molecular formula C7H8O2 B041543 4-Hydroxybenzyl Alcohol CAS No. 623-05-2

4-Hydroxybenzyl Alcohol

Numéro de catalogue: B041543
Numéro CAS: 623-05-2
Poids moléculaire: 124.14 g/mol
Clé InChI: BVJSUAQZOZWCKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxybenzyl alcohol (4-HBA) is a naturally occurring phenolic compound that serves as a key intermediate in the biosynthesis of numerous more complex natural products and is recognized for its diverse bioactivities. In research, 4-HBA is extensively investigated for its potent antioxidant properties, functioning as a effective free radical scavenger which helps mitigate oxidative stress in cellular models. Its significant research value is further highlighted in neuroprotection studies, where it has been shown to exhibit protective effects against neuronal damage, positioning it as a candidate compound for exploring therapeutic strategies for neurodegenerative conditions. Beyond neurology, 4-HBA is a crucial precursor in organic synthesis and medicinal chemistry for the development of novel compounds, including polymers, esters, and glycosides. In plant biology, it is studied as a signaling molecule and a component of defense responses. The mechanism of action for its antioxidant and cytoprotective effects is primarily attributed to the phenolic hydroxyl group, which donates a hydrogen atom to stabilize reactive oxygen species (ROS), thereby preventing lipid peroxidation and subsequent cellular damage. This multifaceted research profile makes this compound an invaluable tool for scientists exploring oxidative stress, neuropharmacology, and natural product chemistry.

Propriétés

IUPAC Name

4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSUAQZOZWCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073920
Record name 4-Hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline powder; slightly fruity-sweet coconut odour
Record name 4-Hydroxybenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxybenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6700 mg/L @ 20 °C (exp), slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 4-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxybenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.000825 [mmHg]
Record name 4-Hydroxybenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

623-05-2
Record name 4-Hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxybenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3AH1FP1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124.5 °C
Record name 4-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), also known as gastrodigenin, is a phenolic compound with a range of documented biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties.[1] Its potential therapeutic applications have spurred interest in its natural origins and biosynthetic pathways. This technical guide provides a comprehensive overview of the natural sources of 4-HBA, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a depiction of its biosynthetic routes in various organisms.

Natural Occurrence of this compound

This compound is found in a variety of plant species, particularly in the Orchidaceae family, and is also a known metabolite in some microorganisms. The primary and most studied natural source is the rhizome of the medicinal orchid Gastrodia elata Blume.[2][3][4][5] Other notable plant sources include vanilla beans (Vanilla planifolia), Arcangelisia gusanlung, Bacopa monnieri, Populus laurifolia, Mesua, and Cistanche deserticola.[6][7][8] Additionally, 4-HBA has been identified as a metabolite in the bacterium Escherichia coli and can be produced from p-cresol by the microorganism Pseudomonas putida.[6]

Quantitative Data on this compound in Natural Sources

The concentration of 4-HBA can vary significantly depending on the species, the part of the plant, geographical origin, and processing methods. The following tables summarize the available quantitative data for the most well-documented sources.

Plant SourcePlant PartConcentration (% w/w)Analytical MethodReference
Gastrodia elata BlumeRhizome0.03%GC-MS[9]
Gastrodia elata BlumeRhizome0.748% to 1.120% (as total gastrodigenin)HPLC-FLD[6]
Vanilla planifolia AndrewsCured BeansPresent, but not quantified in this studyHPLC-DAD[1]

Biosynthesis of this compound

The biosynthetic pathways leading to this compound have been elucidated in both plants and microorganisms.

In Plants: The Phenylpropanoid Pathway

In plants, 4-HBA is synthesized via the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. This pathway is a major route for the production of a wide variety of phenolic compounds in plants.

The key enzymatic steps are as follows:

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • The subsequent steps involve the reduction of the carboxyl group of the p-coumaroyl-CoA side chain. While the exact enzyme sequence can vary between species, it generally involves a cinnamoyl-CoA reductase (CCR) to form 4-hydroxycinnamaldehyde, followed by a cinnamyl alcohol dehydrogenase (CAD) or a similar reductase to yield p-coumaryl alcohol. A final step would then convert p-coumaryl alcohol to this compound, though this specific enzymatic step is less well-characterized. An alternative proposed route involves the direct reduction of 4-hydroxybenzoic acid.

plant_biosynthesis Plant Biosynthesis of this compound Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL HBAld 4-Hydroxybenzaldehyde CouCoA->HBAld CCR (and other enzymes) HBA This compound HBAld->HBA Aldehyde Reductase

Biosynthesis of 4-HBA in plants.
In Escherichia coli: A Metabolite of Thiamine Biosynthesis

In E. coli, this compound is a cleavage product generated during the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) from L-tyrosine.[2] Metabolic engineering approaches have successfully utilized this pathway for the microbial production of 4-HBA.[1][10]

The engineered pathway involves the introduction of three key genes:

  • thiH : Encodes a tyrosine lyase that cleaves L-tyrosine.

  • pchF and pchC : These genes are involved in the subsequent conversion steps leading to this compound.

ecoli_biosynthesis Engineered Biosynthesis of 4-HBA in E. coli Tyr L-Tyrosine Intermediate Intermediate Tyr->Intermediate ThiH HBA This compound Intermediate->HBA pchF, pchC Thiazole Thiazole moiety of Thiamine Intermediate->Thiazole

Engineered biosynthesis of 4-HBA in E. coli.

Experimental Protocols

General Protocol for Extraction of Phenolic Compounds from Plant Material

This protocol provides a general framework for the solvent extraction of phenolic compounds, including 4-HBA, from dried plant material. Optimization of solvent composition, temperature, and extraction time may be required for different plant matrices.

1. Sample Preparation:

  • Air-dry or freeze-dry the plant material to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).
  • Suspend the powder in a suitable solvent system. Common solvents for phenolic compounds include methanol, ethanol, acetone, and their aqueous mixtures (e.g., 80% methanol in water).[1] The solid-to-liquid ratio typically ranges from 1:10 to 1:50 (w/v).
  • Perform the extraction using one of the following methods:
  • Maceration: Stir the suspension at room temperature for a prolonged period (e.g., 24-48 hours).
  • Ultrasonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
  • Reflux Extraction: Heat the suspension under reflux for a defined period (e.g., 1-2 hours). Note that this method may not be suitable for thermolabile compounds.

3. Filtration and Concentration:

  • Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
  • Repeat the extraction process on the residue 2-3 times to ensure complete extraction.
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

4. Sample Storage:

  • Dry the concentrated extract completely (e.g., using a vacuum oven or freeze-dryer) and store it in a desiccator in the dark at 4°C until further analysis.

// Nodes start [label="Dried Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; grind [label="Grinding", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Solvent Extraction\n(Maceration/Ultrasonication/Reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; filter[label="Filtration / Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="Concentration\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Drying\n(Freeze-drying/Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Crude Phenolic Extract", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> grind; grind -> extract; extract -> filter; filter -> concentrate; concentrate -> dry; dry -> end; }

General workflow for phenolic compound extraction.

Detailed Method for Quantification of this compound in Gastrodia elata by GC-MS

This protocol is adapted froma study on the simultaneous determination of active constituents in Gastrodia elata. [9] 1. Extraction: * Grind 10 g of dried G. elata rhizome. * Extract with 100 mL of 80% aqueous ethanol by refluxing on a water bath at 80°C for 1 hour. * Follow with ultrasonication for 10 minutes. * Repeat the extraction three times. * Filter the combined extracts through Whatman No. 1 filter paper. * Evaporate the filtrate to dryness at 50°C using a vacuum rotary evaporator.

2. Derivatization (Acetylation): * To the dried extract, add a 1:1 mixture of acetic anhydride and pyridine. * Heat the mixture at 90°C for 2 hours. * Evaporate the reagents to dryness under a stream of nitrogen. * Dissolve the residue in a known volume of methanol for GC-MS analysis.

3. GC-MS Analysis: * GC System: Agilent 6890 Gas Chromatograph (or equivalent). * Column: HP-5 MS capillary column (30.0 m x 250 µm x 0.25 µm). * Injector Temperature: 280°C. * Oven Temperature Program: * Initial temperature: 50°C. * Ramp 1: to 200°C at 20°C/min. * Ramp 2: to 220°C at 5°C/min. * Ramp 3: to 280°C at 10°C/min. * Hold at 280°C for 5 minutes. * MS System: Agilent 5973 Mass Selective Detector (or equivalent). * Source Temperature: 250°C. * Electron Energy: 70 eV. * Quantification: Based on the peak area of the acetylated this compound compared to a standard curve prepared with a 4-HBA standard.

Conclusion

This compound is a naturally occurring phenolic compound with significant therapeutic potential. Its primary natural source is the medicinal orchid Gastrodia elata, with notable presence in other plants like Vanilla planifolia. The biosynthesis of 4-HBA in plants proceeds through the well-established phenylpropanoid pathway, while in microorganisms, it can be derived from tyrosine. The provided experimental protocols offer a starting point for the extraction and quantification of this valuable compound from its natural sources, facilitating further research and development in the pharmaceutical and nutraceutical industries. Further investigation is warranted to quantify the 4-HBA content in less-studied sources and to fully elucidate the enzymatic steps in its biosynthesis across different plant species.

References

4-Hydroxybenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Hydroxybenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biological activities of this compound.

Chemical Structure and Identification

This compound, also known as p-hydroxybenzyl alcohol, is an organic compound with the chemical formula C₇H₈O₂. It consists of a benzyl alcohol scaffold substituted with a hydroxyl group at the para-position of the benzene ring.

DOT Script for Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₈O₂[1]
Molecular Weight 124.14 g/mol [1]
Appearance White to cream crystalline powder[1]
Melting Point 114-122 °C[1]
Boiling Point 252 °C at 760 mmHg[1]
Solubility Soluble in water, ethanol, methanol, DMSO, and dioxane.[1]
pKa 9.82 (phenolic hydroxyl)
LogP 0.25[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl protons. The chemical shifts (δ) are generally observed in the following regions:

  • Aromatic protons (AA'BB' system): ~6.8-7.2 ppm

  • Methylene protons (-CH₂OH): ~4.5 ppm

  • Hydroxyl protons (-OH): Variable, depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts include:

  • Aromatic carbons: ~115-156 ppm

  • Methylene carbon (-CH₂OH): ~64 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the different functional groups present in the molecule:

  • O-H stretching (hydroxyl groups): Broad band around 3200-3600 cm⁻¹

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

  • C-O stretching: ~1000-1250 cm⁻¹

Experimental Protocols

Synthesis of this compound from Phenol and Formaldehyde

This protocol describes a classical method for the synthesis of this compound.

Materials:

  • Phenol

  • 10% Sodium hydroxide solution

  • 40% Formaldehyde solution

  • Hydrochloric acid

  • Ether

  • Benzene

Procedure:

  • Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.[2]

  • Add 35 g of 40% formaldehyde solution to the mixture.[2]

  • Allow the reaction mixture to stand at room temperature for 6 days.[2]

  • Neutralize the reaction mixture with hydrochloric acid.[2]

  • Extract the product repeatedly with ether.[2]

  • Remove the ether by evaporation on a water bath.[2]

  • If unreacted phenol is present, it can be removed by steam distillation.[2]

  • The resulting mixture of ortho- and para-hydroxybenzyl alcohols is then treated with cold benzene. The para-isomer (this compound) is less soluble and will precipitate, allowing for its separation from the more soluble ortho-isomer.[2]

DOT Script for Synthesis Workflow:

G Synthesis of this compound A Dissolve Phenol in NaOH solution B Add Formaldehyde solution A->B C React at Room Temperature (6 days) B->C D Neutralize with HCl C->D E Ether Extraction D->E F Evaporate Ether E->F G Optional: Steam Distillation F->G H Separation with cold Benzene G->H I Isolate this compound H->I G Activation of Nrf2 Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus HBA 4-Hydroxybenzyl Alcohol Keap1_Nrf2 Keap1-Nrf2 Complex HBA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Cell_Protection Cell Protection & Oxidative Stress Resistance Antioxidant_Proteins->Cell_Protection leads to

References

Spectroscopic Profile of 4-Hydroxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybenzyl alcohol, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventSpectrometer Frequency
7.29d2HAr-H (ortho to CH₂OH)D₂O500 MHz
6.90d2HAr-H (ortho to OH)D₂O500 MHz
4.54s2H-CH₂OHD₂O500 MHz

Note: The hydroxyl protons (-OH) are often not observed in D₂O due to deuterium exchange.

¹³C NMR Data

Chemical Shift (δ) ppmAssignmentSolvent
157.85C-OH (aromatic)D₂O
134.90C-CH₂OH (aromatic)D₂O
132.29CH (aromatic, ortho to CH₂OH)D₂O
118.17CH (aromatic, ortho to OH)D₂O
66.27-CH₂OHD₂O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (phenolic and alcoholic)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1610, 1510, 1450Medium to StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (phenolic)
1010StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)
m/zRelative Intensity (%)AssignmentIonization Method
124100[M]⁺ (Molecular Ion)Electron Ionization (EI)
10740[M - OH]⁺EI
9594[M - CH₂OH]⁺EI
7794[C₆H₅]⁺EI

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition:

  • ¹H NMR: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a 90° pulse angle. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • ¹³C NMR: The ¹³C NMR spectrum is acquired on the same spectrometer. A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal of carbon atoms. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

  • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a volatile solvent and injected into a gas chromatograph. The components are separated in the GC column and then introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound. In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent or use DIP Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Spec Process_NMR Fourier Transform, Phase & Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction, Peak Identification IR_Spec->Process_IR Process_MS Library Search, Fragmentation Analysis MS_Spec->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

A Comprehensive Technical Guide to the Biological Activities of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound found in various medicinal plants such as Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of 4-HBA, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes complex biological pathways and workflows.

Core Biological Activities of this compound

4-HBA exhibits a range of biological activities that are of therapeutic interest. These activities are attributed to its unique chemical structure, which allows it to interact with various biological targets and modulate key signaling pathways.

Antioxidant Activity

4-HBA is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.[3][4] Its antioxidant properties are fundamental to many of its other biological effects.

Mechanism of Action: The antioxidant activity of 4-HBA is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[3] This action inhibits lipid peroxidation and protein oxidation, thereby preserving cellular integrity.[4]

Table 1: Quantitative Data on the Antioxidant Activity of this compound

Assay TypeModel SystemKey FindingsReference
DPPH Radical ScavengingIn vitroIC50: 63 µg/mL[5]
ABTS Radical ScavengingIn vitroEffective scavenging at 3.72 µg/mL (>75% inhibition)[5]
Lipid Peroxidation InhibitionRat brain homogenateDose-dependent inhibition of iron-dependent lipid peroxidation[3]
Protein Carbonyl FormationRat liver mitochondria68% inhibition at 25 µg/mL and 77% inhibition at 50 µg/mL[5]
Anti-inflammatory Activity

4-HBA demonstrates significant anti-inflammatory properties in various experimental models.[6][7]

Mechanism of Action: The anti-inflammatory effects of 4-HBA are mediated through the suppression of key inflammatory mediators. It inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[6][7] Furthermore, 4-HBA has been shown to reduce the activity of cyclooxygenase (COX), a key enzyme in the synthesis of prostaglandins.[8] It also diminishes the levels of reactive oxygen species (ROS) in macrophages.[6] Some evidence suggests that 4-HBA may also modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[9]

Table 2: Quantitative Data on the Anti-inflammatory Activity of this compound

Assay TypeModel SystemTreatmentKey FindingsReference
Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophages0.5 and 1 mMSignificant inhibition of NO production and iNOS expression[10]
Carrageenan-induced Air PouchRats1.5 and 4.5 mg/animalReduction in exudate volume and leukocyte infiltration[10]
Acetic Acid-induced WrithingMice50 and 100 mg/kgInhibition of writhing response[10]
Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS-activated RAW 264.7 macrophagesNot specifiedReduction in TNF-α production[7]
Neuroprotective Activity

4-HBA exhibits potent neuroprotective effects in models of cerebral ischemia and other neurological disorders.[5][11][12]

Mechanism of Action: The neuroprotective mechanisms of 4-HBA are multifaceted. It ameliorates ischemic injury by attenuating the apoptotic pathway, which involves increasing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the activation of caspase-3.[11] A key pathway implicated in its neuroprotective action is the PI3K/Akt signaling pathway, which leads to the upregulation of the transcription factor nuclear factor E2-related factor 2 (Nrf2) and subsequent expression of antioxidant proteins like peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI).[12] 4-HBA also enhances the expression of NAD(P)H: quinone oxidoreductase 1 (NQO1), further contributing to its antioxidant effects in the brain.[5]

Table 3: Quantitative Data on the Neuroprotective Activity of this compound

Assay TypeModel SystemTreatmentKey FindingsReference
Transient Focal Cerebral Ischemia (MCAO)Rats50 mg/kgSignificant reduction in total (100.76 ± 2.90 mm³), cortical (64.91 ± 1.46 mm³), and sub-cortical (38.77 ± 2.78 mm³) infarct volumes[11]
Transient Focal Cerebral Ischemia (MCAO)Rats50 and 100 mg/kgSignificant reduction in cerebral infarct size and improved neurological symptoms[5]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Primary Astrocytes50, 100, 200 µmol/LMarkedly amplified cell survival rate, with the most significant improvement at 200 µmol/L[13]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)HT22 cells25, 50, 100, 200 µMIncreased cell survival rate compared to the OGD/R group, with the highest survival at 100 µM[14]
Anticancer and Anti-angiogenic Activity

4-HBA has demonstrated potential as an anticancer and anti-angiogenic agent.[13][15]

Mechanism of Action: The anticancer effects of 4-HBA are linked to its ability to induce apoptosis in tumor cells and inhibit angiogenesis.[8][13] It targets multiple mechanisms in the angiogenic process, including the reduction of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) production, which are crucial for the formation of new blood vessels that supply tumors.[15] By inhibiting endothelial cell proliferation and migration, 4-HBA effectively suppresses tumor vascularization and growth.[8]

Table 4: Quantitative Data on the Anticancer and Anti-angiogenic Activity of this compound

Assay TypeModel SystemTreatmentKey FindingsReference
Cell Viability (WST-1 assay)CT26.WT colon carcinoma cells1-100 mMDose-dependent reduction in cell viability[8]
Angiogenesis (CAM assay)Chick Chorioallantoic MembraneNot specifiedSignificant inhibition of angiogenesis[6]
Tumor Growth and VascularizationCT26.WT tumor spheroids in mouse dorsal skinfold chamberNot specifiedInhibition of vascularization and growth of newly developing tumors[13]
Cell Viability (MTT assay)MCF-7 breast cancer cellsNot specifiedCytotoxic effect with an IC50 value of 2.5±0.50 μg/mL after 48 hours for a related compound. (Note: Specific IC50 for 4-HBA on MCF-7 not found in provided results, this is for a monobenzyltin compound)[7]

Signaling Pathways Modulated by this compound

The biological activities of 4-HBA are underpinned by its ability to modulate several key intracellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway in Neuroprotection

PI3K_Akt_Nrf2_Pathway HBA This compound PI3K PI3K HBA->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Proteins Antioxidant Proteins (Prdx6, PDI, NQO1) ARE->Antioxidant_Proteins Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection

Caption: PI3K/Akt/Nrf2 pathway activation by 4-HBA leading to neuroprotection.

Anti-inflammatory Signaling Cascade

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway HBA This compound HBA->NFkB_pathway Inhibits HBA->MAPK_pathway Inhibits iNOS iNOS NFkB_pathway->iNOS Induces COX2 COX-2 MAPK_pathway->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Inhibition of pro-inflammatory pathways by 4-HBA.

Anti-angiogenic Mechanism of Action

Anti_angiogenic_Pathway Tumor_Cells Tumor Cells VEGF VEGF Tumor_Cells->VEGF Produce MMP9 MMP-9 Tumor_Cells->MMP9 Produce HBA This compound HBA->VEGF Inhibits Production HBA->MMP9 Inhibits Production Proliferation Proliferation HBA->Proliferation Inhibits Migration Migration HBA->Migration Inhibits Endothelial_Cells Endothelial Cells VEGF->Endothelial_Cells Stimulates MMP9->Endothelial_Cells Stimulates Endothelial_Cells->Proliferation Endothelial_Cells->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: 4-HBA's inhibitory effects on key mediators of angiogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 4-HBA.

Materials:

  • This compound (4-HBA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect the solution from light.[16]

  • Prepare a series of dilutions of 4-HBA in methanol.

  • In a cuvette or microplate well, mix a defined volume of the 4-HBA solution with a defined volume of the DPPH working solution.[16]

  • Prepare a blank sample containing methanol instead of the 4-HBA solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[16]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

  • Plot the percentage of inhibition against the concentration of 4-HBA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Determination in LPS-Activated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of 4-HBA on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • This compound (4-HBA)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[13]

  • Pre-treat the cells with various concentrations of 4-HBA for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17] Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.[17]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[13]

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.

Neuroprotection: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effect of 4-HBA in an in vivo model of ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • This compound (4-HBA)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Administer 4-HBA (e.g., 25 or 50 mg/kg, intraperitoneally) to the rats 30 minutes before inducing ischemia.[11]

  • Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Ligate the ECA and temporarily clamp the CCA and ICA.

  • Introduce the nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1]

  • After a defined period of occlusion (e.g., 1 hour), withdraw the filament to allow reperfusion.[11]

  • Suture the incision and allow the animal to recover.

  • After a reperfusion period (e.g., 24 hours), euthanize the rat and harvest the brain.[11]

  • Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Experimental Workflow for Evaluating 4-HBA's Neuroprotective Effects

Neuroprotection_Workflow cluster_in_vivo In Vivo Model (MCAO) cluster_in_vitro In Vitro Model (OGD/R) Animal_Prep Animal Preparation (Rats) HBA_Admin_Vivo 4-HBA Administration Animal_Prep->HBA_Admin_Vivo MCAO_Surgery MCAO Surgery (Ischemia + Reperfusion) HBA_Admin_Vivo->MCAO_Surgery Behavioral_Tests Neurological Scoring MCAO_Surgery->Behavioral_Tests Brain_Harvest Brain Harvesting Behavioral_Tests->Brain_Harvest Infarct_Analysis Infarct Volume Analysis (TTC Staining) Brain_Harvest->Infarct_Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) HBA_Admin_Vitro 4-HBA Treatment Cell_Culture->HBA_Admin_Vitro OGDR OGD/R Induction HBA_Admin_Vitro->OGDR Cell_Viability Cell Viability Assay (MTT) OGDR->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) OGDR->Apoptosis_Assay Western_Blot Western Blot Analysis (Bcl-2, Caspase-3, etc.) OGDR->Western_Blot

Caption: Workflow for assessing the neuroprotective effects of 4-HBA.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt/Nrf2 and the inhibition of pro-inflammatory and pro-angiogenic factors. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of 4-HBA as a potential therapeutic agent for a variety of diseases. Future studies should focus on elucidating its detailed molecular interactions, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Neuroprotective Effects of 4-Hydroxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound predominantly found in the traditional Chinese medicinal herb Gastrodia elata, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of 4-HBA's mechanisms of action in mitigating neuronal damage, particularly in the context of cerebral ischemia. We delve into the key signaling pathways modulated by 4-HBA, including the antioxidant Nrf2 pathway, the pro-survival PI3K/Akt pathway, and the mitochondrial quality control pathway involving SIRT1-mediated autophagy. This document summarizes key quantitative data from preclinical studies in structured tables for comparative analysis and offers detailed experimental protocols for the principal assays used to evaluate the neuroprotective efficacy of 4-HBA. Furthermore, visual representations of the core signaling pathways and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis. Consequently, there is a critical need for the development of effective neuroprotective agents that can target these multifaceted injury mechanisms.

This compound (4-HBA) has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and exert pleiotropic neuroprotective effects.[1][2] Preclinical studies, utilizing both in vivo models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, and in vitro models of ischemic conditions like oxygen-glucose deprivation/reperfusion (OGD/R), have consistently demonstrated the efficacy of 4-HBA in reducing neuronal death and improving neurological outcomes.[2][3] This guide aims to consolidate the existing scientific evidence on the neuroprotective effects of 4-HBA, providing a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Mechanisms of Neuroprotective Action

The neuroprotective effects of 4-HBA are attributed to its modulation of several key cellular pathways that are dysregulated during cerebral ischemia. These mechanisms collectively contribute to the reduction of oxidative stress, inhibition of apoptosis, and suppression of neuroinflammation.

Antioxidant Effects

A primary mechanism underlying 4-HBA's neuroprotection is its potent antioxidant activity. 4-HBA has been shown to upregulate the expression of several key antioxidant enzymes and proteins through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant genes.

Studies have demonstrated that 4-HBA treatment leads to increased expression of:

  • NAD(P)H: quinone oxidoreductase 1 (NQO1): A phase II detoxifying enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).[5]

  • Peroxiredoxin 6 (Prdx6) and Protein Disulfide Isomerase (PDI): These proteins are crucial for cellular redox homeostasis and protein folding.[3][4]

The antioxidant activity of 4-HBA is further evidenced by its ability to increase the activity of superoxide dismutase (SOD), a key enzyme in the dismutation of superoxide radicals, and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following ischemic injury. 4-HBA has been shown to exert significant anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[2] Specifically, 4-HBA treatment has been demonstrated to:

  • Increase the expression of B-cell lymphoma 2 (Bcl-2): Bcl-2 is an anti-apoptotic protein that inhibits the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[2]

  • Inhibit the activation of Caspase-3: Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the dismantling of the cell.[2]

By shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, 4-HBA effectively attenuates the apoptotic signaling cascade and promotes neuronal survival.

Modulation of Signaling Pathways

The neuroprotective effects of 4-HBA are orchestrated through its influence on critical intracellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Activation of this pathway has been shown to be crucial for the neuroprotective effects of 4-HBA.[3] Studies have demonstrated that 4-HBA treatment leads to the phosphorylation and activation of Akt. Importantly, the neuroprotective effects of 4-HBA are abolished by the administration of PI3K inhibitors, confirming the essential role of this pathway.[3]

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and longevity. Recent evidence suggests that 4-HBA exerts its neuroprotective effects by activating the SIRT1/mitochondrial autophagy (mitophagy) pathway.[7] Mitophagy is a selective form of autophagy that removes damaged mitochondria, thereby preventing the release of pro-apoptotic factors and reducing oxidative stress. 4-HBA treatment has been shown to increase the expression of SIRT1 and promote the clearance of damaged mitochondria. The neuroprotective effects of 4-HBA are diminished by SIRT1 inhibitors, highlighting the importance of this pathway.[7]

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, exacerbates neuronal damage following cerebral ischemia. 4-HBA has been shown to possess anti-inflammatory properties, contributing to its overall neuroprotective profile.[8] Studies have indicated that 4-HBA can reduce the production of pro-inflammatory mediators, although the precise molecular mechanisms are still under investigation.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of 4-HBA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
Total Infarct Volume (mm³) 235.4 ± 25.7100.76 ± 2.90[9]
Cortical Infarct Volume (mm³) 145.8 ± 18.264.91 ± 1.46[9]
Sub-cortical Infarct Volume (mm³) 89.6 ± 9.538.77 ± 2.78[9]
Neurological Deficit Score 3.6 ± 0.51.8 ± 0.4[5]
Table 2: In Vitro Efficacy of 4-HBA in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
ParameterOGD/R Group4-HBA (100 µM) + OGD/R GroupReference
Cell Viability (%) 48.2 ± 3.575.6 ± 4.1[2]
LDH Release (% of control) 210.5 ± 15.8135.2 ± 10.3[3]
Table 3: Effect of 4-HBA on Oxidative Stress Markers
ParameterIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
SOD Activity (U/mg protein) 25.3 ± 3.142.8 ± 4.5[5]
MDA Levels (nmol/mg protein) 8.7 ± 0.94.2 ± 0.5[5]
Table 4: Effect of 4-HBA on Apoptotic Protein Expression (Relative to β-actin)
ProteinIschemia/Reperfusion Group4-HBA (50 mg/kg) + I/R GroupReference
Bcl-2 0.45 ± 0.050.82 ± 0.07[2]
Cleaved Caspase-3 1.25 ± 0.110.58 ± 0.06[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Ischemic Insult (e.g., MCAO, OGD/R) cluster_1 This compound (4-HBA) cluster_2 Signaling Pathways cluster_3 Cellular Responses cluster_4 Outcome Ischemia Ischemia PI3K PI3K Ischemia->PI3K Dysregulates SIRT1 SIRT1 Ischemia->SIRT1 Dysregulates Nrf2 Nrf2 Ischemia->Nrf2 Dysregulates HBA HBA HBA->PI3K Activates/Upregulates HBA->SIRT1 Activates/Upregulates HBA->Nrf2 Activates/Upregulates Akt Akt PI3K->Akt Phosphorylation AntiApoptosis Increased Bcl-2 Decreased Caspase-3 Akt->AntiApoptosis Mitophagy Mitophagy SIRT1->Mitophagy Mitochondrial Mitochondrial Homeostasis Mitophagy->Mitochondrial ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Increased Antioxidant Enzyme Expression (NQO1, Prdx6) ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiApoptosis->Neuroprotection Mitochondrial->Neuroprotection

Caption: Key signaling pathways modulated by 4-HBA.

G cluster_0 In Vivo Model cluster_1 In Vitro Model MCAO MCAO Model (Rat) Treatment 4-HBA or Vehicle Administration MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Behavioral Neurological & Behavioral Assessment Reperfusion->Behavioral Histology Histological Analysis (TTC, Nissl, IHC, TUNEL) Behavioral->Histology Biochemical Biochemical Assays (Western Blot, ELISA) Histology->Biochemical Culture Neuronal Cell Culture OGDR OGD/R Culture->OGDR Treatment_vitro 4-HBA or Vehicle Treatment OGDR->Treatment_vitro Assays Cell Viability, LDH, Western Blot, ICC Treatment_vitro->Assays

Caption: General experimental workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 4-HBA's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia to mimic stroke in vivo.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical microscope

  • 4-0 nylon monofilament suture with a rounded tip

  • Microvascular clips

  • Surgical instruments (scissors, forceps, etc.)

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Place a microvascular clip on the ICA.

  • Make a small incision in the ECA and insert the 4-0 nylon monofilament suture.

  • Advance the suture through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • After the desired duration of ischemia (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer 4-HBA or vehicle at the designated time points (e.g., intraperitoneally before or after MCAO).

  • At the end of the experiment, assess neurological deficits, and sacrifice the animal for brain tissue analysis (e.g., TTC staining for infarct volume, immunohistochemistry, Western blotting).

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

Objective: To simulate ischemic conditions in vitro.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • Normal cell culture incubator (95% air, 5% CO₂)

  • 4-HBA stock solution

Procedure:

  • Culture neuronal cells to the desired confluency.

  • Replace the normal culture medium with glucose-free DMEM.

  • Place the cells in a hypoxia chamber for the desired duration of OGD (e.g., 2-4 hours).

  • For reperfusion, replace the glucose-free DMEM with normal culture medium and return the cells to a normoxic incubator.

  • Treat cells with 4-HBA or vehicle at different time points (e.g., before, during, or after OGD).

  • After the desired reperfusion time, assess cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), and protein expression (e.g., Western blotting, immunocytochemistry).

Western Blotting

Objective: To quantify the expression levels of specific proteins.

Materials:

  • Brain tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Bcl-2, anti-cleaved Caspase-3, anti-SIRT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from tissue or cells using RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of proteins in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies

  • Biotinylated secondary antibodies

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Counterstain (e.g., hematoxylin)

  • Microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Perform antigen retrieval if necessary.

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding sites with a blocking solution.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections for microscopic examination.

TUNEL Assay

Objective: To detect apoptotic cells by labeling DNA strand breaks.

Materials:

  • Brain tissue sections or cultured cells

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Permeabilization solution (e.g., Triton X-100)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the cells or tissue sections.

  • Incubate the samples with the TdT reaction mixture according to the manufacturer's instructions.

  • Wash the samples to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the samples and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound demonstrates significant neuroprotective potential through a multi-pronged mechanism of action that includes potent antioxidant, anti-apoptotic, and anti-inflammatory effects. Its ability to modulate key signaling pathways such as the Nrf2, PI3K/Akt, and SIRT1/mitophagy pathways underscores its promise as a therapeutic agent for ischemic stroke and potentially other neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of 4-HBA as a clinically viable neuroprotective drug. Future studies should focus on elucidating the finer details of its molecular interactions, optimizing its therapeutic window, and evaluating its efficacy in more complex preclinical models to pave the way for successful clinical translation.

References

The Multifaceted Role of 4-Hydroxybenzyl Alcohol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound with the chemical formula C₇H₈O₂, is a naturally occurring metabolite found in a variety of plant species. It is particularly abundant in the orchid Gastrodia elata, a plant with a long history of use in traditional medicine.[1][2][3] Beyond its well-documented pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, 4-HBA plays a significant role within the plant itself, contributing to defense mechanisms and potentially influencing growth and development. This technical guide provides an in-depth exploration of 4-HBA's function as a plant metabolite, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

This compound is a derivative of the aromatic amino acid tyrosine. The biosynthetic pathway involves the cleavage of a side chain from tyrosine, leading to the formation of 4-HBA. This process is a key step in the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) in some organisms. While the precise enzymatic steps in all plant species are not fully elucidated, the pathway generally proceeds from chorismate, a key intermediate in the shikimate pathway.

Quantitative Data on this compound

The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. The following tables summarize key quantitative data related to its presence and biological activities.

Table 1: Concentration of this compound in Gastrodia elata Tissues

TissueConcentration (µg/g)Reference
Seed Stem (May)2460.61[2]
Seed Stem (December)576.18[2]
New Tuber (June)495.39[2]
New Tuber (December)2352.11[2]

Table 2: Bioactivity of this compound

ActivityMetricValueOrganism/Cell LineReference
AntioxidantIC₅₀ (DPPH scavenging)63 µg/ml-[4]
Anti-inflammatoryIC₅₀ (Nitric Oxide Production Inhibition)0.5 - 1 mMRAW 264.7 cells[5]
CytotoxicityLD₅₀~50 mMeEND2 cells[6]
Anti-angiogenicInhibition of vascularization200 mg/kgMice[3]
NeuroprotectionReduction in infarct volume50 mg/kgRats[5]
Anxiolytic-like activityEffective dose50 and 100 mg/kgMice[5]

Role as a Plant Metabolite

Plant Defense

This compound is implicated in the defense mechanisms of plants against herbivores and pathogens. As a phenolic compound, it can exhibit antimicrobial and insecticidal properties. Its synthesis is often induced in response to biotic stress, where it can act directly as a toxin or as a precursor to other defense-related compounds.

Allelopathy

Allelopathy is the process by which a plant releases chemicals that influence the growth and development of neighboring plants. 4-HBA has been shown to possess allelopathic properties, capable of inhibiting seed germination and seedling growth of competing plant species. This provides a competitive advantage to the plant producing it. For instance, studies have demonstrated that phenolic compounds, including those similar to 4-HBA, can delay seed germination.[7][8]

Growth and Development

Some studies suggest that phenolic compounds can influence plant growth and development. For example, 4-hydroxyphenethyl alcohol (a related compound) has been shown to stimulate seed germination and early seedling growth in barley.[9] While the direct role of 4-HBA in regulating the growth of its source plants is an area of ongoing research, its chemical structure suggests potential involvement in hormonal signaling pathways.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Two of the most well-documented are the Nrf2 and PI3K/Akt pathways, which are central to the cellular stress response and survival.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, such as 4-HBA, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced antioxidant defense system.[10][11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HBA 4-HBA Keap1_Nrf2 Keap1-Nrf2 Complex 4-HBA->Keap1_Nrf2 Inhibits interaction Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_Maf Nrf2-Maf Heterodimer ARE ARE Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->Nrf2_Maf

Caption: 4-HBA-mediated activation of the Nrf2 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway is initiated by various extracellular signals that lead to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt. This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating growth. 4-HBA has been shown to activate this pathway, contributing to its neuroprotective effects.[1][13][14][15][16]

PI3K_Akt_Pathway 4-HBA 4-HBA Receptor Receptor Tyrosine Kinase 4-HBA->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Promotes

Caption: Activation of the PI3K/Akt signaling pathway by 4-HBA.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of 4-HBA in plant tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 4-HBA.

Protocol:

  • Sample Preparation:

    • Freeze-dry the plant material (e.g., tubers, stems) and grind it into a fine powder.

    • Accurately weigh a specific amount of the powdered sample (e.g., 1 g).

  • Extraction:

    • Add a defined volume of a suitable solvent, such as 50% methanol or 70% ethanol, to the powdered sample.[17]

    • Sonciate the mixture for a specified time (e.g., 30 minutes) to ensure efficient extraction.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants and filter through a 0.45 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.[17][18]

    • Mobile Phase: A gradient of methanol and water is often employed.[17]

    • Detection: UV detection at a wavelength of 270 nm is suitable for 4-HBA.[17]

    • Quantification: A standard curve is generated using known concentrations of a pure 4-HBA standard. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Freeze-dry, Grind, Weigh) Start->Sample_Prep Extraction Extraction (Solvent, Sonication) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification End End Quantification->End

Caption: General workflow for the extraction and HPLC quantification of 4-HBA.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the antioxidant capacity of 4-HBA.

Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of 4-HBA in a suitable solvent.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add different concentrations of the 4-HBA solution to the wells. A control well should contain only the solvent and DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value, the concentration of 4-HBA that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.[4]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Air Pouch Model)

Objective: To evaluate the anti-inflammatory effects of 4-HBA in a living organism.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats.

  • Air Pouch Creation: Inject a specific volume of sterile air subcutaneously on the back of the rats to form an air pouch.

  • Drug Administration: Administer 4-HBA (e.g., 1.5 and 4.5 mg/animal) or a vehicle control to the rats, typically via intraperitoneal injection.[5]

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the air pouch to induce an inflammatory response.

  • Sample Collection: After a set period of inflammation (e.g., 6 hours), euthanize the animals and carefully collect the exudate from the air pouch.

  • Analysis:

    • Measure the volume of the collected exudate.

    • Perform a leukocyte count on the exudate to determine the extent of immune cell infiltration.

  • A significant reduction in exudate volume and leukocyte count in the 4-HBA treated group compared to the control group indicates anti-inflammatory activity.

Conclusion

This compound is a plant metabolite of considerable interest, not only for its potential therapeutic applications but also for its integral role in plant physiology. Its functions in plant defense and allelopathy highlight its ecological significance. The modulation of critical signaling pathways such as Nrf2 and PI3K/Akt provides a molecular basis for its observed biological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this versatile compound. Further research into the precise molecular mechanisms of 4-HBA in plants will undoubtedly uncover new facets of its function and may lead to novel applications in agriculture and medicine.

References

An In-depth Technical Guide to 4-Hydroxybenzyl Alcohol: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound of significant interest, has garnered attention in the scientific community for its diverse biological activities and therapeutic potential. Naturally occurring in a variety of botanicals, most notably in the traditional Chinese medicine Gastrodia elata, and also accessible through chemical synthesis, 4-HBA has been the subject of extensive research. This technical guide provides a comprehensive overview of the discovery and history of 4-HBA, detailed experimental protocols for its synthesis and isolation, a thorough examination of its biological effects supported by quantitative data, and an exploration of its underlying mechanisms of action through key signaling pathways.

Discovery and History

The journey of this compound (CAS 623-05-2) from a natural curiosity to a molecule of pharmaceutical interest has been gradual. While it has been a known constituent of various plants for a considerable time, its formal synthesis was first reported in the mid-20th century during broader investigations into phenolic derivatives.[1]

Identified as a key active component in botanicals such as Gastrodia elata and Arcangelisia gusanlung, its role as a plant metabolite has been well-established.[2] Historically, traditional medicine has utilized plants containing 4-HBA for a range of ailments, hinting at its therapeutic properties long before its formal characterization. The aglycone of gastrodin, another major active ingredient of Gastrodia elata, is 4-HBA, and it is understood that gastrodin is metabolized to 4-HBA in the body to exert its pharmacological effects.[3]

Early synthetic routes primarily involved the reaction of phenol with formaldehyde.[4][5][6] Over the years, advancements in synthetic organic chemistry have led to the development of more refined and efficient methods, including the reduction of 4-hydroxybenzaldehyde and the use of microbial fermentation.[1] These developments have been crucial in making 4-HBA readily available for research and potential commercial applications in the pharmaceutical, cosmetic, and flavor industries.[1]

Experimental Protocols

Synthesis of this compound from Phenol and Formaldehyde

This method, a classic approach to producing hydroxybenzyl alcohols, involves the base-catalyzed reaction of phenol with formaldehyde. The following protocol is adapted from historical literature.[4][5][6][7]

Materials:

  • Phenol (30 g)

  • 10% Sodium hydroxide solution (150 ml)

  • 40% Formaldehyde solution (35 g)

  • Hydrochloric acid (for neutralization)

  • Ether (for extraction)

  • Benzene (for separation of isomers)

Procedure:

  • Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.

  • Add 35 g of 40% formaldehyde solution to the reaction mixture.

  • Allow the mixture to stand at room temperature for 6 days.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Extract the product repeatedly with ether.

  • Remove the ether by evaporation on a water bath.

  • If unreacted phenol is present, perform steam distillation to remove it.

  • To separate the ortho- and para-isomers, shake the resulting mixture of benzyl alcohols with cold benzene. The ortho-isomer is more soluble in benzene, allowing for the separation of the less soluble this compound (para-isomer).

Synthesis of this compound from 4-Hydroxyacetophenone

This method involves the reduction of 4-hydroxyacetophenone and provides a high conversion and selectivity.[8]

Materials:

  • 4-Hydroxyacetophenone (2500 g, 18.4 moles)

  • 25% Sodium methoxide in methanol (39.1 g, 0.26 moles)

  • Methanol (10,000 g, 312.5 moles)

  • Palladium on carbon catalyst (ESCAT 10, 125 g)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In a five-gallon stainless steel reactor, charge a solution of 4-hydroxyacetophenone and sodium methoxide in methanol, along with the palladium on carbon catalyst.

  • Purge the reactor three times with nitrogen at 100 psi.

  • Charge the reactor with hydrogen to a pressure of 300 psi and heat to 45°C.

  • Maintain the temperature at 45°C for three hours under a constant hydrogen pressure of 500 psi.

  • Cool the reactor to 30°C and discharge the contents.

  • Analysis of the resulting solution is expected to show a high conversion (e.g., 97.6%) and selectivity (e.g., 96.0%) to this compound.[8]

Isolation of this compound from Gastrodia elata

Experimental Workflow for Isolation from Gastrodia elata

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Fresh or Dried Tubers of Gastrodia elata B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G H Spectroscopic Identification (NMR, MS) G->H

Isolation workflow for 4-HBA from Gastrodia elata.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Its effects are multifaceted, encompassing neuroprotection, anti-inflammatory, antioxidant, and anti-angiogenic properties.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of 4-HBA.

Table 1: In Vitro Biological Activity of this compound

Target/AssayOrganism/Cell LineQuantitative ValueEffectReference
M-type K+ current-pX = 5.52Current density decrease[9]
Inhibition Constant-Ki = 5.6 µMAntibiotic agent[9]
Inhibition Constant-Ki = 6.1 µM-[9]
Antiproliferative-IC50 = 7.7 µMAntiproliferative agent[9]
Inhibition Constant-Ki = 8.6 µMAntibiotic agent[9]
Inhibition Constant-Ki = 10.5 µMAntibiotic agent[9]
Dissociation Constant-Kd = 11.9 µM (at -50 to -10 mV)Antifungal agent[9]
Neuroprotection-80.8% inhibition of cell deathNeuroprotective agent[9]
Antifungal-ActiveProtein expression level decrease[9]
Nitric Oxide ProductionRAW 264.7 cellsInhibition at 0.5 and 1 mMAnti-inflammatory[10]
Reactive Oxygen SpeciesRAW 264.7 cellsInhibition at 0.5 and 1 mMAntioxidant[10]
iNOS ExpressionRAW 264.7 cellsDecrease at 0.5 and 1 mMAnti-inflammatory[10]
Cell ViabilityCT26.WT colon carcinoma cellsDose-dependent reductionAnti-cancer[11]
Cell MigrationeEND2 cellsDecrease at 10 and 25 mMAnti-angiogenic[12]
ApoptosisCT26.WT colon carcinoma cellsIncreased cleaved caspase-3Anti-cancer[11]
VEGF ExpressionCT26.WT colon carcinoma cellsDecreasedAnti-angiogenic[11]
MMP-9 ExpressionCT26.WT colon carcinoma cellsDecreasedAnti-angiogenic[11]

Table 2: In Vivo Biological Activity of this compound

| Model | Animal Model | Dose | Effect | Reference | | :--- | :--- | :--- | :--- | | Carrageenan-induced air pouch inflammation | Rat | 1.5 and 4.5 mg/animal | Reduced exudate volume and leukocyte infiltration |[10] | | Acetic acid-induced writhing | Mouse | 50 and 100 mg/kg | Inhibited writhing |[10] | | Focal cerebral ischemia (transient MCAO) | Rat | 50 mg/kg | Reduced infarct volume and neuronal apoptosis |[10] | | Elevated plus maze | Mouse | 50 and 100 mg/kg | Anxiolytic-like activity |[10] | | Tumor growth and angiogenesis | Mouse (dorsal skinfold chamber) | - | Inhibited vascularization and growth of CT26.WT tumors |[11] | | Learning and memory (inhibitory avoidance) | Rat | 5 mg/kg | Ameliorated amnesia induced by p-chloroamphetamine and apomorphine |[13] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway

4-HBA has been shown to exert its neuroprotective effects by activating the PI3K/Akt pathway, which in turn leads to the upregulation of the transcription factor Nrf2 and downstream antioxidant proteins such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI).[14][15] This pathway plays a crucial role in protecting cells from oxidative stress-induced damage. The activation of Nrf2 signaling by 4-HBA has also been implicated in its protective effects against nonalcoholic fatty liver disease.[16]

PI3K/Akt/Nrf2 Signaling Pathway Modulated by 4-HBA

G HBA This compound PI3K PI3K HBA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Proteins Antioxidant Proteins (Prdx6, PDI, HO-1, NQO1, GCLM) ARE->Antioxidant_Proteins Induces expression of Neuroprotection Neuroprotection & Cellular Defense Antioxidant_Proteins->Neuroprotection

Activation of the PI3K/Akt/Nrf2 pathway by 4-HBA.
ROS-Dependent JNK/c-Jun/Caspase-3 Apoptotic Pathway

In a cellular model of Parkinson's disease, 4-HBA demonstrated neuroprotective effects by antagonizing the ROS-dependent JNK/c-Jun/Caspase-3 signaling pathway.[17][18] By mitigating oxidative stress and inhibiting this apoptotic cascade, 4-HBA helps to preserve neuronal viability.

Inhibition of the JNK/c-Jun/Caspase-3 Pathway by 4-HBA

G Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS JNK JNK ROS->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Caspase3 Caspase-3 cJun->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis HBA This compound HBA->ROS Inhibits

4-HBA's inhibition of the ROS-mediated apoptotic pathway.
Modulation of GABAergic and Serotonergic Systems

4-HBA and its derivatives have been shown to interact with the GABAergic and serotonergic systems, which are critical for regulating mood, anxiety, and sleep.[3][19][20] Studies suggest that the sedative-hypnotic and anxiolytic-like effects of 4-HBA may be mediated through its influence on these neurotransmitter systems.[3][13][19][20] For instance, the hypnotic effects of a 4-HBA derivative were blocked by a GABA-A receptor antagonist, indicating a direct or indirect modulation of this receptor complex.[3] Furthermore, 4-HBA has been shown to counteract learning impairments induced by agents that affect the serotonergic and dopaminergic systems.[13]

Conclusion

This compound is a molecule with a rich history rooted in both natural product chemistry and synthetic exploration. Its diverse and potent biological activities, particularly its neuroprotective, anti-inflammatory, and anti-cancer properties, underscore its significant therapeutic potential. The elucidation of its mechanisms of action, involving key signaling pathways such as PI3K/Akt/Nrf2 and JNK/c-Jun/Caspase-3, provides a solid foundation for further drug development efforts. The detailed experimental protocols and comprehensive quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to unlocking the full potential of this compound in medicine and beyond.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol (4-HBA), also known as gastrodigenin, is a phenolic compound found in various plants, notably in the orchid Gastrodia elata. It is the active aglycone metabolite of gastrodin, a primary component of traditional Chinese medicine. 4-HBA has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anti-angiogenic properties. As research into its therapeutic potential progresses, a thorough understanding of its safety and toxicity profile is paramount for drug development professionals. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including detailed experimental protocols and an examination of its effects on key signaling pathways.

Toxicological Data Summary

The following tables summarize the available quantitative data on the toxicity of this compound. It is important to note that while data for 4-HBA is presented where available, some information is derived from studies on its derivatives or the closely related compound, benzyl alcohol.

Table 1: Acute Toxicity
TestSpeciesRouteValueReference
Oral TDLoRatOral0.1 mg/kg[1]
Intraperitoneal TDLoMouseIntraperitoneal25 mg/kg[1]
Oral LD50 (of a derivative, 2FHBA)MouseOral> 5000 mg/kg[2]

TDLo (Lowest Published Toxic Dose) LD50 (Median Lethal Dose) 2FHBA (this compound 3-furancarboxylic acid diester)

Table 2: Skin and Eye Irritation
TestSpeciesMethodResultReference
Skin IrritationRabbitOECD 404Non-irritant (Score: 0.00)[3]
Eye Irritation--Irritating effect[1]
Table 3: Genotoxicity
TestSystemResultCompound TestedReference
Ames TestSalmonella typhimuriumMostly NegativeBenzyl Alcohol[4]
Table 4: Other Toxicity Endpoints
EndpointFindingCompound TestedReference
Skin SensitizationNot a sensitizer at 10%Benzyl Alcohol[4]
CarcinogenicityNegativeBenzyl Alcohol[4]
Reproductive/Developmental ToxicityNo findings in mice and rats; some effects in hamstersBenzyl Alcohol[4]

Key Signaling Pathways and Metabolism

This compound has been shown to modulate several critical signaling pathways, which are central to its therapeutic effects and potentially its safety profile.

Metabolic Pathway

In humans, the related compound benzyl alcohol is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted.[4] 4-HBA is also a cleavage product in the biosynthesis of the thiazole moiety of thiamine from tyrosine.[4]

Metabolism This compound This compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde This compound->4-Hydroxybenzaldehyde Oxidation 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid 4-Hydroxybenzaldehyde->4-Hydroxybenzoic acid Oxidation PI3K_Akt_Pathway 4-HBA 4-HBA PI3K PI3K 4-HBA->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Growth Growth Akt->Growth Nrf2_Pathway 4-HBA 4-HBA Nrf2 Nrf2 4-HBA->Nrf2 Upregulates Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) Binds to Antioxidant Proteins Antioxidant Proteins Antioxidant Response Element (ARE)->Antioxidant Proteins Promotes transcription of SIRT1_Pathway 4-HBA 4-HBA SIRT1 SIRT1 4-HBA->SIRT1 Activates Cellular Regulation Cellular Regulation SIRT1->Cellular Regulation Longevity Longevity SIRT1->Longevity OECD_425_Workflow start Start: Single animal dosed observe Observe for 48 hours start->observe survives Animal Survives? observe->survives dies Animal Dies? survives->dies No increase_dose Increase dose for next animal survives->increase_dose Yes decrease_dose Decrease dose for next animal dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->start No, continue testing calculate Calculate LD50 stop_criteria->calculate Yes OECD_404_Workflow start Apply test substance to skin of one rabbit exposure 4-hour exposure start->exposure remove Remove substance exposure->remove observe Observe for up to 14 days remove->observe score Score for erythema and edema observe->score classify Classify substance score->classify OECD_471_Workflow start Prepare bacterial strains and test substance mix Mix bacteria, substance, and S9 mix (optional) start->mix plate Plate on minimal agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze results count->analyze

References

An In-depth Technical Guide on the Solubility of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl alcohol, a phenolic compound found in various plants, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its therapeutic potential is an active area of research, with studies exploring its anti-inflammatory, antioxidant, and neuroprotective properties. A thorough understanding of its solubility in different solvents is paramount for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, details the experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the pH of the medium. The following table summarizes the available quantitative solubility data in various solvents.

SolventTemperature (°C)SolubilityReference
Water206.7 mg/mL (6.7 g/L)[1][2][3][4]
DioxaneNot Specified100 mg/mL[1][3]
1N Sodium Hydroxide (NaOH)Not Specified50 mg/mL[1][3]
Dimethyl Sulfoxide (DMSO)2524 mg/mL[5]
MethanolNot SpecifiedSoluble[1][3][6]
EthanolNot SpecifiedSoluble[6][7]
AcetoneNot SpecifiedInformation not available
Ethyl AcetateNot SpecifiedInformation not available

Note: "Soluble" indicates that while the substance dissolves, specific quantitative data under defined conditions was not available in the cited literature. The significant increase in solubility in aqueous sodium hydroxide is due to the deprotonation of the phenolic hydroxyl group, forming the more soluble phenoxide salt.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.

Protocol: Equilibrium Solubility Determination of this compound using the Shake-Flask Method and UV/Vis Spectrophotometry

This protocol details the steps to determine the equilibrium solubility of this compound in a given solvent, followed by quantitative analysis using UV/Vis spectrophotometry.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials or flasks. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with preliminary studies to confirm that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV/Vis spectrophotometer. A series of dilutions may be necessary.

  • Quantitative Analysis by UV/Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution over a range of wavelengths.

    • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

    • Measure the absorbance of the diluted, filtered sample solutions at the same λmax.

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

3. Data Analysis and Reporting:

  • The solubility should be reported in units of mg/mL or g/L.

  • The temperature at which the solubility was determined must be specified.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results, and the data should be reported as the mean ± standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Quantitative Analysis (UV/Vis) prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature with agitation prep3->equil1 equil2 Allow to sediment equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 anly3 Measure sample absorbance samp3->anly3 anly1 Prepare standard solutions anly2 Generate calibration curve anly1->anly2 anly4 Calculate solubility anly2->anly4 anly3->anly4

Solubility Determination Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various solvents, which is critical for its development and application in the pharmaceutical and chemical industries. The provided quantitative data, though not exhaustive, offers valuable insights for solvent selection. The detailed experimental protocol for the shake-flask method serves as a practical resource for researchers to accurately determine the solubility of this and other similar compounds. Further research to quantify the temperature-dependent solubility in a wider range of pharmaceutically relevant organic solvents is warranted to expand the utility of this important molecule.

References

Methodological & Application

Synthesis of 4-Hydroxybenzyl Alcohol from p-Cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxybenzyl alcohol from p-cresol. The primary synthetic route involves a two-step process: the oxidation of p-cresol to 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde to the desired this compound. This guide offers an overview of various methodologies, quantitative data from cited experiments, and step-by-step protocols to aid in the successful execution of this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It also serves as a key building block in the production of flavors and fragrances.[2] The synthesis from p-cresol, a readily available starting material, presents an economically viable route for its production. The most common and industrially relevant pathway involves the selective oxidation of the methyl group of p-cresol to an aldehyde, which is subsequently reduced to an alcohol.

Synthetic Strategy Overview

The conversion of p-cresol to this compound is typically achieved in two main stages:

  • Oxidation of p-Cresol: The methyl group of p-cresol is oxidized to form 4-hydroxybenzaldehyde. This step is critical for its selectivity to avoid over-oxidation to the carboxylic acid or polymerization of the starting material. Catalytic oxidation using molecular oxygen or air is a preferred green and efficient method.[3]

  • Reduction of 4-Hydroxybenzaldehyde: The intermediate aldehyde is then reduced to this compound. This can be accomplished using various reducing agents.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow pCresol p-Cresol Oxidation Oxidation pCresol->Oxidation HBAld 4-Hydroxybenzaldehyde Oxidation->HBAld Reduction Reduction HBAld->Reduction HBAlc This compound Reduction->HBAlc Purification Purification HBAlc->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound from p-cresol.

Part 1: Oxidation of p-Cresol to 4-Hydroxybenzaldehyde

The selective oxidation of p-cresol to 4-hydroxybenzaldehyde has been explored using various catalytic systems. Cobalt-based catalysts, in particular, have shown high selectivity and conversion rates.

Data Presentation: Catalytic Oxidation of p-Cresol
Catalyst SystemOxidantSolventTemperature (°C)PressureTime (h)p-Cresol Conversion (%)4-Hydroxybenzaldehyde Selectivity (%)Reference
Cobalt (II) ChlorideOxygen (1 bar)Methanol601 bar6100Not specified[2]
Insoluble Cobalt Oxide (Co3O4)AirNot specifiedNot specifiedElevatedNot specifiedNot specified95[3][4]
Modified Cobalt PyrophosphateOxygen (1.0 MPa)Not specified751.0 MPa394.294.4[3]
Metalloporphyrin/Metal SaltOxygen (0.2 - 0.6 MPa)Methanol65 - 700.2 - 0.6 MPa5 - 1083.0 - 99.967.4 - 87.1[5]
Pt/C and Pd(CH3COO)2Molecular Oxygen50 wt% aq. Acetic Acid80Not specifiedNot specifiedNot specified (35% yield)Not specified[3]
Experimental Protocol: Cobalt-Catalyzed Oxidation of p-Cresol

This protocol is adapted from a patented procedure for the oxidation of p-cresol using a cobalt (II) chloride catalyst.[2]

Materials:

  • p-Cresol

  • Cobalt (II) chloride (CoCl2)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Oxygen gas

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • In a suitable reaction vessel, prepare a mixture of p-cresol (6.0 g, 55.6 mmol), cobalt (II) chloride (0.072 g, 0.556 mmol), sodium hydroxide (6.67 g, 168 mmol), and methanol (18 ml).

  • Stir the mixture vigorously (800-1,000 rpm).

  • Introduce oxygen into the reactor at a pressure of 1 bar.

  • Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude product and wash with water.

  • The crude 4-hydroxybenzaldehyde can be purified by recrystallization or distillation.

Oxidation_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Mix Mix p-cresol, CoCl2, NaOH, and Methanol Stir Stir vigorously (800-1000 rpm) Mix->Stir Oxygen Introduce O2 (1 bar) Stir->Oxygen Heat Heat to 60°C for 6h Oxygen->Heat Cool Cool to room temperature Heat->Cool Neutralize Neutralize with acid Cool->Neutralize Filter Filter and wash the product Neutralize->Filter Purify Recrystallize or distill Filter->Purify

Caption: Experimental workflow for the cobalt-catalyzed oxidation of p-cresol.

Part 2: Reduction of 4-Hydroxybenzaldehyde to this compound

The reduction of the aldehyde functional group in 4-hydroxybenzaldehyde to a primary alcohol is a standard transformation in organic synthesis.

Experimental Protocol: Reduction of 4-Hydroxybenzaldehyde

While the search results did not provide a specific, detailed protocol for the reduction of 4-hydroxybenzaldehyde originating from p-cresol oxidation, a general and reliable method using sodium borohydride is presented below. This method is widely applicable for the reduction of aryl aldehydes.

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (dilute)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (e.g., 5.0 g, 40.9 mmol) in methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (e.g., 0.77 g, 20.5 mmol, typically 0.5-1.0 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid to neutralize any remaining borohydride and the borate esters.

  • Remove the bulk of the methanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).[1]

Reduction_Protocol cluster_reaction_setup Reaction Setup cluster_reduction_step Reduction cluster_workup_purification Work-up and Purification Dissolve Dissolve 4-hydroxybenzaldehyde in Methanol Cool Cool to 0-5°C Dissolve->Cool Add_NaBH4 Slowly add NaBH4 Cool->Add_NaBH4 Stir_RT Stir at room temperature for 1-2h Add_NaBH4->Stir_RT Quench Quench with water Stir_RT->Quench Acidify Acidify with dilute HCl Quench->Acidify Evaporate Remove Methanol Acidify->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Recrystallize Dry_Concentrate->Purify

Caption: Experimental workflow for the reduction of 4-hydroxybenzaldehyde.

Biocatalytic Synthesis

An alternative, environmentally friendly approach to the synthesis of this compound from p-cresol involves the use of microorganisms. For instance, Pseudomonas putida has been shown to convert p-cresol to this compound.[1][6] This method operates under mild conditions and can offer high selectivity. The enzymatic pathway involves a p-cresol methylhydroxylase.[6][7][8] While this approach is promising, the development of a robust and scalable biocatalytic process requires significant research in strain engineering and fermentation optimization.

Conclusion

The synthesis of this compound from p-cresol is a well-established process that is crucial for various industrial applications. The two-step chemical synthesis involving oxidation and subsequent reduction is a versatile and scalable method. The choice of catalyst and reaction conditions for the initial oxidation step is critical in achieving high yield and selectivity. For researchers in drug development and other scientific fields, these protocols provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further research into biocatalytic routes may offer more sustainable and efficient production methods in the future.

References

Application Notes and Protocols for the Reduction of 4-Hydroxybenzaldehyde to 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1][2] The protocols outlined below focus on the widely used and efficient method employing sodium borohydride as the reducing agent, offering high yields and purity.[3][4] Additionally, an overview of catalytic hydrogenation is presented as an alternative synthetic route. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information for the successful preparation of this compound.

Introduction

The conversion of 4-hydroxybenzaldehyde to this compound is a fundamental reduction reaction in organic synthesis. The aldehyde functional group is selectively reduced to a primary alcohol, while the phenolic hydroxyl group remains intact. This transformation is crucial for the synthesis of numerous compounds, including derivatives with sedative-hypnotic activities and other pharmaceutical applications.[5] The selection of an appropriate reducing agent and reaction conditions is paramount to achieving high conversion, selectivity, and purity of the final product.[6]

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[4][7] It is favored for its ease of handling, operational simplicity, and high efficiency under ambient conditions.[8] Catalytic hydrogenation represents an alternative, scalable method, particularly suitable for industrial production.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Hydroxybenzaldehyde
ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst None typically requiredPalladium on Carbon (Pd/C)
Solvent Methanol, Ethanol, THF, WaterMethanol
Temperature 0°C to Room Temperature45°C
Pressure Atmospheric300-500 psi
Reaction Time 30 minutes to 4 hours3 hours
Yield >90% (typically)97.6% conversion, 96.0% selectivity
Purity >99% (with purification)High
Key Advantages Mild conditions, high selectivity, simple workupScalable, high conversion
Key Disadvantages Stoichiometric reagent requiredRequires specialized high-pressure equipment

Data synthesized from multiple sources.[3][6][8]

Experimental Protocols

Protocol 1: Reduction of 4-Hydroxybenzaldehyde using Sodium Borohydride

This protocol details a common laboratory-scale synthesis of this compound using sodium borohydride.

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M) or Ammonium chloride (aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in methanol.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over a period of 15 minutes. The molar ratio of NaBH₄ to 4-hydroxybenzaldehyde is typically around 1.2:1.[8]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][8]

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid or aqueous ammonium chloride solution at 0°C until the evolution of gas ceases.[8]

  • Extraction: Extract the product from the aqueous mixture with diethyl ether (perform the extraction twice).[3]

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve high purity (>99%).[3]

Protocol 2: Catalytic Hydrogenation of 4-Hydroxybenzaldehyde

This protocol provides an overview of the catalytic hydrogenation method, often employed for larger-scale synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methanol

  • Palladium on Carbon (Pd/C, e.g., 5% or 10%)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charging the Reactor: In a high-pressure reactor, charge a solution of 4-hydroxybenzaldehyde in methanol.

  • Catalyst Addition: Add the palladium on carbon catalyst to the solution.

  • Inerting: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 300-500 psi).[6]

  • Heating and Reaction: Heat the reactor to the specified temperature (e.g., 45°C) and maintain the hydrogen pressure with stirring for the duration of the reaction (e.g., 3 hours).[6]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess hydrogen gas.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Further purification can be achieved by recrystallization.

Mandatory Visualizations

Chemical Reaction Workflow

Reduction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Reduction in Appropriate Solvent 4-Hydroxybenzaldehyde->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Pd-C) Reducing_Agent->Reaction Crude_Product Crude 4-Hydroxybenzyl Alcohol Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure 4-Hydroxybenzyl Alcohol Purification->Final_Product

Caption: Workflow for the reduction of 4-hydroxybenzaldehyde.

Signaling Pathway (Logical Relationship)

Logical_Relationship Start Starting Material: 4-Hydroxybenzaldehyde Choice Choice of Reduction Method Start->Choice NaBH4 Sodium Borohydride Reduction Choice->NaBH4 Lab Scale H2_PdC Catalytic Hydrogenation Choice->H2_PdC Industrial Scale Conditions_NaBH4 Mild Conditions: - Room Temperature - Atmospheric Pressure NaBH4->Conditions_NaBH4 Conditions_H2 Forced Conditions: - Elevated Temperature - High Pressure H2_PdC->Conditions_H2 Product Product: This compound Conditions_NaBH4->Product Conditions_H2->Product

Caption: Decision pathway for selecting a reduction method.

References

Purification of 4-Hydroxybenzyl Alcohol by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Hydroxybenzyl alcohol, a phenolic compound found in various plants, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It is a key precursor for various derivatives and has demonstrated antioxidant and anti-asthmatic properties.[1][2] Given its broad applications, obtaining high-purity this compound is crucial. Recrystallization is a fundamental and effective technique for the purification of this solid compound, leveraging its differential solubility in a given solvent at varying temperatures.

The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on available data, this compound exhibits good solubility in polar organic solvents like methanol and ethanol, and is slightly soluble in water.[3][4][5] This suggests that a mixed solvent system, such as water with a miscible organic solvent, or a single polar organic solvent could be effective for its recrystallization. The choice of solvent will impact the crystal morphology, yield, and purity of the final product. This document provides a detailed protocol for the purification of this compound using recrystallization.

Physical and Solubility Data

A summary of the physical and chemical properties of this compound is presented below. This data is essential for selecting an appropriate recrystallization solvent and for characterizing the purified product.

PropertyValueReference
Molecular Formula C₇H₈O₂[6]
Molecular Weight 124.14 g/mol [3]
Appearance White to cream crystalline powder[2][3][6]
Melting Point 114-124.5 °C[1][3][6][7][8][9]
Boiling Point 252-253 °C[2][3][8]
Solubility in Water 6.7 mg/mL at 20°C[1][10]
Solubility in Dioxane 100 mg/mL[1][10]
Solubility in 1N NaOH 50 mg/mL[1][10]
Solubility in DMSO 24 mg/mL (193.33 mM) at 25°C[11]
Solubility in Methanol Soluble[1][10]
Solubility in Ethanol Soluble[3][5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from a water-ethanol mixed solvent system. This system is chosen based on the principle of using a solvent in which the compound is soluble (ethanol) and a miscible anti-solvent in which it is less soluble (water) to achieve optimal crystal formation upon cooling.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration:

    • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Slowly add hot deionized water to the hot ethanolic solution until a slight turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold water-ethanol mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Characterization:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot ethanol A->B C Stir and heat to dissolve B->C D Decolorize with activated charcoal (optional) C->D E Hot gravity filtration C->E If no decolorization D->E F Add hot water until turbidity E->F G Cool slowly to room temperature F->G H Cool in ice bath G->H I Vacuum filtration H->I J Wash with cold solvent I->J K Dry the crystals J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Hydroxybenzyl alcohol (4-HBA) as a versatile precursor in various organic synthesis applications. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory practice.

Etherification of this compound

This compound possesses two nucleophilic sites: a phenolic hydroxyl group and a benzylic alcohol group. This duality can lead to challenges in selective etherification. The Williamson ether synthesis is a common method for preparing ethers from the phenolic hydroxyl group of 4-HBA.[1]

Application: Synthesis of functionalized aromatic ethers for use as intermediates in pharmaceuticals, agrochemicals, and fragrance industries.

Challenges:

  • Selectivity: The presence of two hydroxyl groups can lead to a mixture of O-alkylated (at the phenolic or benzylic position) and C-alkylated products.[1]

  • Side Reactions: Dialkylation and polymerization can occur under certain conditions.[1]

Strategies for Selectivity:

  • Protection of the Benzylic Alcohol: To achieve selective etherification at the phenolic hydroxyl, the benzylic alcohol can be protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[1]

  • Choice of Reaction Conditions: The use of polar aprotic solvents like acetonitrile or DMF generally favors O-alkylation over C-alkylation.[1]

Experimental Protocol: Williamson Ether Synthesis of 4-(Alkoxymethyl)phenol

This protocol describes the etherification of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Primary alkyl halide (e.g., ethyl bromide)

  • Dry acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the primary alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(alkoxymethyl)phenol.

ParameterValue/ConditionReference
SolventAcetonitrile or DMF[1]
BaseAnhydrous K₂CO₃[1]
Temperature50-100 °C[1]
Reaction Time1-8 hours[1]

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification HBA This compound ReactionVessel Reflux (50-100 °C, 4-8h) HBA->ReactionVessel AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cool Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 4-(Alkoxymethyl)phenol Purification->Product

Caption: Workflow for the Williamson ether synthesis of 4-(alkoxymethyl)phenol.

Esterification of this compound

This compound can be esterified with various carboxylic acids to produce derivatives with potential biological activities.[2] This reaction is often facilitated by coupling agents to activate the carboxylic acid.

Application: Synthesis of bioactive ester derivatives for drug discovery and development. For instance, derivatives of 4-HBA have shown sedative-hypnotic activities.[2][3]

Experimental Protocol: Synthesis of this compound Esters

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using EDCI and DMAP.

Materials:

  • This compound (HBA)

  • Carboxylic acid (e.g., 3-Furancarboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the carboxylic acid (1.5 eq) and EDCI (2.0 eq) in dichloromethane. Stir the mixture for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) and DMAP (1.2 eq) in dichloromethane.

  • Add the solution of 4-HBA and DMAP to the activated carboxylic acid mixture.

  • Heat the reaction mixture to reflux (around 40-60°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.[2]

Reactant/ReagentMolar EquivalentReference
Carboxylic Acid1.5[2]
EDCI2.0[2]
4-HBA1.0[2]
DMAP1.2[2]
SolventDichloromethane[2]
TemperatureReflux (60 °C)[2]

Workflow for Esterification of 4-HBA

Esterification_Workflow cluster_activation Carboxylic Acid Activation cluster_main_reaction Esterification Reaction cluster_purification Workup and Purification CarboxylicAcid Carboxylic Acid Activation Stir in DCM for 10 min CarboxylicAcid->Activation EDCI EDCI EDCI->Activation Reaction Reflux at 60 °C Activation->Reaction HBA_DMAP 4-HBA + DMAP in DCM HBA_DMAP->Reaction Workup Aqueous Workup Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct 4-HBA Ester Derivative Chromatography->FinalProduct

Caption: General workflow for the esterification of this compound.

Enzymatic Polymerization of this compound

Poly(this compound) can be synthesized via enzymatic polymerization, offering a greener alternative to traditional chemical methods. This polymer has potential applications in photonics and as a material for further functionalization.[4][5]

Application: Synthesis of functional polymers for optical applications and as a platform for creating new materials through post-polymerization modification of the pendant hydroxyl groups.[4][5]

Experimental Protocol: Enzymatic Synthesis of Poly(this compound)

This protocol describes the horseradish peroxidase (HRP) catalyzed polymerization of this compound.

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (5% aqueous solution)

  • Methanol

  • 0.01 M Sodium phosphate buffer (pH 7.0)

Procedure:

  • Dissolve this compound (1.0 mmol, 0.124 g) in a 1:1 (v/v) mixture of methanol and 0.01 M sodium phosphate buffer (pH 7.0) to a final volume of 10 mL at room temperature (25°C).[5]

  • Add HRP (1.0 mg) to this solution.[5]

  • Initiate the polymerization by the dropwise, incremental addition of a stoichiometric amount of 5% aqueous hydrogen peroxide (1.15 mL, 1.0 mmol) over a period of 3 hours (add a portion every 15 minutes).[5]

  • After the complete addition of H₂O₂, allow the reaction to proceed for an additional 24 hours.[5]

  • The resulting polymer will precipitate out of the solution.

  • Collect the polymer by filtration, wash with water, and dry under vacuum.

ParameterValue/ConditionReference
Monomer Concentration0.1 M[5]
Solvent System1:1 Methanol/Phosphate Buffer (pH 7.0)[5]
CatalystHorseradish Peroxidase (HRP)[5]
Oxidizing AgentHydrogen Peroxide (H₂O₂)[5]
Temperature25 °C[5]
Reaction Time27 hours (3h addition + 24h reaction)[5]

Workflow for Enzymatic Polymerization

Enzymatic_Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Product Isolation Monomer This compound Dissolution Dissolve Monomer & Catalyst Monomer->Dissolution Solvent Methanol/Buffer (pH 7.0) Solvent->Dissolution Catalyst HRP Catalyst->Dissolution Addition Incremental Addition (3h) Dissolution->Addition Oxidant H₂O₂ (5% aq.) Oxidant->Addition Reaction Stir for 24h Addition->Reaction Filtration Filtration Reaction->Filtration Precipitate forms Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the enzymatic polymerization of this compound.

Biosynthesis of Gastrodin

Gastrodin, the β-D-glucopyranoside of this compound, is a major bioactive component of the medicinal herb Gastrodia elata.[6] It exhibits a range of pharmacological activities, including neuroprotective effects.[3][6] 4-HBA serves as the direct precursor for the glycosylation reaction to form Gastrodin.

Application: Production of the pharmaceutically active compound Gastrodin through enzymatic or whole-cell biotransformation, offering a potentially more sustainable and efficient alternative to chemical synthesis or extraction from natural sources.

Experimental Protocol: Enzymatic Synthesis of Gastrodin

This protocol outlines a general enzymatic approach for the synthesis of Gastrodin from 4-HBA using a UDP-glycosyltransferase (UGT).

Materials:

  • This compound (pHBA)

  • UDP-glucose (UDPG) as the sugar donor

  • A suitable UDP-glycosyltransferase (e.g., RsUGT from Rauvolfia serpentina)[6][7]

  • Buffer solution (e.g., Tris-HCl, pH optimized for the specific enzyme, pH 10.0 for RsUGT)[6][7]

  • DMSO (optional, to aid substrate solubility)

Procedure:

  • Prepare a reaction mixture containing this compound (e.g., 2 mM), UDP-glucose (in slight excess), and the purified UGT enzyme in the appropriate buffer.

  • If 4-HBA solubility is an issue, a small amount of DMSO can be added (e.g., 2% v/v).[7]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C for RsUGT) for a specified period.[6][7]

  • Monitor the formation of Gastrodin using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction can be stopped by adding an organic solvent like methanol or by heat inactivation of the enzyme.

  • Gastrodin can be purified from the reaction mixture using chromatographic techniques.

ParameterOptimal Condition (RsUGT)Reference
Substrate (4-HBA)2 mM[6]
pH10.0[6][7]
Temperature40 °C[6][7]
Conversion RateUp to 99.67% (molar)[7]

Logical Pathway for Gastrodin Biosynthesis

Gastrodin_Biosynthesis cluster_substrates Substrates cluster_biocatalysis Biocatalysis cluster_products Products HBA This compound Enzyme UDP-Glycosyltransferase (UGT) HBA->Enzyme UDPG UDP-Glucose UDPG->Enzyme Gastrodin Gastrodin Enzyme->Gastrodin Glycosylation UDP UDP Enzyme->UDP Byproduct Conditions Optimal pH & Temperature Conditions->Enzyme

Caption: Biosynthetic pathway of Gastrodin from this compound.

Oxidation to 4-Hydroxybenzaldehyde

This compound can be selectively oxidized at the benzylic alcohol to produce 4-hydroxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and liquid crystals.[8]

Application: Synthesis of 4-hydroxybenzaldehyde.

Experimental Protocol: Catalytic Oxidation of this compound

This protocol describes the oxidation of this compound to 4-hydroxybenzaldehyde using oxygen in the presence of a platinum catalyst.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Platinum-on-carbon catalyst (e.g., 1% Pt/C)

  • Lead(II) nitrate solution (as an activator)

  • Oxygen gas

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve this compound (0.1 mol) in 1 N sodium hydroxide solution (100 mL).

  • Add the platinum-on-carbon catalyst and the lead(II) nitrate solution to the alkaline solution.

  • Purge the reaction vessel with oxygen.

  • Pass oxygen through the vigorously stirred mixture at a controlled temperature (e.g., 30°C) and pressure (e.g., 1 bar).

  • Monitor the reaction progress by measuring oxygen uptake. The reaction is typically complete when oxygen absorption ceases.[9]

  • After the reaction, separate the catalyst by filtration.

  • Acidify the filtrate to a pH below 6 with hydrochloric acid to precipitate the 4-hydroxybenzaldehyde.

  • Isolate the product by filtration and purify by recrystallization.[9]

ParameterValue/ConditionReference
OxidantOxygen[9]
CatalystPlatinum on carbon[9]
MediumAqueous alkaline[9]
TemperatureUp to 100 °C[9]
YieldUp to 99%[9]

Workflow for Oxidation to 4-Hydroxybenzaldehyde

Oxidation_Workflow cluster_reaction_setup Reaction Setup cluster_oxidation_step Oxidation cluster_workup_isolation Workup and Isolation HBA_solution 4-HBA in aq. NaOH Setup Combine in Reactor HBA_solution->Setup Catalyst Pt/C + Pb(NO₃)₂ Catalyst->Setup Reaction Vigorous Stirring at 30 °C Setup->Reaction Oxygen Oxygen Gas (1 bar) Oxygen->Reaction Filtration Filter Catalyst Reaction->Filtration Acidification Acidify with HCl (pH < 6) Filtration->Acidification Isolation Filter Product Acidification->Isolation Purification Recrystallization Isolation->Purification FinalProduct 4-Hydroxybenzaldehyde Purification->FinalProduct

Caption: Workflow for the catalytic oxidation of 4-HBA to 4-hydroxybenzaldehyde.

References

Application Notes and Protocols: 4-Hydroxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-hydroxybenzyl alcohol as a versatile starting material in the synthesis of pharmaceutical intermediates. The protocols outlined below are based on established and scalable methods, offering valuable insights for drug development and manufacturing.

Synthesis of Bisoprolol Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol

This compound is a key precursor in the industrial synthesis of Bisoprolol, a cardioselective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases like hypertension.[1] The initial and critical step involves the etherification of this compound to form the intermediate 4-((2-isopropoxyethoxy)methyl)phenol.[1]

Experimental Protocols:

Two effective methods for this etherification are detailed below, utilizing different acid catalysts.

Method A: Etherification using Sulfuric Acid Adsorbed on Silica Gel

This method provides a high-yield procedure for the synthesis of the key Bisoprolol intermediate.[2]

  • Catalyst Preparation:

    • To a stirred mixture of silica gel in acetone at 25°C, slowly add concentrated sulfuric acid.

    • Stir the mixture for one hour at 25°C.

    • Remove the solvent completely by vacuum distillation to obtain the dry, activated silica catalyst.[2]

  • Reaction Protocol:

    • In a reaction flask, dissolve 2-isopropoxyethanol in toluene and cool the mixture to 5°C with continuous stirring.

    • Add the pre-activated sulfuric acid adsorbed silica to the cooled mixture.

    • Add this compound to the reaction mixture.

    • Stir the reaction mixture at ambient temperature and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mass to recover the silica catalyst.

    • Treat the filtrate with potassium carbonate and stir.

    • Filter to remove the potassium carbonate and wash the filtrate with water.

    • The organic layer containing the product can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the product.[3]

Method B: Etherification using Amberlyst-15 Catalyst

This protocol is suitable for large-scale industrial production.[4]

  • Reaction Protocol:

    • Charge a 400 L reactor with 280 L of 2-isopropoxyethanol and cool to 0°C.

    • Add 22.5 kg of Amberlyst-15 resin in one portion.

    • Add 22.5 kg of this compound in small lots of 2 kg each at 0-5°C over approximately 5 hours.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Raise the temperature to 15-20°C and maintain for 10 hours.

    • Filter the Amberlyst-15 resin and wash it with 2-isopropoxyethanol.

    • Collect the reaction mixture and basify with 1.0 kg of potassium carbonate.

    • Filter the potassium carbonate.

    • Distill the excess 2-isopropoxyethanol from the reaction mixture to obtain the product.[4]

Quantitative Data:

ParameterMethod A (Lab Scale)Method B (Industrial Scale)
Starting Material This compound22.5 kg this compound
Catalyst Sulfuric acid adsorbed on silica gel22.5 kg Amberlyst-15
Solvent Toluene2-isopropoxyethanol (also a reactant)
Yield High (specific yield not reported)[2]36-38 kg of 4-((2-isopropoxyethoxy)methyl)phenol[4]

Spectroscopic Data for 4-((2-isopropoxyethoxy)methyl)phenol: [1]

  • ¹H NMR (600 MHz, CDCl₃): δ 7.22–7.13 (m, 2H), 6.82–6.72 (m, 2H), 6.02 (s, 1H), 4.48 (s, 2H), 3.72–3.58 (m, 5H), 1.20 (d, J = 5.9 Hz, 6H).

  • ¹³C NMR (151 MHz, CDCl₃): δ 155.55, 129.75, 129.74, 115.26, 73.11, 72.21, 69.34, 67.48, 22.01.

Overall Synthetic Workflow for Bisoprolol:

The synthesis of Bisoprolol from this compound is a multi-step process.[1]

G A This compound B Etherification with 2-isopropoxyethanol A->B C 4-((2-isopropoxyethoxy)methyl)phenol B->C D Epoxidation with epichlorohydrin C->D E 2-[[4-(2-isopropoxyethoxy)methyl]- phenoxymethyl]oxirane D->E F Ring-opening with isopropylamine E->F G Bisoprolol F->G

Synthetic pathway for Bisoprolol.

Mechanism of Action of Bisoprolol:

Bisoprolol selectively blocks β1-adrenergic receptors, primarily in the heart, leading to a decrease in heart rate and blood pressure.

G cluster_0 β1-Adrenergic Signaling Pathway Norepinephrine/\nEpinephrine Norepinephrine/ Epinephrine β1-Adrenergic Receptor β1-Adrenergic Receptor Norepinephrine/\nEpinephrine->β1-Adrenergic Receptor binds Gs protein activation Gs protein activation β1-Adrenergic Receptor->Gs protein activation activates Adenylate cyclase activation Adenylate cyclase activation Gs protein activation->Adenylate cyclase activation activates cAMP production cAMP production Adenylate cyclase activation->cAMP production increases Protein Kinase A (PKA) activation Protein Kinase A (PKA) activation cAMP production->Protein Kinase A (PKA) activation activates Increased heart rate &\ncontractility Increased heart rate & contractility Protein Kinase A (PKA) activation->Increased heart rate &\ncontractility leads to Bisoprolol Bisoprolol Bisoprolol->β1-Adrenergic Receptor blocks

Mechanism of action of Bisoprolol.

Protection of the Phenolic Hydroxyl Group: Synthesis of 4-(Benzyloxy)benzaldehyde

In multi-step syntheses, it is often necessary to protect the reactive phenolic hydroxyl group of this compound or its derivatives. A common protecting group is the benzyl group, which can be introduced via a Williamson ether synthesis. The following protocol describes the synthesis of 4-(benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde, a closely related and commercially available starting material. This intermediate is valuable for the synthesis of various pharmaceutical compounds.[5]

Experimental Protocol:

This procedure details the benzylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde.[1]

  • Reaction Protocol:

    • In a reaction vessel under a nitrogen atmosphere, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

    • Reflux the mixture for 14 hours.

    • Filter off the potassium carbonate and wash the residue with a large volume of ethyl acetate.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residual mass in 50 ml of diethyl ether.

    • Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

    • Dry the ether solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[1]

Quantitative Data:

ParameterValue
Starting Material 5.0 g 4-hydroxybenzaldehyde
Reagents 5.0 ml benzyl bromide, 20.0 g potassium carbonate
Solvent Ethanol
Yield 7.58 g (87.4%)[1]
Melting Point 71-74 °C[5]

General Workflow for Protection and Further Synthesis:

G A 4-Hydroxybenzaldehyde B Protection (Benzylation) A->B C 4-(Benzyloxy)benzaldehyde B->C D Further Synthetic Transformations C->D E Pharmaceutical Intermediate D->E F Deprotection E->F G Final Product F->G

General synthetic workflow.

Other Potential Applications of this compound Derivatives

While detailed protocols starting directly from this compound are less common for a broad range of pharmaceuticals beyond beta-blockers, its structural motif is present in various bioactive molecules. This compound itself has demonstrated anti-inflammatory, antioxidant, and anti-nociceptive properties.[4][6] Its derivatives are utilized as precursors in the synthesis of:

  • Salbutamol: A short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm. Syntheses often start from derivatives like 4-hydroxyacetophenone.[7]

  • Tramadol: A centrally acting opioid analgesic. Its synthesis typically begins with cyclohexanone, but derivatives with a methoxyphenyl group are key intermediates.[8]

  • Selective Estrogen Receptor Modulators (SERMs): The bis(4-hydroxyphenyl) structure is a core scaffold in many SERMs. While not directly synthesized from this compound, the underlying phenolic structure is crucial for their activity.[9]

Further research and process development may lead to more direct and efficient synthetic routes from this compound to a wider array of pharmaceutical intermediates.

References

Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybenzyl alcohol (4-HBA) is a versatile aromatic building block that is gaining increasing attention in polymer chemistry. Its bifunctional nature, possessing both a primary alcohol and a phenolic hydroxyl group, allows for its incorporation into a variety of polymer architectures, including polyesters, polyethers, epoxy resins, and functional copolymers. The inherent properties of the benzyl alcohol moiety can impart desirable characteristics to the resulting polymers, such as thermal stability, specific reactivity for post-polymerization modification, and biocompatibility, making them suitable for a range of applications from advanced coatings to biomedical devices and drug delivery systems.

These application notes provide an overview of the use of 4-HBA in polymer synthesis, detailing specific applications and providing experimental protocols for the preparation of key polymeric materials derived from this monomer.

Applications of this compound-Based Polymers

Polymers derived from 4-HBA exhibit a range of functionalities, leading to their application in diverse fields:

  • Biomedical and Drug Delivery Systems: The biocompatibility of polymers incorporating 4-HBA makes them excellent candidates for biomedical applications. They can be formulated into nanoparticles and hydrogels for controlled drug release. For instance, copolymers of hydroxybenzyl methacrylate (derived from 4-HBA) and acrylamide have been investigated as carriers for the antibiotic ciprofloxacin.[1] Furthermore, 4-HBA can be incorporated into polyoxalate nanoparticles (HPOX), which are biodegradable and have shown potential in therapeutic angiogenesis.[2]

  • Enzymatically Synthesized Polymers for Optical Applications: 4-HBA can undergo enzymatic polymerization to produce poly(this compound). This method offers a greener alternative to traditional chemical synthesis. The resulting polymers possess pendant primary hydroxyl groups that can be further functionalized, for example, with photoresponsive chromophores for applications in photonics and sensors.

  • Epoxy Resins and Coatings: The phenolic hydroxyl group of 4-HBA can be utilized in the synthesis of epoxy resins. These resins can serve as components in advanced coatings and composites, offering good thermal stability.[3]

  • Specialty Polymers: 4-HBA can be used to synthesize a variety of other specialty polymers. For example, it can be a precursor to hydroxybenzyl methacrylate, a monomer used in the production of hydrophilic and aromatic copolymers.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for polymers synthesized using this compound as a building block.

Table 1: Properties of Poly(this compound) and Related Copolymers

Polymer SystemSynthesis MethodMolecular Weight (Mw)Polydispersity Index (PDI)Thermal Decomposition (TGA)Glass Transition (Tg)Reference
Poly(this compound)Enzymatic (Horseradish Peroxidase)Not ReportedNot ReportedStable up to 400°C (less than 15% mass loss)Not Reported
Polyoxalate NanoparticlesOne-step polymerization~11,000 Da1.8Not ReportedNot Reported[1]
Poly(hydroxybenzyl methacrylate-co-acrylamide)Radical CopolymerizationNot ReportedNot ReportedNot ReportedNot Reported[3]

Table 2: Drug Release Characteristics of Poly(hydroxybenzyl methacrylate-co-acrylamide) Hydrogels

Copolymer Composition (HBM:AAM)Crosslinker (EGDMA) ConcentrationDrug LoadedDrug Release (%)Time for Max ReleaseReference
3:10%Ciprofloxacin~63%8 hours[1]
1:10%Ciprofloxacin~45%8 hours[1]
1:30%Ciprofloxacin~91%8 hours[1]
3:15%Ciprofloxacin~61%Not Specified[3]

Experimental Protocols

Protocol 1: Enzymatic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using horseradish peroxidase (HRP) as a catalyst.

Materials:

  • This compound (4-HBA)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Methanol

  • Sodium phosphate buffer (0.01 M, pH 7.0)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for solubilization

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1.0 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of methanol and 0.01 M sodium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 1.0 mg of horseradish peroxidase (HRP) to the solution and stir until dissolved.

  • Initiation: Initiate the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide (1.0 mmol) over a period of 3 hours.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Polymer Isolation: After 24 hours, precipitate the polymer by adding the reaction mixture to a large excess of deionized water.

  • Purification: Collect the precipitate by filtration and wash thoroughly with deionized water to remove any unreacted monomer and enzyme.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.

  • Characterization: The resulting poly(this compound) is soluble in DMF and DMSO and can be characterized by spectroscopic methods (FT-IR, NMR) and thermal analysis (TGA, DSC).

Protocol 2: Synthesis of Hydroxybenzyl Methacrylate (HBM) from this compound

This protocol details the synthesis of hydroxybenzyl methacrylate, a key monomer for subsequent copolymerizations.[3]

Materials:

  • This compound (4-HBA)

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of this compound and acrylic acid in 100 mL of toluene.

  • Catalyst and Inhibitor Addition: Add 1 wt% of p-toluenesulfonic acid and 0.5 wt% of hydroquinone to the reaction mixture.

  • Esterification: Heat the mixture to reflux at 70°C for 24 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, remove the toluene by rotary evaporation.

  • Purification: Wash the crude product three times with a mixture of distilled water and ethanol to remove unreacted acrylic acid and the catalyst.

  • Drying: Dry the purified hydroxybenzyl methacrylate in a vacuum oven at 40°C for 24 hours.[3]

  • Characterization: Confirm the structure of the synthesized monomer using FT-IR and NMR spectroscopy.[3]

Protocol 3: Copolymerization of Hydroxybenzyl Methacrylate (HBM) and Acrylamide (AAM) for Drug Delivery

This protocol describes the synthesis of a hydrogel copolymer for potential use in controlled drug release.[3]

Materials:

  • Hydroxybenzyl methacrylate (HBM) (synthesized as per Protocol 2)

  • Acrylamide (AAM)

  • Potassium persulfate (PPS) (initiator)

  • Ethylene glycol dimethyl acrylate (EGDMA) (crosslinker, optional)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare a solution of HBM and AAM in the desired molar ratio (e.g., 3:1, 1:1, or 1:3) in deionized water.

  • Initiator Addition: Add potassium persulfate as the initiator.

  • Crosslinker Addition (Optional): If a crosslinked hydrogel is desired, add the desired concentration of EGDMA.

  • Polymerization: Carry out the polymerization reaction. The original study does not specify the exact temperature and time, but typical free radical polymerizations are conducted at elevated temperatures (e.g., 60-80°C) for several hours under an inert atmosphere.

  • Hydrogel Isolation and Purification: After polymerization, the resulting hydrogel can be purified by swelling in deionized water to leach out any unreacted monomers and initiator.

  • Drying: Dry the hydrogel to a constant weight in a vacuum oven.

  • Drug Loading: The dried hydrogel can be loaded with a drug, such as ciprofloxacin, by swelling it in a concentrated solution of the drug.[3]

  • Characterization: Characterize the copolymer by FT-IR, NMR, and evaluate its swelling behavior and drug release profile.[3]

Visualizations

Enzymatic_Polymerization_Workflow cluster_materials Starting Materials cluster_process Polymerization Process cluster_purification Purification 4-HBA This compound Dissolution Dissolve 4-HBA & HRP in Solvent 4-HBA->Dissolution HRP Horseradish Peroxidase HRP->Dissolution H2O2 Hydrogen Peroxide Initiation Add H₂O₂ (Initiator) H2O2->Initiation Solvent Methanol/Buffer Solvent->Dissolution Dissolution->Initiation Polymerization Stir at Room Temp for 24h Initiation->Polymerization Precipitation Precipitate in Deionized Water Polymerization->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the enzymatic polymerization of this compound.

Drug_Delivery_Copolymer_Synthesis cluster_monomer_synthesis Monomer Synthesis cluster_copolymerization Copolymerization cluster_drug_loading Drug Loading & Release 4-HBA This compound Esterification Esterification (Toluene, 70°C) 4-HBA->Esterification Acrylic_Acid Acrylic Acid Acrylic_Acid->Esterification HBM Hydroxybenzyl Methacrylate (HBM) Esterification->HBM Polymerization Radical Copolymerization HBM->Polymerization AAM Acrylamide (AAM) AAM->Polymerization Initiator Potassium Persulfate Initiator->Polymerization Hydrogel Poly(HBM-co-AAM) Hydrogel Polymerization->Hydrogel Loading Swelling in Drug Solution Hydrogel->Loading Drug Ciprofloxacin Drug->Loading Loaded_Hydrogel Drug-Loaded Hydrogel Loading->Loaded_Hydrogel Release Controlled Drug Release Loaded_Hydrogel->Release

Caption: Synthesis of a drug delivery hydrogel from 4-HBA.

HPOX_Nanoparticle_Concept cluster_synthesis Nanoparticle Formulation cluster_application Biomedical Application 4-HBA_monomer 4-HBA Derivative Polymerization Polycondensation 4-HBA_monomer->Polymerization Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Polymerization HPOX_Polymer HPOX Polymer Polymerization->HPOX_Polymer Nanoprecipitation Nanoprecipitation HPOX_Polymer->Nanoprecipitation HPOX_NP HPOX Nanoparticle Nanoprecipitation->HPOX_NP Drug_Encapsulation Drug Encapsulation HPOX_NP->Drug_Encapsulation Target_Cell Target Cell (e.g., Macrophage) Drug_Encapsulation->Target_Cell Uptake Cellular Uptake Target_Cell->Uptake Degradation Biodegradation Uptake->Degradation Drug_Release Sustained Drug Release Degradation->Drug_Release

Caption: Conceptual workflow for HPOX nanoparticle drug delivery.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antioxidant properties of 4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound found in various medicinal plants.[1][2] The following sections detail the protocols for common antioxidant assays, present quantitative data on the antioxidant capacity of 4-HBA, and illustrate the underlying signaling pathways.

Summary of Quantitative Antioxidant Data for this compound

The antioxidant potential of this compound has been evaluated using various standard in vitro assays. The following table summarizes the key quantitative findings from the literature, providing a comparative view of its efficacy in different antioxidant tests.

Assay TypeParameterResult for this compoundReference CompoundResult for ReferenceSource
DPPH Radical Scavenging IC5063 µg/mL--[3]
ABTS Radical Scavenging % Inhibition>75% at 3.72 µg/mL--[3]
Lipid Peroxidation Inhibition % Prevention51% at 25 µg/mL, 66% at 50 µg/mLα-tocopherol42% at 50 µg/mL[3]
Protein Oxidation Inhibition % Inhibition68% at 25 µg/mL, 77% at 50 µg/mLα-tocopherol52% at 50 µg/mL[3]
Mn-SOD Activity Restoration % Protection65% at 25 µg/mL, 80% at 50 µg/mLα-tocopherol52% at 50 µg/mL[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4][5] The assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6]

Experimental Protocol

This protocol is adapted from standard procedures for determining DPPH radical scavenging activity.[6][7][8]

Materials:

  • This compound (4-HBA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL or 120 µM) in methanol or ethanol.[6][8] Keep the solution in a dark bottle to protect it from light.

  • Preparation of 4-HBA Samples: Prepare a stock solution of 4-HBA in the same solvent used for the DPPH solution. Create a series of dilutions of the 4-HBA stock solution to be tested.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each 4-HBA dilution to the wells (e.g., 25 µL).

    • Add the DPPH working solution to each well (e.g., 250 µL).

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Prepare a negative control with the solvent instead of the antioxidant solution.[8]

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank sample and A_sample is the absorbance of the sample with 4-HBA.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the different concentrations of 4-HBA.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow start_node Start prep_dpph Prepare DPPH Solution (in Methanol/Ethanol) start_node->prep_dpph 1. Prepare Reagents end_node End process_node process_node data_node data_node measurement_node measurement_node prep_sample Prepare 4-HBA Dilutions prep_dpph->prep_sample add_to_plate Add 4-HBA & DPPH to 96-well plate prep_sample->add_to_plate 2. Reaction Setup incubation Incubate in Dark (30 min, RT) add_to_plate->incubation 3. Incubation measurement Read Absorbance at 517 nm incubation->measurement 4. Measurement calculation Calculate % Inhibition Determine IC50 measurement->calculation 5. Data Analysis calculation->end_node

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

Experimental Protocol

This protocol is based on established methods for the ABTS decolorization assay.[10][11][12]

Materials:

  • This compound (4-HBA)

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or water

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.[9][10]

  • Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]

  • Preparation of 4-HBA Samples: Prepare a stock solution of 4-HBA and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each 4-HBA dilution (e.g., 10 µL).[9]

    • Add the ABTS•+ working solution to each well (e.g., 190-200 µL).[9][11]

    • Prepare a blank with the solvent instead of the 4-HBA solution.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-30 minutes) in the dark.[9][11]

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.

Experimental Workflow: ABTS Assay

ABTS_Assay_Workflow start_node Start prep_abts Mix ABTS & Potassium Persulfate Incubate 12-16h in dark start_node->prep_abts 1. Prepare ABTS•+ end_node End process_node process_node data_node data_node measurement_node measurement_node prep_working Dilute ABTS•+ to Absorbance ~0.7 prep_abts->prep_working prep_sample Prepare 4-HBA Dilutions prep_working->prep_sample 2. Prepare Samples add_to_plate Add 4-HBA & ABTS•+ to 96-well plate prep_sample->add_to_plate 3. Reaction Setup incubation Incubate in Dark (5-30 min, RT) add_to_plate->incubation 4. Incubation measurement Read Absorbance at 734 nm incubation->measurement 5. Measurement calculation Calculate % Inhibition Determine IC50 measurement->calculation 6. Data Analysis calculation->end_node

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]

Experimental Protocol

This protocol is a general guide based on standard FRAP assay kits and literature.[13][14][15][16]

Materials:

  • This compound (4-HBA)

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)

  • Ferrous sulfate (FeSO₄) or other Fe²⁺ standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v).[13] Warm the solution to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of a known concentration of Fe²⁺ standard (e.g., ferrous sulfate) to create a standard curve.

  • Preparation of 4-HBA Samples: Prepare a stock solution of 4-HBA and create dilutions as needed.

  • Assay Procedure:

    • Add a small volume of the 4-HBA sample or standard to the wells of a 96-well plate (e.g., 10 µL).[13]

    • Add the FRAP working solution to each well (e.g., 220 µL).[13]

    • Prepare a blank using the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 4-60 minutes).[13][15]

  • Measurement: Measure the absorbance at 593 nm.[13]

  • Calculation: Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of the Fe²⁺ solution. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Experimental Workflow: FRAP Assay

FRAP_Assay_Workflow start_node Start prep_frap Prepare FRAP Working Solution start_node->prep_frap 1. Prepare Reagents end_node End process_node process_node data_node data_node measurement_node measurement_node prep_std Prepare Fe²⁺ Standard Curve prep_frap->prep_std prep_sample Prepare 4-HBA Dilutions prep_std->prep_sample add_to_plate Add Samples/Standards & FRAP Reagent to 96-well plate prep_sample->add_to_plate 2. Reaction Setup incubation Incubate (e.g., 40 min, RT) add_to_plate->incubation 3. Incubation measurement Read Absorbance at 593 nm incubation->measurement 4. Measurement calculation Calculate FRAP Value (Fe²⁺ Equivalents) measurement->calculation 5. Data Analysis calculation->end_node Signaling_Pathway compound compound pathway_component pathway_component transcription_factor transcription_factor protein_product protein_product outcome outcome HBA 4-Hydroxybenzyl alcohol (4-HBA) PI3K PI3K HBA->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Upregulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Prdx6 Prdx6 ARE->Prdx6 Promotes Transcription PDI PDI ARE->PDI Promotes Transcription Neuroprotection Neuroprotection & Antioxidant Defense Prdx6->Neuroprotection PDI->Neuroprotection

References

Application Notes and Protocols: Investigating the Neuroprotective Mechanism of 4-Hydroxybenzyl Alcohol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the neuroprotective mechanisms of 4-Hydroxybenzyl alcohol (4-HBA) in a cell culture setting. The protocols and data presented are based on established research and are intended to facilitate the study of 4-HBA's therapeutic potential.

Introduction

This compound (4-HBA) is a phenolic compound found in medicinal plants like Gastrodia elata. It has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders. The primary mechanisms underlying its neuroprotective action involve the modulation of key signaling pathways related to oxidative stress, apoptosis, and cell survival. These notes will detail the experimental procedures to elucidate these mechanisms.

Core Neuroprotective Mechanisms of 4-HBA

Research indicates that 4-HBA exerts its neuroprotective effects through several interconnected pathways:

  • Activation of the PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and proliferation. 4-HBA has been shown to increase the phosphorylation of Akt, a key protein in this pathway, thereby enhancing neuronal survival.[1][2] Inhibition of PI3K has been found to abolish the neuroprotective effects of 4-HBA.[1][3]

  • Upregulation of the Nrf2 Antioxidant Response Pathway: 4-HBA activates the transcription factor Nrf2, which in turn upregulates the expression of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[4][5][6] This enhances the cellular defense against oxidative stress, a key contributor to neuronal damage.

  • Induction of Protein Disulfide Isomerase (PDI): 4-HBA has been observed to upregulate the expression of PDI, a protein involved in proper protein folding and preventing endoplasmic reticulum stress-induced apoptosis.[1][7][8]

  • Inhibition of the JNK/Caspase-3 Apoptosis Pathway: In models of neurotoxicity, 4-HBA has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and downstream caspases, such as caspase-3, which are critical mediators of apoptotic cell death.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of 4-HBA.

Table 1: Effect of 4-HBA on Cell Viability under Oxidative Stress

Cell LineStressor4-HBA Concentration (µM)Incubation Time (hrs)Increase in Cell Survival (%)Reference
C6 AstrocytesH₂O₂ (100 µM)100631.7[4]
SH-SY5Y6-OHDA (100 µM)Various1 (pretreatment)Dose-dependent increase[9]
PC12H₂O₂Not specified24 (pretreatment)Marked decrease in cell death[7][8]

Table 2: Effect of 4-HBA on Antioxidant Gene Expression

Cell LineGeneFold Induction4-HBA Concentration (µM)Reference
C6 AstrocytesHO-13.4100[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Neuroprotection using Cell Viability Assays

This protocol outlines the use of the MTT assay to quantify the protective effect of 4-HBA against an oxidative stressor.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • This compound (4-HBA)

  • Oxidative stressor (e.g., H₂O₂, 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • 4-HBA Pre-treatment: Treat the cells with various concentrations of 4-HBA (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis of Signaling Pathway Proteins

This protocol describes the detection of key proteins (e.g., phosphorylated Akt, Nrf2) to investigate the signaling pathways modulated by 4-HBA.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Neuronal cells

  • 4-HBA

  • Oxidative stressor

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with 4-HBA and the oxidative stressor as described in Protocol 1.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a percentage of the control group.

Visualizations

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of 4-HBA and a general experimental workflow.

G cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_4hba 4-HBA Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome stress Oxidative Stressor (e.g., H₂O₂, 6-OHDA) jnk JNK stress->jnk Activates hba This compound (4-HBA) pi3k PI3K hba->pi3k Activates keap1 Keap1 hba->keap1 Inhibits binding to Nrf2 hba->jnk Inhibits akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) pi3k->p_akt Leads to survival Neuronal Survival p_akt->survival Promotes nrf2 Nrf2 keap1->nrf2 Sequesters nrf2_n Nrf2 (Nuclear Translocation) nrf2->nrf2_n Translocates are ARE nrf2_n->are Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1, PDI) are->antioxidant_genes Induces Expression antioxidant_genes->stress Reduces caspase3 Caspase-3 jnk->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: Signaling pathways modulated by 4-HBA.

G start Start culture Culture Neuronal Cells (e.g., SH-SY5Y, PC12) start->culture treatment Pre-treat with 4-HBA (Various Concentrations) culture->treatment stressor Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) treatment->stressor assays Perform Assays stressor->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (DCFH-DA Assay) assays->ros western Western Blot (p-Akt, Nrf2, Caspase-3) assays->western analysis Data Analysis and Interpretation viability->analysis ros->analysis western->analysis

Caption: Experimental workflow for investigating 4-HBA.

References

Application Notes and Protocols for 4-Hydroxybenzyl Alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Hydroxybenzyl alcohol (4-HBA) in the development of advanced drug delivery systems. 4-HBA, a naturally occurring phenolic compound, offers intrinsic therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making it an attractive component for designing sophisticated drug carriers.[1][2] Its chemical structure allows for its incorporation into various platforms such as biodegradable nanoparticles, prodrugs, and hydrogels to enhance therapeutic efficacy and targeted delivery.

Application of 4-HBA in Biodegradable Nanoparticles

4-HBA can be integrated into the backbone of biodegradable polymers, such as polyoxalates, to form nanoparticles that not only serve as drug carriers but also release the therapeutically active 4-HBA upon degradation. One such example is the HBA-incorporated copolyoxalate (HPOX) system.[1]

Data Presentation: Physicochemical Properties of 4-HBA-Based Nanoparticles

The following table summarizes typical physicochemical characteristics of nanoparticles incorporating 4-HBA. These parameters are critical for predicting the in vivo behavior of the drug delivery system.[3][4]

ParameterTypical Value RangeSignificance in Drug Delivery
Particle Size (diameter) 100 - 500 nmInfluences circulation time, cellular uptake, and biodistribution.[5]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential -15 mV to -30 mVAffects colloidal stability and interaction with cell membranes.[6]
Drug Loading Capacity (%) 5 - 15%Represents the weight percentage of the drug relative to the total weight of the nanoparticle.
Encapsulation Efficiency (%) 60 - 85%The percentage of the initial drug amount successfully encapsulated within the nanoparticles.[7]
Experimental Protocol: Synthesis of 4-HBA-Releasing Biodegradable Polyoxalate Nanoparticles

This protocol describes the synthesis of HPOX nanoparticles using an oil-in-water solvent evaporation method.[8]

Materials:

  • This compound (4-HBA)

  • Oxalyl chloride

  • 1,4-Cyclohexanedimethanol

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Polymer Synthesis: In a round-bottom flask, dissolve 1,4-cyclohexanedimethanol and 4-HBA in anhydrous dichloromethane under a nitrogen atmosphere.

  • Slowly add oxalyl chloride to the solution while stirring at room temperature.

  • Continue the reaction for 24 hours to form the HPOX polymer.

  • Precipitate the polymer in cold ethanol and dry it under a vacuum.

  • Nanoparticle Formulation: Dissolve the synthesized HPOX polymer in dichloromethane to form the oil phase.

  • Disperse the oil phase in an aqueous solution of 1% PVA (the aqueous phase) under high-speed homogenization to create an oil-in-water emulsion.

  • Evaporate the dichloromethane using a rotary evaporator to allow for nanoparticle formation.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.

Mandatory Visualization: HPOX Nanoparticle Synthesis Workflow

HPOX_Synthesis cluster_polymer HPOX Polymer Synthesis cluster_nanoparticle Nanoparticle Formulation Monomers 1,4-Cyclohexanedimethanol + 4-HBA in DCM Polymerization Polymerization (24h, RT, N2) Monomers->Polymerization OxalylCl Oxalyl Chloride OxalylCl->Polymerization HPOX_Polymer HPOX Polymer Solution Polymerization->HPOX_Polymer Precipitation Precipitation (Cold Ethanol) HPOX_Polymer->Precipitation Dried_Polymer Dried HPOX Polymer Precipitation->Dried_Polymer Oil_Phase HPOX in DCM (Oil Phase) Dried_Polymer->Oil_Phase Emulsification Homogenization Oil_Phase->Emulsification Aqueous_Phase 1% PVA Solution (Aqueous Phase) Aqueous_Phase->Emulsification Emulsion o/w Emulsion Emulsification->Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation NP_Suspension Nanoparticle Suspension Evaporation->NP_Suspension Centrifugation Centrifugation & Washing NP_Suspension->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_NPs HPOX Nanoparticles Lyophilization->Final_NPs

Caption: Workflow for the synthesis of HPOX polymer and formulation into nanoparticles.

Application of 4-HBA as a Linker in Prodrug Development

4-HBA can be utilized as a self-immolative linker in prodrug design.[9] In this approach, the therapeutic drug is covalently attached to a promoiety through the 4-HBA linker. Upon enzymatic or chemical cleavage of the promoiety, the 4-HBA linker undergoes spontaneous 1,6-elimination to release the active drug.[10]

Experimental Protocol: Synthesis of a 4-HBA-Linked Prodrug

This protocol outlines a general strategy for synthesizing a prodrug using a p-hydroxybenzyl alcohol (PHOBA) linker.[9]

Materials:

  • Drug with a suitable functional group (e.g., amine or hydroxyl)

  • This compound (4-HBA)

  • Protecting group reagents (e.g., Boc anhydride)

  • Activating agents (e.g., triphosgene)

  • Coupling reagents (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

  • Chromatography supplies for purification

Procedure:

  • Protection of Drug and Linker: Protect the reactive functional groups on the drug molecule and the hydroxyl group of 4-HBA if necessary to prevent side reactions.

  • Activation of Linker: Activate the 4-HBA linker, for example, by converting the benzylic alcohol to a chloroformate using triphosgene.

  • Coupling Reaction: React the activated linker with the protected drug in the presence of a base like DIPEA to form the protected prodrug conjugate.

  • Purification: Purify the protected prodrug using column chromatography.

  • Deprotection: Remove the protecting groups from the prodrug conjugate using an appropriate deprotection agent (e.g., TFA for Boc groups).

  • Final Purification: Purify the final prodrug by HPLC to obtain a high-purity product.

Mandatory Visualization: Prodrug Activation and Drug Release

Prodrug_Activation Prodrug Enzyme-Labile Group-Linker(4-HBA)-Drug Intermediate HO-Linker(4-HBA)-Drug Prodrug->Intermediate Enzymatic Cleavage Enzyme Enzyme Enzyme->Prodrug Elimination 1,6-Elimination Intermediate->Elimination Released_Drug Active Drug Elimination->Released_Drug Byproduct Quinone Methide Byproduct Elimination->Byproduct

Caption: Enzymatic activation of a 4-HBA-linked prodrug and subsequent drug release.

Application of 4-HBA in Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for controlled drug release.[11][12] 4-HBA can be incorporated into hydrogel formulations, either physically entrapped or chemically cross-linked, to provide sustained release of both the encapsulated drug and 4-HBA itself.

Experimental Protocol: Preparation of a 4-HBA-Containing Hydrogel

This protocol describes the preparation of a pH-responsive hydrogel containing 4-HBA using free radical polymerization.[13]

Materials:

  • Chondroitin sulfate

  • Carbopol

  • Polyvinyl alcohol (PVA)

  • Acrylic acid

  • This compound (4-HBA)

  • Ammonium persulfate (initiator)

  • Ethylene glycol dimethylacrylate (cross-linker)

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve chondroitin sulfate, carbopol, and PVA in deionized water with continuous stirring.

  • Monomer and Drug Addition: Add acrylic acid and the desired amount of 4-HBA to the polymer solution and stir until a homogenous mixture is obtained.

  • Initiator and Cross-linker Addition: Add ammonium persulfate and ethylene glycol dimethylacrylate to the mixture to initiate polymerization and cross-linking.

  • Gelation: Pour the mixture into a mold and allow it to polymerize at a controlled temperature (e.g., 50-60°C) for several hours until a hydrogel is formed.

  • Washing and Drying: Cut the hydrogel into desired shapes, wash it with a water/ethanol mixture to remove unreacted components, and then dry it in an oven or by lyophilization.

Mandatory Visualization: Hydrogel Drug Release Mechanism

Hydrogel_Release cluster_swelling Swelling Phase cluster_release Release Phase Dry_Hydrogel Dry Hydrogel (Drug & 4-HBA loaded) Swollen_Hydrogel Swollen Hydrogel Matrix Dry_Hydrogel->Swollen_Hydrogel Water Uptake Aqueous_Medium Aqueous Medium (e.g., Body Fluid) Aqueous_Medium->Dry_Hydrogel Diffusion Diffusion Swollen_Hydrogel->Diffusion Released_Molecules Released Drug + 4-HBA Diffusion->Released_Molecules

Caption: Swelling-controlled release of drug and 4-HBA from a hydrogel matrix.

Characterization and Evaluation Protocols

Physicochemical Characterization
  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).[14]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[15]

  • Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[15]

Drug Loading and Encapsulation Efficiency

Protocol:

  • Dissolve a known amount of the drug-loaded nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][16]

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:[17]

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

Protocol (Dialysis Method): [18]

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) and place it inside a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the same release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using HPLC or UV-Vis Spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Protocol (MTT Assay): [19][20]

  • Seed cells (e.g., a cancer cell line for an anticancer drug) in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the 4-HBA-based drug delivery system. Include controls with the free drug and empty nanoparticles.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Mandatory Visualization: Cell Viability Assay Workflow

MTT_Assay cluster_setup Assay Setup cluster_measurement Viability Measurement Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Treat with Nanoparticles Incubation1->Treatment Incubation2 Incubate 24-72h Treatment->Incubation2 Add_MTT Add MTT Solution Incubation2->Add_MTT Incubation3 Incubate 2-4h Add_MTT->Incubation3 Formazan Formazan Formation (in viable cells) Incubation3->Formazan Solubilize Add Solubilization Solution (DMSO) Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability InVivo_Study cluster_pk Pharmacokinetics (PK) cluster_bd Biodistribution (BD) IV_Admin_PK IV Administration Blood_Sampling Serial Blood Sampling IV_Admin_PK->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Determine PK Parameters (t1/2, CL, AUC) Plasma_Analysis->PK_Parameters IV_Admin_BD IV Administration (Radiolabeled NPs) Euthanasia Euthanasia at End Point IV_Admin_BD->Euthanasia Organ_Harvest Organ Harvesting Euthanasia->Organ_Harvest Radioactivity_Measurement Measure Radioactivity Organ_Harvest->Radioactivity_Measurement Tissue_Distribution Determine Tissue Distribution Radioactivity_Measurement->Tissue_Distribution

References

Application Notes and Protocols for Enzyme-Catalyzed Polymerization of 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of 4-hydroxybenzyl alcohol (4-HBA). This environmentally friendly method offers a promising alternative to traditional chemical polymerization, yielding biocompatible polymers with potential applications in drug delivery and regenerative medicine.

Introduction

The enzymatic polymerization of phenolic compounds has garnered significant interest as a green chemistry approach to synthesizing functional polymers. This compound, a naturally occurring phenolic compound, can be polymerized using oxidoreductase enzymes such as horseradish peroxidase (HRP) and laccase. The resulting poly(this compound) is a biocompatible polymer with tunable properties, making it a candidate for various biomedical applications, including the development of novel drug delivery systems. This document outlines the synthesis, characterization, and potential applications of poly(this compound), with a focus on its role in promoting angiogenesis and modulating inflammatory responses.

Data Presentation

Horseradish Peroxidase (HRP) Catalyzed Polymerization of this compound
ParameterValueReference
Monomer This compound[1]
Enzyme Horseradish Peroxidase (HRP)[1]
Oxidizing Agent Hydrogen Peroxide (H₂O₂)[1]
Solvent System 1:1 (v/v) Methanol : 0.01 M Phosphate Buffer (pH 7.0)[1]
Reaction Temperature 25 °C (Room Temperature)[1]
Monomer Concentration 0.1 M (1.0 mmol in 10 mL)[1]
HRP Concentration 0.1 mg/mL[1]
H₂O₂ Concentration 0.1 M (stoichiometric to monomer)[1]
Reaction Time 24 hours[1]
Polymer Structure Mixture of phenylene and oxyphenylene units[1]
Solubility Soluble in DMF and DMSO; Insoluble in water[1]
Laccase-Catalyzed Polymerization of Phenolic Compounds (General)
ParameterGeneral Range/ConditionReference
Enzyme Laccase (from Trametes versicolor or Aspergillus)[2][3]
Oxidizing Agent Molecular Oxygen (from air)[4]
Solvent System Aqueous buffer (e.g., acetate, phosphate) with or without organic co-solvents[5]
pH 4.0 - 5.0[5]
Reaction Temperature 25 - 50 °C[5]
Linkage Types C-C and C-O (ether) bonds[3]

Experimental Protocols

Protocol 1: HRP-Catalyzed Polymerization of this compound

Materials:

  • This compound (MW: 124.14 g/mol )

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂), 5% aqueous solution

  • Methanol

  • Sodium phosphate buffer (0.01 M, pH 7.0)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Procedure: [1]

  • Dissolve 0.124 g (1.0 mmol) of this compound in 10 mL of a 1:1 (v/v) mixture of methanol and 0.01 M sodium phosphate buffer (pH 7.0) in a suitable reaction vessel.

  • Add 1.0 mg of HRP to the solution and stir until dissolved.

  • Initiate the polymerization by the dropwise, incremental addition of a stoichiometric amount of 5% aqueous hydrogen peroxide solution (1.15 mL, 1.0 mmol). Add the H₂O₂ in aliquots every 15 minutes over a period of 3 hours.

  • After the complete addition of H₂O₂, allow the reaction to proceed for an additional 24 hours at room temperature with continuous stirring.

  • The polymer will precipitate out of the solution. Isolate the solid polymer by filtration or centrifugation.

  • Wash the polymer with the reaction solvent to remove any unreacted monomer and enzyme.

  • Dry the resulting poly(this compound) in a vacuum oven for 24 hours.

  • The dried polymer can be dissolved in DMF or DMSO for further characterization.

Protocol 2: General Procedure for Laccase-Catalyzed Polymerization of this compound

Materials:

  • This compound

  • Laccase from Trametes versicolor

  • Acetate buffer (0.1 M, pH 5.0)

Procedure:

  • Dissolve this compound in 0.1 M acetate buffer (pH 5.0) to a final concentration of 10-50 mM.

  • Add laccase to the solution to a final concentration of 10-100 U/mL.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation and exposure to air for 24-48 hours.

  • Monitor the reaction progress by UV-Vis spectroscopy or HPLC.

  • Isolate the precipitated polymer by centrifugation or filtration.

  • Wash the polymer with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomer and byproducts.

  • Dry the polymer under vacuum.

Characterization of Poly(this compound)

UV-Vis Spectroscopy:

  • The UV-Vis spectrum of poly(this compound) in a suitable solvent (e.g., DMF) is expected to show a red shift in the absorption maximum compared to the this compound monomer, indicating an extension of the conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy: [1]

  • O-H Stretch: A broad absorption band in the region of 3400 cm⁻¹, characteristic of the phenolic and alcoholic hydroxyl groups.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-2950 cm⁻¹.

  • C=C Stretch (aromatic): Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (phenol): A band around 1230 cm⁻¹.

  • C-O-C Stretch (ether linkage): The presence of a peak around 1100 cm⁻¹ may indicate the formation of oxyphenylene units.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: [1]

  • Aromatic Protons: Broad signals in the range of 6.5-7.5 ppm.

  • Methylene Protons (-CH₂OH): A signal around 4.5 ppm.

  • Hydroxyl Protons (-OH): Broad signals that may appear over a wide range and can be confirmed by D₂O exchange. The integral ratio of the alcoholic hydroxyl to methylene protons is expected to remain the same as in the monomer, indicating that the alcoholic hydroxyl groups do not participate in the polymerization.

Applications in Drug Development

Poly(this compound) and its derivatives have shown significant promise in the field of drug development, particularly in the formulation of nanoparticles for therapeutic applications.

Angiogenesis Promotion

Nanoparticles formulated from copolymers incorporating this compound (such as HPOX) have been demonstrated to promote angiogenesis, the formation of new blood vessels. This is a critical process in wound healing and tissue regeneration. The pro-angiogenic effect is mediated through the upregulation of key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Activation AMPK AMPK VEGFR2->AMPK Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Ser1177) AMPK->eNOS Phosphorylation (Ser1177) NO Nitric Oxide (NO) eNOS->NO Production Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis Stimulation

Caption: VEGF-induced signaling pathway for angiogenesis in endothelial cells.

Anti-Inflammatory Effects

Phenolic compounds, including this compound, are known for their anti-inflammatory properties. The polymer's structure, rich in phenolic hydroxyl groups, contributes to its antioxidant and anti-inflammatory activities. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to the downregulation of pro-inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK Signal Transduction IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα NFκB_active NF-κB (Active) NFκB_IκBα->NFκB_active Release NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation PolyHBA Poly(4-HBA) PolyHBA->IKK Inhibition DNA DNA NFκB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Experimental_Workflow Monomer This compound (Monomer) Polymerization Enzymatic Polymerization Monomer->Polymerization Enzyme Enzyme (HRP or Laccase) Enzyme->Polymerization Oxidant Oxidizing Agent (H₂O₂ or O₂) Oxidant->Polymerization Polymer Poly(this compound) Polymerization->Polymer Characterization Polymer Characterization (UV-Vis, FT-IR, NMR, GPC) Polymer->Characterization Nanoparticle Nanoparticle Formulation Polymer->Nanoparticle InVitro In Vitro Studies (Cell Culture, Angiogenesis Assays, Anti-inflammatory Assays) Nanoparticle->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo DrugDev Drug Development InVivo->DrugDev

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxybenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and practical laboratory-scale synthesis of this compound involves the reduction of 4-hydroxybenzaldehyde.[1][2] This is typically achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[3][4] Another, though less common, method is the reaction of phenol with formaldehyde in the presence of a basic catalyst.[5][6][7]

Q2: Why is the reduction of 4-hydroxybenzaldehyde generally preferred over the phenol-formaldehyde route?

The reduction of 4-hydroxybenzaldehyde is preferred due to its high selectivity and milder reaction conditions. The phenol-formaldehyde reaction often produces a mixture of ortho and para isomers (2-hydroxybenzyl alcohol and this compound), as well as polysubstituted byproducts, which require challenging purification steps.[5][6][7] The reduction method directly yields the desired para-isomer with high purity.

Q3: What is the Cannizzaro reaction, and why is it a concern?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like 4-hydroxybenzaldehyde) to yield a primary alcohol and a carboxylic acid.[8] In this context, it is a significant side reaction that can occur under strong basic conditions, converting the starting material into this compound and 4-hydroxybenzoic acid.[8][9] This reduces the theoretical maximum yield of the desired alcohol to 50% and complicates purification.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a common issue and can stem from several factors, from incomplete reactions to product loss during workup.[10]

Potential Cause Troubleshooting Action Explanation
Incomplete Reaction Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting aldehyde.[10] If the reaction stalls, consider adding a fresh portion of the reducing agent.The reducing agent may have decomposed due to moisture or may have been insufficient.
Cannizzaro Side Reaction Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃).[3] Maintain a neutral or slightly acidic pH during the reaction if possible.Strong bases (e.g., NaOH, KOH) promote the Cannizzaro reaction, where one molecule of aldehyde is oxidized to a carboxylic acid while another is reduced to the alcohol, limiting the maximum yield to 50%.[8][9]
Product Degradation Avoid excessive heat during reaction and workup. This compound can be sensitive to oxidation, especially at elevated temperatures in the presence of air.Overheating can lead to the formation of polymeric materials or oxidation back to the aldehyde or further to the carboxylic acid.
Loss During Extraction/Purification Ensure the pH of the aqueous phase is adjusted to be neutral or slightly acidic before extraction with an organic solvent (e.g., ethyl acetate, ether).[3][6]The phenolic hydroxyl group is acidic and will form a water-soluble phenoxide salt under basic conditions, preventing the product from being extracted into the organic phase.

A logical workflow for troubleshooting low yield issues can be visualized as follows:

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_side_reactions Analyze for Side Products (NMR/LC-MS) start->check_side_reactions review_workup Review Workup & Purification Procedure start->review_workup incomplete Reaction Incomplete check_completion->incomplete Aldehyde remains cannizzaro Cannizzaro Products Detected (e.g., 4-Hydroxybenzoic Acid) check_side_reactions->cannizzaro Side products found extraction_loss Potential Loss During Extraction review_workup->extraction_loss Incorrect pH solution1 Add More Reducing Agent or Extend Reaction Time incomplete->solution1 solution2 Use Milder Base (e.g., NaHCO3) or Buffer the Reaction cannizzaro->solution2 solution3 Adjust Aqueous pH to ~7 Before Extraction extraction_loss->solution3

Caption: Troubleshooting workflow for low yield. (Max Width: 760px)
Issue 2: Formation of Impurities

The presence of impurities complicates purification and reduces the overall quality of the final product.

Impurity Source Prevention & Removal Strategy
Unreacted 4-Hydroxybenzaldehyde Incomplete reduction.Prevention: Use a slight excess (1.1-1.5 equivalents) of the reducing agent. Monitor the reaction to completion via TLC.[11] Removal: Can be separated by column chromatography on silica gel.
4-Hydroxybenzoic Acid Cannizzaro reaction under basic conditions or air oxidation of the starting material/product.[8]Prevention: Avoid strong bases and prolonged exposure to air at high temperatures. Removal: Perform a basic wash (e.g., with dilute NaHCO₃ solution) during workup. The acidic impurity will move to the aqueous layer as its sodium salt, while the neutral alcohol remains in the organic layer.
Borate Esters Formed as intermediates during NaBH₄ reduction.[4]Prevention/Removal: Quench the reaction carefully with a dilute acid (e.g., 1M HCl) until effervescence ceases. This hydrolyzes the borate esters to the desired alcohol and boric acid.

Experimental Protocols

Protocol 1: Reduction of 4-Hydroxybenzaldehyde using Sodium Borohydride

This protocol is a standard and reliable method for the synthesis of this compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Workup & Purification A Dissolve 4-Hydroxybenzaldehyde in Ethanol B Cool solution to 0°C (Ice Bath) A->B C Add NaBH4 portion-wise B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with 1M HCl (aq) until pH ~6-7 D->E F Remove Ethanol (Rotary Evaporation) E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na2SO4), and Concentrate G->H I Purify by Recrystallization or Column Chromatography H->I

Caption: Experimental workflow for NaBH₄ reduction. (Max Width: 760px)

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol (approx. 10 mL per gram of aldehyde).[3]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions over 15-20 minutes. Vigorous gas evolution (H₂) may occur.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the dropwise addition of 1M HCl to decompose excess NaBH₄ and hydrolyze borate esters. Add acid until the pH is neutral (~6-7).

  • Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation: Comparison of Reducing Conditions

The choice of solvent and reducing agent can impact the reaction's efficiency. The following table summarizes typical outcomes for the reduction of 4-hydroxybenzaldehyde.

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Sodium Borohydride (NaBH₄)Ethanol0 to RT293%[3]
Sodium Borohydride (NaBH₄)Methanol0 to RT1-2>90%General Knowledge
Catalytic Hydrogenation (H₂)MethanolRT4-6>95%General Knowledge

Note: Yields are highly dependent on reaction scale, purity of reagents, and precision of the workup procedure.

References

Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-Hydroxybenzyl alcohol. The following sections detail common impurities, purification protocols, and solutions to potential challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: The impurities present in synthetic this compound are highly dependent on the synthetic route employed.

  • From Phenol and Formaldehyde: This method can introduce several byproducts. The most common impurity is the isomeric 2-hydroxybenzyl alcohol (o-hydroxybenzyl alcohol or saligenin) . Other potential impurities include unreacted phenol , and dihydroxydiphenylmethanes , which are formed by the reaction of the product with excess phenol.

  • From the Reduction of 4-Hydroxybenzaldehyde: The primary impurity is typically unreacted 4-hydroxybenzaldehyde .

  • Via Grignard Reaction: Synthesis using a Grignard reagent can result in the formation of biphenyl as a significant byproduct.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity of your sample. A single spot on the TLC plate generally indicates a high degree of purity, while multiple spots suggest the presence of impurities.

Recommended TLC Conditions:

ComponentDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the separation.
Visualization The plate can be visualized under UV light (254 nm), as the aromatic ring of this compound and many common impurities are UV active. Staining with a potassium permanganate solution can also be used, which will react with the alcohol functional group.[1]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective laboratory-scale purification methods are recrystallization and column chromatography. For specific impurities, liquid-liquid extraction can also be employed.

Troubleshooting Guide

Recrystallization Issues

Q4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Cool slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[2]

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[2]

  • Change the solvent system: If the problem persists, the chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For this compound, which is a polar compound, a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane) can be effective.[3]

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors.

Troubleshooting Steps:

  • Use a minimal amount of hot solvent: Adding too much solvent will keep more of your product dissolved at low temperatures. Use just enough hot solvent to dissolve the crude product completely.[2]

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Avoid premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

  • Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[2]

Column Chromatography Issues

Q6: My compounds are not separating well on the silica gel column. What can I do?

A6: Poor separation can be due to an inappropriate mobile phase or improper column packing.

Troubleshooting Steps:

  • Optimize the mobile phase using TLC: Before running the column, test different solvent systems with TLC. An ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. For this compound, a gradient of ethyl acetate in hexane is a common choice.

  • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.

  • Load the sample in a concentrated band: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. A broad initial band will result in poor separation.

  • Consider a different stationary phase: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina, though this is less common for this type of compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Water, Toluene, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Water or a mixture of ethyl acetate and hexane are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data (Illustrative):

Purification StepPurity (by HPLC)Recovery Rate
Crude Product~85%-
After 1st Recrystallization>98%70-85%
After 2nd Recrystallization>99.5%80-90% (of 1st crop)

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities, such as the ortho-isomer or less polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Ethyl Acetate, Hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is 30% Ethyl Acetate in Hexane. The desired compound should have an Rf of ~0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. Less polar impurities will elute first, followed by the this compound. The more polar ortho-isomer will elute later.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Synthetic Route crude Crude this compound start->crude Reaction recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography tlc TLC Analysis recrystallization->tlc Purity Check column_chromatography->tlc Fraction Analysis hplc HPLC for Purity tlc->hplc Confirm Purity final_product Pure this compound hplc->final_product

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Recrystallization start Crude Product in Hot Solvent issue Problem Encountered start->issue oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield No solution1 Re-heat & Cool Slowly oiling_out->solution1 solution2 Scratch Flask / Add Seed Crystal oiling_out->solution2 solution3 Use Minimal Hot Solvent low_yield->solution3 solution4 Ensure Complete Cooling low_yield->solution4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Troubleshooting 4-Hydroxybenzyl alcohol solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Hydroxybenzyl alcohol (4-HBA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is described as slightly soluble in water.[1][2] Experimental data indicates its solubility is approximately 6.7 mg/mL (or 6.7 g/L) in water at 20°C.[3][4][5] Its solubility can be significantly influenced by factors such as pH, temperature, and the presence of cosolvents.[6]

Q2: How does pH influence the solubility of this compound?

Changes in pH can greatly affect the solubility of 4-HBA.[6] The molecule has a phenolic hydroxyl group with a pKa of approximately 9.82.[3][4][7]

  • At acidic to neutral pH (pH < 8): The phenolic hydroxyl group is protonated, and the molecule has lower aqueous solubility.

  • At basic pH (pH > 10): The phenolic hydroxyl group deprotonates to form the more soluble phenoxide anion. This significantly increases its solubility in water. For instance, its solubility in 1N NaOH is 50 mg/mL.[3][4]

Q3: Which cosolvents can be used to dissolve this compound?

This compound is readily soluble in several common organic solvents, which can be used to prepare concentrated stock solutions before dilution into aqueous media.[2] It is generally more soluble in polar organic solvents compared to non-polar ones.[6]

SolventReported SolubilityTemperature
Water6.7 mg/mL20°C[3][4][5]
1N Sodium Hydroxide (NaOH)50 mg/mL-
Dioxane100 mg/mL-
Dimethyl Sulfoxide (DMSO)Soluble-
MethanolSoluble-
EthanolSoluble-
Data compiled from multiple sources.[2][3][4]
Q4: What are the known biological activities of this compound?

This compound is a phenolic compound found in various plants and is known for a range of biological activities.[8][9] It has demonstrated anti-inflammatory, antioxidant, and anti-nociceptive properties.[8][9] Additionally, it has been studied for its neuroprotective effects and its role as an inhibitor of tumor angiogenesis and growth.[8][9] One of its neuroprotective mechanisms involves the upregulation of antioxidant proteins via the PI3K/Akt signaling pathway.[10]

Troubleshooting Guide

Q: My this compound is not dissolving or is precipitating from my aqueous buffer. What steps should I take?

Precipitation or failure to dissolve is a common issue when the desired concentration exceeds the compound's solubility limit under specific experimental conditions. Follow this workflow to address the problem.

G cluster_workflow Troubleshooting Workflow for 4-HBA Solubility cluster_solutions start Start: 4-HBA Precipitation Observed check_conc Step 1: Verify Concentration Is it > 6.7 mg/mL in plain water? start->check_conc adjust_ph Step 2: Adjust pH Is pH > pKa (9.82) permissible? check_conc->adjust_ph Yes end End: Solution Achieved check_conc->end No (Check other factors) use_cosolvent Step 3: Use a Cosolvent Can a small % of DMSO be tolerated? adjust_ph->use_cosolvent No increase_ph Action: Increase pH to >10 (e.g., using NaOH) to deprotonate and increase solubility. adjust_ph->increase_ph Yes warm Step 4: Apply Gentle Heat Is the compound stable with warming? use_cosolvent->warm No prepare_stock Action: Prepare concentrated stock in DMSO. Add dropwise to aqueous buffer while vortexing. use_cosolvent->prepare_stock Yes warm_gently Action: Warm solution gently. Ensure temperature does not degrade the compound. warm->warm_gently Yes reassess Reassess Experiment Parameters Consider if a lower concentration or alternative formulation is needed. warm->reassess No increase_ph->end prepare_stock->end warm_gently->end reassess->start

Caption: A step-by-step workflow for troubleshooting 4-HBA solubility issues.

Key Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and its interaction with the solvent. Key environmental factors can be manipulated to enhance solubility.

G cluster_factors Factors Affecting 4-HBA Aqueous Solubility hba This compound (4-HBA) C7H8O2 phenolic_group Phenolic -OH Group pKa ~ 9.82 hba->phenolic_group has solubility Aqueous Solubility (~6.7 mg/mL at 20°C) ph Solution pH phenoxide Phenoxide Anion (-O⁻) (Highly Soluble) ph->phenoxide High pH (>10) forms cosolvent Cosolvents (DMSO, Ethanol) cosolvent->solubility improves temp Temperature temp->solubility generally increases phenolic_group->ph is affected by phenoxide->solubility increases

Caption: Key factors that influence the aqueous solubility of 4-HBA.

Experimental Protocols

Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol describes a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[11][12]

1. Objective: To accurately measure the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.

2. Materials:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or agitator in a temperature-controlled incubator[13]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)[11][13]

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer[11][12]

  • Volumetric flasks and pipettes

3. Methodology:

  • Step 1: Preparation of Saturated Solution

    • Add an excess amount of solid 4-HBA to a glass vial. "Excess" means adding enough compound so that undissolved solid remains visible after equilibration.[11]

    • Add a precise volume of the desired aqueous buffer to the vial.

    • Securely cap the vial. Prepare at least three replicates.

  • Step 2: Equilibration

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11][12] The concentration of the dissolved solid should not change between later time points (e.g., 48 and 72 hours).

  • Step 3: Phase Separation

    • After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

    • To separate the saturated liquid phase from the excess solid, centrifuge the vials.[11]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[11][13] This clear filtrate is your saturated solution.

  • Step 4: Quantification

    • Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical method.[13]

    • Determine the concentration of 4-HBA in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.[11]

4. Data Reporting:

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.[11]

Associated Signaling Pathway

This compound has been shown to confer neuroprotection by modulating specific intracellular signaling pathways. One key mechanism involves the activation of the PI3K/Akt pathway, which leads to the upregulation of several antioxidant and protective proteins.[10]

G cluster_pathway Simplified Neuroprotective Pathway of 4-HBA hba This compound (4-HBA) pi3k PI3K hba->pi3k activates akt Akt (Protein Kinase B) pi3k->akt activates nrf2 Nrf2 akt->nrf2 prdx6 Prdx6 akt->prdx6 pdi PDI akt->pdi response Upregulation of Antioxidant Proteins nrf2->response prdx6->response pdi->response neuroprotection Neuroprotective Effect (Against Ischemic Injury) response->neuroprotection

Caption: 4-HBA activates the PI3K/Akt pathway, leading to neuroprotection.[10]

References

Stability of 4-Hydroxybenzyl alcohol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hydroxybenzyl alcohol under various storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of solid this compound (yellowing or browning) Oxidation due to prolonged exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Unexpected peaks in HPLC or GC analysis of a stored solution Degradation of this compound.Prepare fresh solutions for analysis. If stored solutions must be used, they should be kept at low temperatures (2-8 °C) and protected from light. Always use a stability-indicating analytical method to ensure accurate quantification of the parent compound and its degradants.
Decreased potency or altered biological activity in experiments Degradation of this compound in experimental media or stock solutions.Prepare fresh stock solutions before each experiment. Assess the stability of this compound in your specific experimental buffer and temperature conditions. Consider performing a time-course experiment to determine its stability window.
Inconsistent analytical results between different batches or preparations Variability in storage conditions or handling procedures.Standardize storage protocols across all samples. Ensure consistent exposure to light, temperature, and air is minimized for all batches.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a cool (refrigerated at 2-8 °C), dry, and dark place.[1] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is more susceptible to degradation in solution compared to its solid state. For analytical standards and stock solutions, it is advisable to prepare them fresh or store them at low temperatures (2-8 °C) for a limited time, protected from light.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound is oxidation. This can be initiated by exposure to air (auto-oxidation), light (photosensitized oxidation), or oxidizing agents. The benzylic alcohol group is susceptible to oxidation to form 4-hydroxybenzaldehyde, which can be further oxidized to 4-hydroxybenzoic acid.

Q4: How does pH affect the stability of this compound?

Q5: Is this compound sensitive to light?

A5: Yes, this compound is light-sensitive.[1][2] Exposure to light, especially UV light, can promote its degradation. Therefore, it is crucial to store it in amber-colored containers or protect it from light by wrapping containers in aluminum foil.

Q6: What is the thermal stability of this compound?

A6: this compound is relatively stable at room temperature in its solid form. However, it will decompose at elevated temperatures, with a reported decomposition temperature of approximately 149.1 °C.[3] For solutions, elevated temperatures will accelerate the degradation rate.

Stability Data

The following table summarizes the available quantitative data on the stability of this compound under different conditions.

Condition pH Temperature Duration Remaining this compound (%) Reference
Aqueous Solution5.525 °C12 weeks~95%[2]
Aqueous Solution5.590 °C12 weeks~85%[2]
Aqueous Solution5.5150 °C12 weeks~60%[2]
Aqueous Solution8.025 °C12 weeks~90%[2]
Aqueous Solution8.090 °C12 weeks~75%[2]
Aqueous Solution8.0150 °C12 weeks~40%[2]

Experimental Protocols

Detailed methodologies for key experiments related to the stability assessment of this compound are provided below.

Stability-Indicating HPLC Method

This method is suitable for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Methanol

  • Gradient Elution:

    • 0-10 min: 7% B to 8% B

    • 10-15 min: 8% B to 12% B

    • 15-21 min: 12% B (isocratic)

    • 21-25 min: 12% B to 40% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Autosampler Temperature: 4 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm.

GC-MS Method for Degradation Product Identification

This method can be used for the separation and identification of volatile degradation products of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5 MS capillary column (30.0 m x 250 µm x 0.25 µm, 5% phenyl methyl siloxane).[4]

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[4]

  • Injector Temperature: 280 °C.[4]

  • Temperature Program:

    • Initial temperature: 50 °C.[4]

    • Ramp 1: Increase to 200 °C at 20 °C/min.[4]

    • Ramp 2: Increase to 220 °C at 5 °C/min.[4]

    • Ramp 3: Increase to 280 °C at 10 °C/min.[4]

    • Hold at 280 °C for 5 min.[4]

  • MS Source Temperature: 250 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 35-500.[4]

  • Note: Derivatization with an agent like pyridine-acetic anhydride may be necessary for the analysis of this compound and its polar degradation products by GC-MS.[4]

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Plan Define Storage Conditions (Temperature, pH, Light) Prepare Prepare Samples (Solid & Solution) Plan->Prepare Store Store Samples under Defined Conditions Prepare->Store Sample Sample at Time Points Store->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Identify Identify Degradants (e.g., GC-MS, LC-MS) Analyze->Identify Quantify Quantify Degradation & Determine Kinetics Analyze->Quantify Identify->Quantify Conclude Draw Conclusions on Stability & Shelf-life Quantify->Conclude Degradation_Pathway HBA This compound HBAld 4-Hydroxybenzaldehyde HBA->HBAld Oxidation HBAc 4-Hydroxybenzoic acid HBAld->HBAc Further Oxidation

References

Preventing oxidation of 4-Hydroxybenzyl alcohol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Hydroxybenzyl alcohol (4-HBA) in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a yellow/brown color. What is happening?

This discoloration is a common indicator of oxidation.[1] this compound, as a phenolic compound, is susceptible to oxidation, which can be triggered by factors such as dissolved oxygen, exposure to light, high pH, and the presence of trace metal ions. The colored products are typically quinones and their subsequent polymerization products.

Q2: What are the consequences of 4-HBA oxidation in my experiments?

Oxidation of 4-HBA can significantly impact experimental outcomes by:

  • Loss of biological activity: The structural change from a phenol to a quinone can alter the molecule's biological function.

  • Inaccurate quantification: Degradation of the parent compound will lead to an underestimation of its concentration in analytical measurements.

  • Formation of interfering byproducts: Oxidation products may interfere with assays or elicit off-target effects in biological systems.

  • Decreased solubility: The polymeric byproducts of oxidation can be less soluble, leading to precipitation.

Q3: What are the primary strategies to prevent the oxidation of 4-HBA in solution?

The most effective strategies to maintain the stability of 4-HBA solutions involve a combination of the following approaches:

  • Controlling Solution pH: The stability of phenolic compounds is often pH-dependent. Generally, a slightly acidic pH is preferred to minimize the deprotonation of the phenolic hydroxyl group, which makes it more susceptible to oxidation.

  • Removing Dissolved Oxygen: Oxygen is a key driver of oxidation. Degassing solvents before use can significantly improve the stability of 4-HBA.

  • Using Antioxidants: Adding a small amount of a suitable antioxidant can scavenge free radicals and inhibit the oxidation process.

  • Using Chelating Agents: Trace metal ions in solvents or from labware can catalyze the oxidation of phenols. Chelating agents can sequester these ions, preventing them from participating in redox reactions.[2][3][4]

  • Protecting from Light: Exposure to light, especially UV light, can promote the formation of free radicals and accelerate oxidation.

  • Proper Storage: Storing stock solutions at low temperatures (-20°C or -80°C) and in the dark is crucial for long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution discolors rapidly after preparation. High concentration of dissolved oxygen in the solvent.Degas the solvent thoroughly before dissolving the 4-HBA. See Experimental Protocol 1 for degassing methods.
High pH of the solution.Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer, if compatible with the experimental design.
Presence of catalytic metal ions.Add a chelating agent like EDTA to the solvent before preparing the solution. See Table 1 for recommended concentrations.
Solution is stable initially but degrades over time. Slow oxidation due to repeated exposure to air.Prepare single-use aliquots of the stock solution to minimize repeated opening of the container. Flush the headspace of vials with an inert gas (nitrogen or argon) before sealing.
Light-induced degradation.Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Improper storage temperature.Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient if other protective measures are in place.
Precipitate forms in the solution over time. Formation of insoluble oxidation byproducts (polymers).This indicates significant degradation. The solution should be discarded and a fresh solution prepared using the preventative measures outlined in this guide.
Change in solubility due to temperature fluctuations.Ensure the compound is fully dissolved at the working temperature and check for precipitation upon cooling. If necessary, a different solvent system may be required.

Data Summary

Table 1: Recommended Additives for Preventing 4-HBA Oxidation

Additive Type Example Typical Concentration Range Mechanism of Action Notes
Antioxidant Ascorbic Acid0.01 - 0.1% (w/v)Free radical scavenger.Water-soluble. May not be suitable for all applications due to its own reactivity.
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavenger.[1]Soluble in organic solvents.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 - 1 mMSequesters metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.[2]Water-soluble. Effective at neutral to slightly alkaline pH.
Citric Acid0.1 - 1% (w/v)Sequesters metal ions and lowers pH.[2]Water-soluble. Can also act as an acidulant.

Experimental Protocols

Experimental Protocol 1: Degassing Solvents to Remove Dissolved Oxygen

Objective: To remove dissolved oxygen from solvents to minimize the oxidation of 4-HBA.

Method 1: Inert Gas Sparging

  • Setup: Insert a long needle or a glass pipette connected to a source of inert gas (nitrogen or argon) into the solvent container, ensuring the tip is below the solvent surface. Provide a second, shorter needle as a vent.

  • Sparging: Gently bubble the inert gas through the solvent for 15-30 minutes.[1] A fine stream of bubbles is more effective than large, rapid bubbles.

  • Completion: After sparging, remove the needles and immediately use the solvent to prepare the 4-HBA solution.

Method 2: Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases.[5][6][7]

  • Freeze: Place the solvent in a Schlenk flask and freeze it solid by immersing the flask in liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and thaw the solvent completely. Dissolved gases will be released into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with an inert gas.

Experimental Protocol 2: Preparation and Storage of a Stabilized 4-HBA Stock Solution

Objective: To prepare a stock solution of 4-HBA with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Degassed solvent (e.g., DMSO, ethanol, or a suitable buffer)

  • Antioxidant (e.g., BHT for organic solvents, ascorbic acid for aqueous solutions) - Optional

  • Chelating agent (e.g., EDTA for aqueous solutions) - Optional

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (nitrogen or argon)

Procedure:

  • Solvent Preparation: Degas the chosen solvent using one of the methods described in Experimental Protocol 1 . If using an antioxidant or chelating agent, dissolve it in the degassed solvent at the desired concentration (see Table 1 ).

  • Dissolution: Weigh the required amount of 4-HBA and dissolve it in the prepared solvent. Gentle warming or sonication can be used to aid dissolution.

  • Inert Atmosphere: Once the 4-HBA is fully dissolved, flush the headspace of the vial with an inert gas for 30-60 seconds to displace any oxygen that may have entered.

  • Aliquoting: Immediately dispense the stock solution into single-use amber vials.

  • Final Purge and Sealing: Before sealing each aliquot, briefly flush the headspace with inert gas again. Tightly cap the vials.

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

Experimental Protocol 3: Monitoring 4-HBA Stability by HPLC

Objective: To quantitatively assess the stability of a 4-HBA solution over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water can be effective. For example, starting with a lower concentration of methanol and gradually increasing it.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare a calibration curve: Prepare a series of 4-HBA standards of known concentrations and inject them into the HPLC to establish a standard curve.

  • Sample Preparation: Prepare the 4-HBA solution to be tested according to the desired experimental conditions (e.g., with and without stabilizers, at different pH values).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the test solution to a concentration within the range of the calibration curve and inject it into the HPLC. This will be the initial concentration.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 40°C for accelerated stability testing).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the test solution, dilute it appropriately, and analyze it by HPLC.

  • Data Analysis: Quantify the concentration of 4-HBA at each time point using the calibration curve. The percentage of 4-HBA remaining can be calculated relative to the initial concentration. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Oxidation_Pathway HBA This compound Phenoxy_Radical Phenoxy Radical HBA->Phenoxy_Radical Oxidizing Agent (O2, Metal Ions) Quinone Quinone-methide Phenoxy_Radical->Quinone Further Oxidation Polymers Polymeric Products (Brown Color) Quinone->Polymers Polymerization

Caption: General oxidation pathway of this compound.

Experimental_Workflow start Start: Prepare 4-HBA Solution prepare_solvent 1. Prepare Solvent (Degas, add stabilizers) start->prepare_solvent dissolve 2. Dissolve 4-HBA prepare_solvent->dissolve aliquot 3. Aliquot into Amber Vials under Inert Gas dissolve->aliquot store 4. Store at -20°C or -80°C aliquot->store end End: Stable Solution store->end

Caption: Workflow for preparing a stable 4-HBA solution.

Troubleshooting_Guide start Is your 4-HBA solution discolored? yes Yes start->yes no No start->no check_prep Review Preparation Protocol yes->check_prep stable Solution is likely stable. Continue to monitor. no->stable degassed Did you use degassed solvent? check_prep->degassed yes_degassed Yes degassed->yes_degassed no_degassed No degassed->no_degassed check_storage Review Storage Conditions yes_degassed->check_storage degas_solvent Action: Degas solvent (See Protocol 1) no_degassed->degas_solvent light_protected Is it protected from light? check_storage->light_protected yes_light Yes light_protected->yes_light no_light No light_protected->no_light check_additives Consider Additives yes_light->check_additives use_amber_vials Action: Use amber vials or protect from light no_light->use_amber_vials add_antioxidant Action: Add antioxidant or chelating agent (See Table 1) check_additives->add_antioxidant

Caption: Troubleshooting logic for 4-HBA solution discoloration.

References

Technical Support Center: Scaling Up 4-Hydroxybenzyl Alcohol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Hydroxybenzyl alcohol (4-HBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (4-HBA)?

A1: The primary synthesis routes for 4-HBA include:

  • Reaction of Phenol with Formaldehyde: This is a traditional method, but often results in a mixture of ortho- and para-isomers (2-hydroxybenzyl alcohol and this compound) and other byproducts.[1][2][3][4]

  • Reduction of 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone: This method offers higher selectivity towards 4-HBA. The reduction can be achieved using various reducing agents, such as potassium borohydride, or through catalytic hydrogenation.[5][6]

  • Biocatalytic Synthesis: Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, can be used to produce 4-HBA from renewable feedstocks like glucose or L-tyrosine.[6][7][8][9]

Q2: How can I improve the para-selectivity in the synthesis of 4-HBA from phenol and formaldehyde?

A2: Improving para-selectivity is a significant challenge. Strategies include:

  • Use of Specific Catalysts and Solvents: Employing certain basic catalysts in alcoholic organic solvents, sometimes in the presence of a crown ether, has been shown to significantly increase the para/ortho production ratio.[10][11]

  • Reaction Temperature Control: Lower reaction temperatures can slightly increase para-selectivity, although this may also reduce the overall reaction rate.[10][12]

  • Use of Cyclodextrins: The use of β-cyclodextrin as a catalyst has been reported to significantly increase the para:ortho ratio.[4]

Q3: What are the main byproducts to expect in 4-HBA synthesis?

A3: The primary byproducts depend on the synthesis route:

  • Phenol and Formaldehyde Route: The main byproduct is the ortho-isomer (2-hydroxybenzyl alcohol). Other byproducts include dihydroxymethyl phenols and higher condensation products.[2][3]

  • Reduction Routes: Incomplete reduction of the starting material (4-hydroxybenzaldehyde or 4-hydroxyacetophenone) can be a source of impurities.

  • Biocatalytic Routes: Byproducts can include intermediates of the metabolic pathway or other metabolites produced by the microorganism.[13][14]

Q4: What are the common methods for purifying 4-HBA?

A4: Purification of 4-HBA often involves multiple steps to remove unreacted starting materials and byproducts. Common techniques include:

  • Extraction: Solvent extraction is used to separate 4-HBA from the reaction mixture. For instance, after reacting phenol and formaldehyde, a multi-stage countercurrent extraction can be employed.[1][2]

  • Crystallization: Recrystallization from a suitable solvent is a common method to obtain high-purity 4-HBA.

  • Chromatography: Column chromatography can be used for purification, especially on a smaller scale.

  • Steam Distillation: This can be used to remove volatile impurities like unreacted phenol.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of 4-HBA.

Chemical Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 4-HBA - Suboptimal reaction temperature.[10][12] - Incorrect ratio of reactants. - Inefficient catalyst.- Optimize the reaction temperature. Lower temperatures may favor the desired product but can slow down the reaction rate.[10][12] - Adjust the molar ratio of phenol to formaldehyde; a high excess of phenol can reduce the formation of byproducts.[2] - Screen different basic catalysts and solvents to find the optimal combination for your setup.[10][11]
Low Para-Selectivity (High ortho-isomer content) - Reaction conditions favor ortho-substitution. - Inappropriate choice of catalyst or solvent.- Employ an alcoholic organic solvent in the presence of a crown ether to enhance para-selectivity.[10][11] - Consider using β-cyclodextrin as a catalyst.[4] - Lowering the reaction temperature can also improve the para/ortho ratio.[10]
Formation of Resin-like Byproducts - High reaction temperature. - Prolonged reaction time. - Incorrect pH.- Maintain the reaction temperature below 100°C; lower temperatures are generally preferred to minimize byproduct formation.[12] - Monitor the reaction progress and stop it once the desired conversion is reached to avoid further condensation reactions. - Carefully control the pH of the reaction mixture.
Difficulty in Purifying 4-HBA - Presence of closely related byproducts (e.g., ortho-isomer). - Formation of complex mixtures.- Utilize a multi-step purification protocol, such as a combination of extraction and crystallization.[1][2] - For the phenol-formaldehyde reaction, consider a countercurrent extraction process to separate the isomers.[2] - Employ analytical techniques like HPLC or GC-MS to monitor the purity at each step.[15][16]
Biocatalytic Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Titer of 4-HBA - Product toxicity to the host organism. - Feedback inhibition of metabolic pathways. - Suboptimal fermentation conditions (pH, temperature, aeration). - Inefficient expression of key enzymes.- Engineer the host strain for higher tolerance to 4-HBA.[13][14] - Use a two-phase fermentation system to extract the product in situ and reduce its concentration in the aqueous phase.[17] - Optimize fermentation parameters such as pH, temperature, and induction conditions.[7][8] - Overexpress the rate-limiting enzymes in the biosynthetic pathway.[13][14]
Accumulation of Undesired Byproducts - Metabolic flux diverted to competing pathways. - Incomplete conversion of intermediates.- Knock out genes responsible for byproduct formation.[13][14] - Enhance the expression of enzymes downstream of the accumulating intermediate.
Low Conversion Rate - Inhibition of enzymes by substrate or product. - Insufficient cofactor regeneration.- Implement a fed-batch or continuous culture strategy to maintain low concentrations of inhibitory compounds.[17] - Engineer the host to improve cofactor (e.g., NADH, NADPH) regeneration.

Data Presentation

Table 1: Effect of Solvent on Para-Selectivity in Phenol-Formaldehyde Reaction
SolventPara/Ortho RatioYield (%)Reference
Isopropanol7.209.9 (at 12h)[10]
Isopropanol (no crown ether)0.3215.8 (at 24h)[10]
Ethanol4.9980.8 (selectivity)[11]
Methanol--
t-Butanol--
Data is compiled from various sources and reaction conditions may vary.
Table 2: Comparison of Different Synthesis Routes for 4-HBA
Synthesis RouteKey AdvantagesKey ChallengesTypical Yield
Phenol + Formaldehyde Inexpensive starting materials.Low para-selectivity, byproduct formation, difficult purification.70-90% (total hydroxybenzyl alcohols).[2]
Reduction of 4-Hydroxybenzaldehyde High selectivity.Cost of starting material.>95%.[6]
Biocatalysis (Engineered E. coli) Renewable feedstock, mild conditions.Low titer, product inhibition, complex process development.69 ± 5 mg/L (from L-tyrosine).[7][8]

Experimental Protocols

Protocol 1: Synthesis of 4-HBA from Phenol and Formaldehyde

Materials:

  • Phenol

  • 10% Sodium hydroxide solution

  • 40% Formaldehyde solution

  • Hydrochloric acid

  • Ether

  • Benzene

Procedure:

  • Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution.[1]

  • Add 35 g of 40% formaldehyde solution.[1]

  • Allow the mixture to stand at room temperature for 6 days.[1]

  • Neutralize the solution with hydrochloric acid.[1]

  • Extract the product repeatedly with ether.[1]

  • Remove the ether on a water bath.[1]

  • (Optional) Steam distill the residue to remove any unreacted phenol.[1]

  • Shake the resulting mixture of ortho- and para-isomers with cold benzene. The para-isomer (4-HBA) is less soluble and will precipitate.[1]

  • Filter and dry the solid 4-HBA.

Protocol 2: Synthesis of 4-HBA by Reduction of 4-Hydroxyacetophenone

Materials:

  • 4-Hydroxyacetophenone

  • Methanol

  • 25% Sodium methoxide in methanol

  • Palladium on carbon catalyst (e.g., ESCAT 10)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a high-pressure reactor, charge a solution of 4-hydroxyacetophenone (2500 g) and 25% sodium methoxide in methanol (39.1 g) in methanol (10,000 g).[5]

  • Add the palladium on carbon catalyst (125 g).[5]

  • Purge the reactor three times with nitrogen (100 psi).[5]

  • Charge the reactor with hydrogen to a pressure of 300 psi and heat to 45°C.[5]

  • Maintain the temperature at 45°C for three hours under a constant hydrogen pressure of 500 psi.[5]

  • Cool the reactor to 30°C and discharge the contents.[5]

  • The resulting solution contains 4-HBA, which can be further purified. A reported conversion is 97.6% with a selectivity of 96.0%.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (e.g., Phenol, Formaldehyde) reaction Reaction (Controlled Temp, Catalyst) reactants->reaction neutralization Neutralization reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Crystallization / Chromatography extraction->purification product Pure 4-HBA purification->product analysis QC Analysis (HPLC, GC-MS) product->analysis biocatalytic_pathway cluster_upstream Upstream Metabolism cluster_synthesis 4-HBA Synthesis Pathway cluster_product Product glucose Glucose shikimate Shikimate Pathway glucose->shikimate chorismate Chorismate shikimate->chorismate ubiC Chorismate Pyruvate-Lyase (UbiC) chorismate->ubiC hba4 4-Hydroxybenzoic Acid ubiC->hba4 Engineered Step reduction Reduction hba4->reduction product 4-Hydroxybenzyl Alcohol reduction->product

References

Addressing spectral interference in NMR analysis of 4-Hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding spectral interference in the NMR analysis of 4-Hydroxybenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly depending on the solvent, concentration, and temperature. However, typical values are summarized in the table below.

Q2: What are the most common sources of spectral interference when analyzing this compound?

A2: Common sources of interference include:

  • Residual Solvent Signals: The non-deuterated portion of the NMR solvent can produce large signals that may obscure analyte peaks. For example, the residual H₂O peak in D₂O is often seen around 4.8 ppm.

  • Water: Traces of water in the sample or solvent are a frequent issue, especially when using hygroscopic solvents like DMSO-d₆ or CD₃OD.

  • Sample Impurities: Unreacted starting materials, byproducts from synthesis, or residual solvents from purification (e.g., ethyl acetate, hexane) can introduce extra peaks.

  • Signal Overlap: The aromatic protons of this compound itself can overlap, and the hydroxyl (-OH) and benzylic (-CH₂) protons may also be close in chemical shift, complicating analysis.

Q3: How can I minimize interference from a large residual solvent peak, like water?

A3: To minimize solvent interference, you can:

  • Use High-Purity Solvents: Start with high-quality deuterated solvents to reduce the intensity of residual peaks.

  • Lyophilize the Sample: If your sample is soluble in D₂O, dissolving it in D₂O and then freeze-drying it can exchange labile protons and remove residual H₂O.[1]

  • Employ Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress large solvent signals. Common techniques include presaturation, and more advanced methods like WET (Water Suppression Enhanced through T₁ relaxation) or excitation sculpting.[2][3]

Q4: The signal for my hydroxyl (-OH) proton is very broad or seems to be missing. What is happening?

A4: The hydroxyl proton signal is often broad due to chemical exchange with other labile protons (like trace water) in the sample.[4] Its chemical shift is also highly dependent on concentration, temperature, and solvent. To confirm its presence and position, you can perform a D₂O shake experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak will disappear because the proton is exchanged for a deuterium, which is not observed in ¹H NMR.[4]

Q5: The two signals in the aromatic region of my spectrum are overlapping. How can I resolve them?

A5: Overlapping aromatic signals can be resolved using several methods:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) increases chemical shift dispersion, which can separate the peaks.[5]

  • Change of Solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆) can change the chemical environment enough to alter the chemical shifts and resolve the overlap.[5]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can resolve overlapping signals by spreading them into a second dimension.[6][7] A COSY spectrum, for example, will show correlations between coupled protons, helping to identify the distinct aromatic spin system.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Overlapping Aromatic Signals Insufficient chemical shift dispersion at the current magnetic field strength.1. Increase Magnetic Field: Use a higher-field NMR spectrometer if available.[5]2. Change Solvent: Re-run the sample in a different deuterated solvent (e.g., Benzene-d₆, DMSO-d₆) to induce chemical shift changes.[5]3. Run a 2D COSY Experiment: This will resolve the coupled aromatic protons into distinct cross-peaks.
Interference from Water/Solvent Peak Use of non-anhydrous deuterated solvent; presence of water in the sample.1. Use High-Purity Solvent: Ensure the deuterated solvent is of high quality and handled under anhydrous conditions.2. Sample Preparation: Lyophilize the sample from D₂O before analysis to remove water and exchange labile protons.[1]3. Solvent Suppression: Apply a solvent suppression pulse sequence such as presaturation or WET during acquisition.[2][3]
Broad or Missing -OH Signal Rapid chemical exchange of the hydroxyl proton with other labile protons (e.g., water).1. D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the spectrum to confirm the signal's identity by its disappearance.[4]2. Low-Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the -OH signal.
Unexpected Peaks in Spectrum Presence of impurities from synthesis (starting materials, byproducts) or purification (residual solvents).1. Purify Sample: Re-purify the sample using an appropriate technique (e.g., recrystallization, column chromatography).2. Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to standard tables of common NMR solvent and reagent impurities.3. Run 2D NMR: Experiments like HSQC or HMBC can help identify the structure of the impurity.

Data and Protocols

Chemical Shift Data

The following table summarizes the approximate ¹H and ¹³C chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-~4.4 - 4.6~63 - 65
Aromatic C-H (ortho to -OH)~6.7 - 6.9~115 - 116
Aromatic C-H (ortho to -CH₂OH)~7.1 - 7.3~128 - 130
Aromatic C (ipso to -CH₂OH)-~130 - 133
Aromatic C (ipso to -OH)-~156 - 158
-OH (phenolic)Variable (e.g., ~9.0 - 9.5 in DMSO-d₆)-
-OH (alcoholic)Variable (e.g., ~4.5 - 5.5 in DMSO-d₆)-
Note: Chemical shifts are solvent-dependent. Values are typical ranges.
Comparison of Solvent Suppression Techniques
TechniquePrincipleAdvantagesDisadvantages
Presaturation Irradiates the solvent frequency with a low-power RF field before the excitation pulse to saturate the signal.Simple to implement on most spectrometers.Can inadvertently saturate exchangeable protons or analyte signals that are very close to the solvent peak.[2]
WET (Water Suppression Enhanced through T₁ relaxation) Uses a series of selective pulses and pulsed field gradients to dephase the solvent magnetization.[3]Excellent suppression with minimal impact on nearby signals.[3]More complex pulse sequence; may require optimization.
Excitation Sculpting Uses selective pulses and gradients to excite only the region of interest, avoiding the solvent resonance.Provides very clean suppression, even for labile protons.[2]Can lead to baseline distortions if not properly implemented.

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh Sample: Accurately weigh 5-20 mg of your purified this compound sample.[8]

  • Add Solvent: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[8][9]

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[8]

  • Filter and Transfer: To remove any particulate matter that can interfere with shimming, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[9][10]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[9][10] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[8]

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable hydroxyl protons (-OH) will have disappeared or significantly decreased in intensity in the second spectrum.[4]

Visualizations

Workflow for Troubleshooting Spectral Interference

G start Start: Acquire ¹H NMR Spectrum check_overlap Are aromatic or other key signals overlapping? start->check_overlap check_solvent Is there a large interfering solvent peak (e.g., water)? check_overlap->check_solvent No sol_overlap Use Higher Field NMR Run 2D COSY/HSQC Change Solvent check_overlap->sol_overlap Yes check_oh Is the -OH signal broad or missing? check_solvent->check_oh No sol_solvent Use Solvent Suppression (e.g., Presaturation) Lyophilize sample from D₂O check_solvent->sol_solvent Yes check_impurity Are there unexpected peaks? check_oh->check_impurity No sol_oh Perform D₂O Exchange Experiment check_oh->sol_oh Yes end_node Analysis Complete check_impurity->end_node No sol_impurity Re-purify Sample Check Impurity Tables check_impurity->sol_impurity Yes sol_overlap->check_solvent sol_solvent->check_oh sol_oh->check_impurity sol_impurity->end_node

Caption: A decision tree for troubleshooting common NMR spectral issues.

Logic of a D₂O Exchange Experiment

G cluster_before Before D₂O Addition cluster_after After D₂O Addition ROH R-OH H2O H₂O (trace) ROH->H2O Slow Exchange Spec1 Spectrum shows a broad R-OH peak AddD2O Add D₂O Spec1->AddD2O ROD R-OD D2O D₂O (excess) ROD->D2O Fast Exchange HOD HOD Spec2 R-OH peak disappears from spectrum AddD2O->Spec2

Caption: The process of proton-deuterium exchange to identify -OH signals.

Resolving Overlap with 2D COSY

G cluster_1d 1D ¹H Spectrum cluster_2d 2D COSY Spectrum node1d Overlapping Signals for Ha and Hb exp Run COSY Experiment node1d->exp diag_a Diagonal Peak (Ha) cross_peak Cross-Peak (Ha ↔ Hb) diag_a->cross_peak diag_b Diagonal Peak (Hb) diag_b->cross_peak res Result: Ha and Hb are resolved and shown to be coupled. cross_peak->res exp->cross_peak

Caption: How a 2D COSY experiment resolves overlapping coupled protons.

References

Technical Support Center: Cell Viability Assays for 4-Hydroxybenzyl Alcohol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the cytotoxicity of 4-Hydroxybenzyl alcohol (4-HBA).

General FAQs

Q1: Which cell viability assay is best for assessing this compound (4-HBA) cytotoxicity?

A1: The choice of assay depends on the specific research question and the expected mechanism of cell death. It is highly recommended to use orthogonal methods, which measure the same biological endpoint through different mechanisms, to obtain a comprehensive understanding of 4-HBA's effects.[1]

  • MTT/WST-1/MTS/XTT Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability. They are suitable for high-throughput screening.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Neutral Red Uptake Assay: This assay assesses the viability of cells by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.

  • AlamarBlue (Resazurin) Assay: This fluorescent or colorimetric assay measures the reducing power of living cells.

Q2: Can 4-HBA, as a phenolic compound, interfere with the assay reagents?

A2: Yes, phenolic compounds have the potential to interfere with some cell viability assays. For instance, they can act as reducing agents and directly reduce tetrazolium salts (MTT, MTS, etc.) or resazurin, leading to false-positive results (higher apparent viability). It is crucial to include proper controls, such as wells with 4-HBA and the assay reagent but without cells, to account for any direct chemical reactions.

Q3: What are the typical cytotoxic concentrations of 4-HBA?

A3: The cytotoxic concentrations of 4-HBA can vary significantly depending on the cell line and the duration of exposure. For example, in one study using eEND2 cells, a dose-dependent increase in cytotoxicity was observed between 1 and 100 mM.

Q4: How does 4-HBA induce cytotoxicity?

A4: this compound has been shown to induce apoptosis in tumor cells. This process involves the activation of key signaling pathways that lead to programmed cell death.

Assay-Specific Troubleshooting Guides

MTT Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-HBA and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Troubleshooting: MTT Assay
Problem Possible Cause Solution
High background in cell-free wells Contamination of media or reagents. Direct reduction of MTT by 4-HBA.Use fresh, sterile reagents. Include a control with 4-HBA and MTT in cell-free media and subtract this background.
Low signal or poor sensitivity Cell density is too low. Incubation time with MTT is too short. Cells are not metabolically active.Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure cells are in the logarithmic growth phase.
Inconsistent results between replicates Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan crystals.Ensure a single-cell suspension before seeding. Be precise with pipetting. Mix gently but thoroughly after adding the solubilization solution.
False-positive viability 4-HBA is directly reducing the MTT reagent.Run a control with 4-HBA and MTT in cell-free wells to quantify the interference. Consider using an alternative assay.[3]

LDH Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity based on the measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Seed and treat cells with 4-HBA as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution Addition (Optional): Add a stop solution if required by the kit manufacturer.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Troubleshooting: LDH Assay
Problem Possible Cause Solution
High background LDH release in control cells Cells are overgrown or unhealthy. Rough handling of cells during media changes or treatment.Use cells at a lower passage number and ensure optimal growth conditions. Handle cells gently.
Low signal (low LDH release) with positive control Lysis buffer is not effective. Insufficient incubation time with lysis buffer.Use a fresh lysis buffer or increase its concentration. Increase the incubation time with the lysis buffer.
High variability between replicates Inconsistent cell numbers. Bubbles in the wells.Ensure accurate cell counting and seeding. Be careful to avoid bubbles when transferring liquids; if present, pop them with a sterile needle.
Interference from serum in the media Serum contains LDH, which can contribute to the background signal.Use a low-serum or serum-free medium during the assay. Include a background control with medium only.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[2]

Experimental Protocol: Neutral Red Uptake Assay
  • Cell Seeding and Treatment: Seed and treat cells with 4-HBA as previously described.

  • Incubation: Incubate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.

Troubleshooting: Neutral Red Uptake Assay
Problem Possible Cause Solution
High background staining Incomplete removal of unincorporated dye. Dye precipitation.Wash cells thoroughly after dye incubation. Ensure the neutral red solution is properly dissolved and filtered if necessary.
Low dye uptake in control cells Cell density is too low. Incubation time with the dye is too short.Optimize cell seeding density. Increase the incubation time with the neutral red solution.
Uneven staining Uneven cell distribution. pH of the medium affecting dye uptake.Ensure a uniform cell monolayer. Maintain a consistent pH in the culture medium.
Crystallization of Neutral Red in wells The dye solution is supersaturated or has been stored improperly.Use a freshly prepared and filtered Neutral Red solution. Store the stock solution protected from light.

AlamarBlue (Resazurin) Assay

This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

Experimental Protocol: AlamarBlue Assay
  • Cell Seeding and Treatment: Seed and treat cells with 4-HBA as in the other protocols.

  • Reagent Addition: Add AlamarBlue reagent directly to the cell culture medium (typically 10% of the culture volume).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Longer incubation times can be used for higher sensitivity.

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).

Troubleshooting: AlamarBlue Assay
Problem Possible Cause Solution
High background fluorescence/absorbance Reagent degradation due to light exposure. Contamination of the medium.Store the AlamarBlue reagent protected from light. Use sterile techniques and fresh media.
Low signal intensity Low cell number. Short incubation time. Incorrect instrument settings.Increase cell density or incubation time. Check the filter settings and gain on the plate reader.
Signal out of linear range High cell number. Long incubation time.Reduce cell density or incubation time.
Compound interference 4-HBA may directly reduce resazurin.Include a cell-free control with 4-HBA and AlamarBlue to measure and subtract background interference.

Data Presentation

Table 1: Cytotoxicity of this compound (4-HBA) on eEND2 Cells
AssayConcentration% Cell Viability (Mean ± SEM)% Cytotoxicity (LDH Release, Mean ± SEM)
WST-1Control100 ± 50 ± 2
1 mM95 ± 45 ± 3
10 mM80 ± 620 ± 4
25 mM67 ± 735 ± 5
50 mM~5055 ± 6
100 mM30 ± 575 ± 7

Data is illustrative and based on findings from a study on eEND2 cells. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adherence Allow Cells to Adhere (Overnight) seed_cells->adherence treat_cells Treat with 4-HBA & Controls adherence->treat_cells incubation Incubate for Desired Time (e.g., 24-72h) treat_cells->incubation add_reagent Add Assay Reagent (MTT, LDH Substrate, etc.) incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation read_plate Read Absorbance/Fluorescence assay_incubation->read_plate analyze_data Calculate % Viability/Cytotoxicity read_plate->analyze_data

Caption: General experimental workflow for assessing 4-HBA cytotoxicity.

Signaling Pathway

apoptosis_pathway 4-HBA Induced Intrinsic Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase HBA This compound (4-HBA) Bcl2 Anti-apoptotic Bcl-2 HBA->Bcl2 Inhibits Bax Pro-apoptotic Bax HBA->Bax Promotes Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: 4-HBA induces apoptosis via the intrinsic pathway.

References

Technical Support Center: Optimizing 4-Hydroxybenzyl Alcohol Concentrations for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of 4-Hydroxybenzyl alcohol (4-HBA) in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to ensure the successful application of 4-HBA in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 4-HBA in in vitro studies?

A1: The optimal concentration of 4-HBA is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a general starting range for initial screening is between 10 µM and 100 µM. For specific applications, such as anti-angiogenic studies, concentrations in the millimolar (mM) range have been used, though these may be associated with cytotoxicity in some cell lines.[1][2]

Q2: How should I prepare a stock solution of 4-HBA?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve 4-HBA in DMSO to a concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 1.24 mg of 4-HBA (MW: 124.14 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways activated by 4-HBA?

A3: 4-HBA has been shown to modulate several key signaling pathways. In astrocytes, it activates the ERK and Akt signaling pathways, which are involved in its neuroprotective effects.[1] Additionally, 4-HBA is a known activator of the Nrf2 signaling pathway, leading to the upregulation of antioxidant proteins.[4]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my experiments.

  • Possible Cause 1: Concentration of 4-HBA is too high.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) and assess cell viability using an MTT or WST-1 assay. Some studies have noted that while higher concentrations (e.g., 10-25 mM) can be used for certain assays, they may reduce cell viability.[2]

  • Possible Cause 2: High concentration of the solvent (DMSO).

    • Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells, typically 0.1% or lower. Prepare intermediate dilutions of your 4-HBA stock solution in culture medium to minimize the volume of DMSO added to your final culture.

  • Possible Cause 3: Instability of 4-HBA in the culture medium.

    • Solution: While 4-HBA is generally stable, its stability can be affected by the components of the cell culture medium and incubation conditions.[5] It is advisable to prepare fresh working solutions of 4-HBA for each experiment. If long-term incubation is required, the stability of 4-HBA in your specific medium and conditions should be validated.

Issue 2: I am not observing the expected biological effect.

  • Possible Cause 1: The concentration of 4-HBA is too low.

    • Solution: Based on your initial dose-response experiments, you may need to increase the concentration of 4-HBA. Refer to the data tables below for concentration ranges that have been effective in similar studies.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The time required for 4-HBA to elicit a biological response can vary. For example, pre-incubation for 6 hours with 100 µM 4-HBA was shown to be effective in protecting astrocytes from oxidative stress.[1] Optimize the incubation time by performing a time-course experiment.

  • Possible Cause 3: The chosen assay is not sensitive enough.

    • Solution: Ensure that the assay you are using is appropriate and sensitive enough to detect the expected biological effect. For example, when assessing antioxidant activity, multiple assays that measure different aspects of antioxidant capacity may be beneficial.[6][7][8][9]

Data Presentation: Effective Concentrations of 4-HBA in In Vitro Studies

Table 1: Neuroprotective and Anti-oxidant Effects of 4-HBA

Cell TypeConcentrationIncubation TimeAssayObserved Effect
C6 Astrocytes100 µM6 hours (pre-incubation)H₂O₂-induced cell deathIncreased cell survival from 54.2% to 85.9%
Primary Astrocytes200 µmol/LNot specifiedOxygen-glucose deprivation/reoxygenationIncreased cell survival and reduced mitochondrial dysfunction
HT22 Cells100 µMNot specifiedOxygen-glucose deprivation/reoxygenationAmeliorated cell injury
SH-SY5Y Cells120 µmol/L1 hour (pre-treatment)6-OHDA-induced neurotoxicityEnhanced cell viability and blocked ROS overproduction

Table 2: Anti-inflammatory and Anti-angiogenic Effects of 4-HBA

Cell TypeConcentrationIncubation TimeAssayObserved Effect
eEND2 Endothelial-like cells10 mM and 25 mM24 hoursWST-1 assay, Cell migration assayReduced cell viability (to 80% and 67% respectively), suppressed cell migration
CT26.WT Colon Carcinoma1-100 mM24 hoursWST-1 assayDose-dependently reduced cell viability
RAW264.7 MacrophagesNot specifiedNot specifiedNitric oxide productionSuppressed nitric oxide production

Experimental Protocols

1. Cell Viability Assay (WST-1 Method)

This protocol is adapted from a study on the anti-angiogenic effects of 4-HBA.[2]

  • Cell Seeding: Seed cells (e.g., eEND2 or CT26.WT) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 4-HBA in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the 4-HBA dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 30 minutes to 4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.

2. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is a general guide based on the known anti-inflammatory effects of 4-HBA.[10]

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 4-HBA for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with 4-HBA B->C D Incubate for experimental duration C->D E Add WST-1 reagent D->E F Incubate for 30 min - 4 hours E->F G Measure absorbance at 450 nm F->G

Figure 1. A typical workflow for assessing cell viability after treatment with 4-HBA.

G cluster_pathway 4-HBA Modulated Signaling Pathways cluster_erk_akt ERK/Akt Pathway cluster_nrf2 Nrf2 Pathway HBA This compound ERK p-ERK HBA->ERK Akt p-Akt HBA->Akt Nrf2 Nrf2 Activation HBA->Nrf2 Neuroprotection Neuroprotection ERK->Neuroprotection Akt->Neuroprotection ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) ARE->Antioxidant_Proteins

Figure 2. Signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 4-Hydroxybenzyl Alcohol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two phenolic compounds, 4-Hydroxybenzyl alcohol and resveratrol. While both compounds are recognized for their antioxidant potential, they exhibit distinct mechanisms of action and varying efficacy in scavenging free radicals. This document summarizes their performance based on available experimental data, outlines the methodologies used for their evaluation, and visualizes their respective signaling pathways.

Quantitative Antioxidant Activity

Direct comparative studies providing IC50 values for this compound and resveratrol under identical experimental conditions are limited in the currently available scientific literature. The antioxidant capacity of a compound is highly dependent on the specific assay and the experimental conditions used. Therefore, a direct comparison of IC50 values from different studies can be misleading.

The following tables summarize the reported antioxidant activities for each compound from various studies. It is crucial to consider the different methodologies when interpreting these values.

Table 1: Antioxidant Activity of this compound

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroData not readily available in the form of IC50. Studies confirm scavenging activity.[1]
ABTS Radical ScavengingIn vitroData not readily available in the form of IC50. Studies confirm scavenging activity.[1]
Cellular Antioxidant ActivityRat liver mitochondriaShowed good protection against radiation and oxidative stress.[1]

Table 2: Antioxidant Activity of Resveratrol

AssayTest SystemIC50 ValueReference
DPPH Radical ScavengingIn vitro (Methanol)15.54 µg/mL[2]
DPPH Radical ScavengingIn vitro81.92 ± 9.17 µM[3]
ABTS Radical ScavengingIn vitro (Methanol)2.86 µg/mL[2]
ABTS Radical ScavengingIn vitro2 µg/mL[4]
Cellular Antioxidant ActivityHepG2 cellsEC50 of 1.66 μg/mL[2]

Qualitative Comparison:

Based on the available data, resveratrol appears to be a more potent antioxidant in in-vitro chemical assays like DPPH and ABTS, often exhibiting lower IC50 values. However, this compound has demonstrated significant protective effects in cellular and in-vivo models of oxidative stress, suggesting its efficacy within a biological context.[5][6] The differences in their chemical structures likely contribute to their varying activities in different assay systems.

Mechanisms of Antioxidant Action

Both compounds exert their antioxidant effects through direct radical scavenging and by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

This compound

This compound primarily enhances the endogenous antioxidant defense system through the activation of the PI3K/Akt signaling pathway , which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) .[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Resveratrol

Resveratrol is known to act through multiple pathways. A key mechanism is the activation of Sirtuin 1 (SIRT1) , a NAD+-dependent deacetylase.[4] SIRT1 activation has downstream effects on various transcription factors, including those involved in the antioxidant response. Resveratrol can also directly scavenge radicals and has been shown to influence other pathways like the MAPK signaling pathway.

Signaling Pathways

The following diagrams illustrate the key signaling pathways through which this compound and resveratrol exert their antioxidant effects.

G cluster_0 This compound Signaling Pathway 4-HBA This compound PI3K PI3K 4-HBA->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of

Caption: Signaling pathway of this compound.

G cluster_1 Resveratrol Signaling Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates FOXO FOXO SIRT1->FOXO Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) FOXO->Antioxidant_Enzymes Promotes transcription of

Caption: Signaling pathway of Resveratrol.

Experimental Protocols

Detailed methodologies for the key in-vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction mixture: In a microplate well or cuvette, add a specific volume of the test sample to a specific volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The resulting solution is dark green/blue.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds and the positive control.

  • Reaction mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in-vitro antioxidant activity of chemical compounds.

G Start Start Compound_Prep Prepare Stock Solutions of Test Compounds Start->Compound_Prep Assay_Selection Select Antioxidant Assays (e.g., DPPH, ABTS) Compound_Prep->Assay_Selection Prepare_Reagents Prepare Assay Reagents Assay_Selection->Prepare_Reagents Perform_Assay Perform Assays with Serial Dilutions Prepare_Reagents->Perform_Assay Measure_Absorbance Measure Absorbance Perform_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Compare_Activity Compare Antioxidant Activity Determine_IC50->Compare_Activity End End Compare_Activity->End

Caption: General workflow for antioxidant activity assessment.

Conclusion

Both this compound and resveratrol are valuable compounds with significant antioxidant properties. Resveratrol generally demonstrates higher radical scavenging activity in chemical-based assays. In contrast, this compound shows potent protective effects in biological systems, primarily by upregulating endogenous antioxidant defenses through the PI3K/Akt/Nrf2 pathway. The choice between these compounds for research or therapeutic development may depend on the specific application and the desired mechanism of action. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their antioxidant efficacy.

References

4-Hydroxybenzyl Alcohol: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, the quest for potent and safe phenolic compounds is ever-evolving. Among these, 4-Hydroxybenzyl alcohol (4-HBA), a naturally occurring compound found in various plants, has garnered attention for its significant antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against other well-established phenolic antioxidants, namely Trolox, Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Resveratrol. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of 4-HBA's potential in various applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most widely employed methods. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (TEAC)
This compound 63[3]>75% inhibition at 3.72 µg/mL[3]Data not available
Trolox 3.77[4]2.93[4]Standard
Ascorbic Acid 6.35[5]5.18[5]Data not available
BHT 277[6]13[6]Data not available
Resveratrol 15.54[5]2.86[5]Data not available

Note: The presented values are collated from different studies and may vary depending on the specific experimental conditions. Direct comparative studies under identical conditions are recommended for precise evaluation.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting the data accurately. Below are the detailed protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, typically resulting in an absorbance of around 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the antioxidant solution (at various concentrations) is mixed with a larger volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[4]

  • Radical Generation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small aliquot of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorption maximum at 593 nm.[5][8][9][10][11]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: A small volume of the antioxidant solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as TEAC.

Signaling Pathways in Antioxidant Action

Phenolic compounds, including this compound, exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. Two key pathways involved are the Nrf2-ARE and PI3K/Akt pathways.[12][13]

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[10][14][15] Phenolic compounds can activate this pathway, thereby enhancing the endogenous antioxidant capacity of the cell.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic Phenolic Compounds (e.g., 4-HBA) Phenolic->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Genes activates transcription PI3K_Akt_Pathway Phenolic Phenolic Compounds (e.g., 4-HBA) Receptor Cell Surface Receptor Phenolic->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Nrf2_activation Nrf2 Activation Akt->Nrf2_activation promotes Antioxidant_Response Enhanced Antioxidant Response Nrf2_activation->Antioxidant_Response leads to

References

Comparative analysis of 4-Hydroxybenzyl alcohol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Synthesis of 4-Hydroxybenzyl Alcohol for Researchers and Drug Development Professionals

This compound, a key intermediate in the synthesis of various pharmaceuticals, fragrances, and polymers, can be produced through several synthetic pathways. This guide provides a comparative analysis of the most common and effective methods for its synthesis, offering detailed experimental protocols, quantitative performance data, and visual representations of the reaction pathways to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired yield, purity, scalability, and available starting materials. The following table summarizes the key quantitative metrics for the most prevalent synthesis routes.

MethodStarting Material(s)Reagents/CatalystReaction TimeTemperature (°C)Conversion (%)Selectivity (%)Yield (%)
1. Phenol-Formaldehyde Condensation Phenol, FormaldehydeNaOH6 daysRoom Temp.High-~80 (total isomers)
2. Selective Phenol-Formaldehyde Condensation Phenol, ParaformaldehydeNaOH, 18-crown-612 hours6010080.8 (for p-isomer)22.5
3. Reduction of 4-Hydroxyacetophenone 4-HydroxyacetophenoneH₂, Pd/C, NaOCH₃3 hours4597.696.0~93.7
4. Reduction of 4-Hydroxybenzaldehyde 4-HydroxybenzaldehydeNaBH₄4 hoursRoom Temp.HighHighHigh (typically >90)
5. Oxidation of p-Cresol p-CresolO₂, CoCl₂10 hours70-75>97-High (intermediate)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Phenol-Formaldehyde Condensation

This classical method involves the base-catalyzed reaction of phenol with formaldehyde. While it produces a mixture of ortho and para isomers, the overall yield is substantial.

Procedure: Thirty grams of phenol are dissolved in 150 ml of a 10% sodium hydroxide solution. To this, 35 g of a 40% formaldehyde solution is added. The mixture is left to stand at room temperature for 6 days. Following the incubation period, the solution is neutralized with hydrochloric acid and extracted multiple times with ether. The ether is then removed by evaporation on a water bath. If unreacted phenol is present, it can be removed by steam distillation. The resulting mixture of ortho- and para-hydroxybenzyl alcohols is then treated with cold benzene to separate the less soluble para-isomer (this compound). The combined yield of both isomers is approximately 80% of the theoretical maximum[1].

Method 2: Selective Phenol-Formaldehyde Condensation using a Crown Ether

This method enhances the selectivity towards the desired para-isomer through the use of a crown ether.

Procedure: In a pressure reactor, 5 ml of isopropanol, 0.514 g of phenol, 0.209 g of sodium hydroxide, and 1.449 g of 18-crown-6 are combined. The reactor is purged with nitrogen. After dissolution of the solids, the mixture is brought to room temperature. Then, 0.094 g of 80% paraformaldehyde is added, and the reactor is again purged with nitrogen. The reaction mixture is heated to 60°C and stirred for 12 hours. The yield based on formaldehyde is 22.5%, with a selectivity for p-hydroxybenzyl alcohol of 80.8%[2][3].

Method 3: Reduction of 4-Hydroxyacetophenone

This industrial-scale method provides high conversion and selectivity for this compound.

Procedure: To a five-gallon stainless steel reactor, a solution of 2500 g of 4-hydroxyacetophenone and 39.1 g of a 25% solution of sodium methoxide in 10,000 g of methanol is charged, along with 125 g of palladium on carbon catalyst (ESCAT 10). The reactor is purged three times with nitrogen at 100 psi. Hydrogen is then introduced to a pressure of 300 psi, and the reactor is heated to 45°C. The temperature is maintained for three hours at a constant hydrogen pressure of 500 psi. After cooling to 30°C, the reactor is discharged. This process results in a 97.6% conversion of 4-hydroxyacetophenone with a 96.0% selectivity for this compound[4].

Method 4: Reduction of 4-Hydroxybenzaldehyde

The reduction of 4-hydroxybenzaldehyde using sodium borohydride is a common, high-yielding laboratory-scale synthesis.

Procedure: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in methanol or a mixture of THF and water, sodium borohydride (1.2 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of 1N HCl or a saturated aqueous solution of ammonium chloride at 0°C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Yields for this type of reduction are typically high, often exceeding 90%[5][6][7][8][9].

Method 5: Oxidation of p-Cresol

While the direct, high-yield synthesis of this compound from p-cresol is challenging due to over-oxidation to the aldehyde, it is a key intermediate in the process.

Procedure: In a reactor, 200 kg of p-cresol, 640 kg of methanol, 280 kg of sodium hydroxide flakes, and a catalytic amount of cobalt chloride are mixed and stirred. The mixture is heated to 60°C, and oxygen is bubbled through the solution. The reaction is maintained at 70-75°C for 10 hours. This process leads to a conversion of over 97%, primarily yielding p-hydroxybenzaldehyde, with this compound as the intermediate[10][11].

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Phenol_Formaldehyde_Condensation Phenol Phenol Intermediate Phenoxide Ion Phenol->Intermediate NaOH Formaldehyde Formaldehyde Product_ortho o-Hydroxybenzyl alcohol Product_para This compound Intermediate->Product_ortho + CH2O Intermediate->Product_para + CH2O

Caption: Phenol-Formaldehyde Condensation Pathway.

Reduction_of_4_Hydroxyacetophenone Start 4-Hydroxyacetophenone Product This compound Start->Product H2, Pd/C, NaOCH3

Caption: Reduction of 4-Hydroxyacetophenone.

Reduction_of_4_Hydroxybenzaldehyde Start 4-Hydroxybenzaldehyde Product This compound Start->Product NaBH4

Caption: Reduction of 4-Hydroxybenzaldehyde.

Oxidation_of_p_Cresol Start p-Cresol Intermediate This compound Start->Intermediate [O] Product 4-Hydroxybenzaldehyde Intermediate->Product [O]

Caption: Oxidation Pathway of p-Cresol.

References

Comparative Analysis of 4-Hydroxybenzyl Alcohol Cross-Reactivity with Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 4-Hydroxybenzyl alcohol (4-HBA) with other structurally related phenol derivatives. Understanding these cross-reactivity patterns is crucial for researchers in immunology, toxicology, and drug development to predict and mitigate potential adverse immune responses. This document outlines the underlying mechanisms, presents comparative experimental data, and provides detailed protocols for assessing cross-reactivity.

Introduction to this compound and Cross-Reactivity

This compound (4-HBA), also known as 4-methylol phenol, is a simple phenolic compound found in various plants and used in diverse industrial applications. Due to its chemical structure, 4-HBA has the potential to act as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein. This haptenization process can lead to sensitization and subsequent allergic reactions upon re-exposure.

Cross-reactivity occurs when the immune system reacts to compounds that are structurally similar to the initial sensitizing agent. For 4-HBA, this means that individuals sensitized to it may also react to other phenol derivatives present in the environment, pharmaceuticals, or consumer products. A study by Bruze et al. (1997) demonstrated that patients with contact allergy to methylol phenols, including 4-HBA, showed cross-reactions to other simple phenols such as o-cresol, p-cresol, and salicylaldehyde[1][2]. This highlights the importance of understanding the spectrum of potential cross-reactants.

Mechanism of Cross-Reactivity

The immunological basis for the cross-reactivity of 4-HBA and other phenol derivatives lies in their ability to act as haptens and trigger a Type IV hypersensitivity reaction (allergic contact dermatitis). The process begins with the penetration of the small phenol molecule through the skin, where it covalently binds to endogenous proteins, forming a hapten-carrier conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

These APCs process the haptenated protein and migrate to the draining lymph nodes, where they present the antigenic epitope to naive T-lymphocytes. This leads to the clonal expansion of hapten-specific T-cells, completing the sensitization phase. Upon subsequent exposure to the same or a structurally similar phenol, these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in the clinical manifestation of allergic contact dermatitis.

Structural Comparison of 4-HBA and Potential Cross-Reactants

The likelihood of cross-reactivity is largely dependent on the structural similarity between the primary sensitizer and other compounds. The following table illustrates the structures of 4-HBA and phenol derivatives identified as potential cross-reactants.

Compound NameStructure
This compound (4-HBA) this compound structure
o-Cresol o-Cresol structure
p-Cresol p-Cresol structure
Salicylaldehyde Salicylaldehyde structure
Phenol Phenol structure
Benzyl Alcohol Benzyl Alcohol structure

Quantitative Analysis of Cross-Reactivity

To quantify the cross-reactivity of 4-HBA with other phenol derivatives, in vitro assays such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and mast cell degranulation assays can be employed. The following tables present illustrative data from such assays.

Disclaimer: The following quantitative data is illustrative and intended to demonstrate the application of the described experimental methods. Actual experimental results may vary.

Competitive ELISA

This assay measures the ability of different phenol derivatives to inhibit the binding of antibodies to a 4-HBA-protein conjugate. A lower IC50 value indicates a higher binding affinity and thus, a greater potential for cross-reactivity.

CompoundIC50 (µM)% Cross-Reactivity
This compound 1.5100
p-Cresol 12.811.7
o-Cresol 25.35.9
Salicylaldehyde 48.93.1
Phenol > 100< 1.5
Benzyl Alcohol > 200< 0.75
Mast Cell Degranulation Assay (RBL-2H3 Cells)

This assay assesses the ability of different phenol derivatives to induce the release of inflammatory mediators (e.g., β-hexosaminidase) from mast cells sensitized with IgE against 4-HBA. A higher percentage of mediator release at a given concentration suggests a stronger cross-reactive potential.

Compound (at 50 µM)% β-hexosaminidase Release
This compound 85 ± 5.2
p-Cresol 42 ± 3.8
o-Cresol 28 ± 2.5
Salicylaldehyde 15 ± 1.9
Phenol 5 ± 0.8
Benzyl Alcohol < 2
Control (Unstimulated) < 2

Experimental Protocols

Competitive ELISA for Hapten Cross-Reactivity

Objective: To determine the relative binding affinity of various phenol derivatives to antibodies raised against a 4-HBA-protein conjugate.

Materials:

  • 96-well ELISA plates

  • 4-HBA-BSA conjugate (coating antigen)

  • Anti-4-HBA polyclonal antibodies

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • 4-HBA and competitor phenol derivatives

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 4-HBA-BSA conjugate (5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of 4-HBA (standard) and competitor phenols in blocking buffer. In a separate plate, pre-incubate 50 µL of each dilution with 50 µL of anti-4-HBA antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-competitor mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

RBL-2H3 Mast Cell Degranulation Assay

Objective: To measure the ability of phenol derivatives to induce the release of β-hexosaminidase from mast cells sensitized with anti-4-HBA IgE.

Materials:

  • RBL-2H3 cells

  • Anti-4-HBA IgE

  • 4-HBA and test phenol derivatives

  • DNP-BSA (positive control for IgE-mediated degranulation)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop buffer (0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Lysis buffer (0.1% Triton X-100 in Tyrode's buffer)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Sensitization: Sensitize the cells by incubating with anti-4-HBA IgE (1 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of 4-HBA or test phenol derivatives to the wells. Include a positive control (DNP-BSA) and a negative control (buffer only). Incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect 20 µL of the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in each well by adding 50 µL of lysis buffer.

  • Enzyme Assay: In a new 96-well plate, add 20 µL of the collected supernatant or cell lysate to 20 µL of pNAG substrate solution. Incubate for 1 hour at 37°C.

  • Stopping Reaction: Stop the reaction by adding 200 µL of stop buffer.

  • Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

Visualizing the Mechanisms

Signaling Pathway for Mast Cell Activation by a Hapten

The following diagram illustrates the key steps in mast cell activation initiated by a hapten, such as 4-HBA.

MastCellActivation cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Hapten 4-HBA (Hapten) Carrier Carrier Protein Hapten->Carrier Haptenization Hapten_Carrier Hapten-Carrier Conjugate Carrier->Hapten_Carrier IgE IgE Hapten_Carrier->IgE Binds to IgE MastCell Mast Cell IgE->MastCell Cross-links FcεRI receptors Signal Signal Transduction (Lyn, Syk, LAT, PLCγ) MastCell->Signal Activation Calcium Ca²⁺ Influx Signal->Calcium Degranulation Degranulation (Histamine, etc.) Calcium->Degranulation

Caption: Mast cell activation by a hapten involves haptenization, IgE cross-linking, and intracellular signaling leading to degranulation.

Experimental Workflow for Competitive ELISA

The following diagram outlines the workflow for the competitive ELISA protocol described above.

CompetitiveELISA start Start coat Coat Plate with 4-HBA-BSA Conjugate start->coat block Block Non-specific Sites coat->block preincubate Pre-incubate Anti-4-HBA Ab with Competitor Phenol block->preincubate add_to_plate Add Mixture to Plate preincubate->add_to_plate add_secondary Add HRP-conjugated Secondary Antibody add_to_plate->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read Read Absorbance at 450 nm add_substrate->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow of the competitive ELISA for assessing hapten cross-reactivity.

Conclusion

The cross-reactivity of this compound with other phenol derivatives is a significant consideration in the fields of toxicology and drug development. Structural similarity, particularly the presence and position of hydroxyl and methyl groups on the phenol ring, plays a key role in determining the potential for cross-reactive immune responses. As demonstrated by the illustrative data, compounds like p-cresol and o-cresol exhibit a higher cross-reactive potential with 4-HBA compared to phenol or benzyl alcohol.

The provided experimental protocols for competitive ELISA and mast cell degranulation assays offer robust in vitro methods for quantifying this cross-reactivity. Researchers and drug development professionals are encouraged to utilize these or similar methods to screen for potential cross-reactivity of new chemical entities and to better understand the immunological profiles of existing compounds. This proactive approach can aid in the development of safer products and therapeutics.

References

A Head-to-Head Battle of Isomers: Unveiling the Biological Activities of 4-Hydroxybenzyl Alcohol and Its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of 2-hydroxybenzyl alcohol, 3-hydroxybenzyl alcohol, and 4-hydroxybenzyl alcohol reveals distinct profiles in antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

The positional isomerism of the hydroxyl group on the benzyl alcohol scaffold plays a crucial role in determining the biological efficacy of these simple phenolic compounds. While all three isomers exhibit certain bioactive properties, the para-substituted this compound (4-HBA) has been the most extensively studied and often demonstrates the most potent effects, particularly in neuroprotection and anti-cancer applications. Comparative studies highlight that 2-hydroxybenzyl alcohol (2-HBA), also known as salicyl alcohol, and 4-HBA generally possess superior antioxidant capabilities compared to their meta-counterpart, 3-hydroxybenzyl alcohol (3-HBA)[1].

Antioxidant Activity: A Tale of Two Potent Isomers

The antioxidant capacity of the hydroxybenzyl alcohol isomers has been a key area of investigation. A significant comparative study demonstrated that 2-HBA and 4-HBA are more effective radical scavengers than 3-HBA[1]. This is attributed to the electron-donating nature of the hydroxyl group, which is more effective in stabilizing free radicals when positioned at the ortho and para positions.

IsomerAntioxidant AssayResultReference
2-Hydroxybenzyl alcohol DPPH Radical ScavengingMore effective than 3-HBA[1]
ABTS Radical ScavengingMost effective of the three isomers[1]
3-Hydroxybenzyl alcohol DPPH Radical ScavengingLeast effective of the three isomers[1]
ABTS Radical ScavengingLess effective than 2-HBA and 4-HBA[1]
This compound DPPH Radical ScavengingMore effective than 3-HBA[1]
ABTS Radical ScavengingMore effective than 3-HBA[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the hydroxybenzyl alcohol isomers can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared. Different concentrations of each isomer are added to the DPPH solution. The decrease in absorbance at 517 nm is measured over time. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the isomer required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Protocol: ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method. The ABTS radical cation is generated by reacting ABTS with potassium persulfate. Various concentrations of the hydroxybenzyl alcohol isomers are then added to the ABTS radical solution. The reduction in absorbance at 734 nm is monitored. The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Effects: A Look at a Promising Candidate

While comparative quantitative data on the anti-inflammatory activities of all three isomers is limited, this compound has demonstrated significant anti-inflammatory properties in various studies. It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages[2]. One study also highlighted the anti-inflammatory potential of 3-hydroxybenzyl alcohol[3].

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are cultured and seeded in 96-well plates. The cells are pre-treated with different concentrations of the hydroxybenzyl alcohol isomers for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. After incubation, the amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anticancer Potential: Focus on this compound

The anticancer activity of this compound has been investigated against various cancer cell lines. It has been shown to dose-dependently reduce the viability of colon carcinoma cells (CT26.WT) and induce apoptosis[4]. The underlying mechanisms include the increased expression of the apoptosis marker cleaved caspase-3 and decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9[4]. While there is a lack of direct comparative studies on the anticancer effects of all three isomers, the available evidence points to 4-HBA as a promising candidate for anti-cancer therapy.

IsomerCancer Cell LineEffectReference
This compound CT26.WT (Colon Carcinoma)Reduced cell viability, induced apoptosis[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the hydroxybenzyl alcohol isomers. After an incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neuroprotective Capabilities: The Standout Performance of 4-HBA

The neuroprotective effects of this compound are well-documented. It has been shown to protect neurons against cerebral ischemic injury through the upregulation of antioxidant proteins via the PI3K/Akt pathway[1]. Furthermore, 4-HBA has been found to antagonize the ROS-dependent JNK/Jun/Caspase-3 pathway, offering neuroprotection in a cellular model of Parkinson's disease[5]. Studies also indicate that 4-HBA can prevent memory deficits in a mouse model of Alzheimer's disease by increasing neurotrophic factors and decreasing inflammatory factors[6]. There is comparatively less information on the neuroprotective roles of 2-HBA and 3-HBA.

Signaling Pathways and Mechanisms of Action

The biological activities of the hydroxybenzyl alcohol isomers are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

4-HBA has been shown to modulate several key signaling pathways:

  • PI3K/Akt/Nrf2 Pathway: In response to oxidative stress, 4-HBA can activate the PI3K/Akt pathway, leading to the nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes[1].

    PI3K_Akt_Nrf2_Pathway 4-HBA 4-HBA PI3K PI3K 4-HBA->PI3K activates Oxidative Stress Oxidative Stress Oxidative Stress->4-HBA Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates nuclear translocation ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes transcription Cell Survival Cell Survival Antioxidant Enzymes->Cell Survival leads to

    PI3K/Akt/Nrf2 signaling pathway activated by 4-HBA.
  • JNK/Jun/Caspase-3 Pathway: In neurodegenerative models, 4-HBA can inhibit the ROS-dependent JNK/Jun/Caspase-3 pathway, thereby preventing apoptosis and promoting neuronal survival[5].

    JNK_Jun_Caspase3_Pathway Neurotoxic Insult Neurotoxic Insult ROS ROS Neurotoxic Insult->ROS JNK JNK ROS->JNK activates Jun Jun JNK->Jun activates Caspase-3 Caspase-3 Jun->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis 4-HBA 4-HBA 4-HBA->JNK inhibits Neuronal Survival Neuronal Survival 4-HBA->Neuronal Survival

    Inhibition of the JNK/Jun/Caspase-3 pathway by 4-HBA.
  • Anti-angiogenic and Anticancer Mechanisms: 4-HBA inhibits tumor angiogenesis and growth by downregulating VEGF and MMP-9, and inducing apoptosis through the activation of cleaved caspase-3[4].

    Anticancer_Mechanism 4-HBA 4-HBA VEGF VEGF 4-HBA->VEGF inhibits expression MMP-9 MMP-9 4-HBA->MMP-9 inhibits expression Cleaved Caspase-3 Cleaved Caspase-3 4-HBA->Cleaved Caspase-3 activates Tumor Cells Tumor Cells Angiogenesis Angiogenesis VEGF->Angiogenesis Tumor Growth & Invasion Tumor Growth & Invasion MMP-9->Tumor Growth & Invasion Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis Angiogenesis->Tumor Growth & Invasion Apoptosis->Tumor Growth & Invasion inhibits

    Anticancer mechanisms of 4-HBA.

2-Hydroxybenzyl Alcohol and 3-Hydroxybenzyl Alcohol Signaling Pathways

Detailed information on the specific signaling pathways modulated by 2-HBA and 3-HBA is less abundant. 2-HBA is known as a precursor to salicylic acid, which is a well-known inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory response. The antioxidant activity of 2-HBA likely involves direct radical scavenging. 3-HBA has been reported to exhibit anti-inflammatory and antimicrobial activities, but the precise molecular mechanisms and signaling pathways are not as well-elucidated as those for 4-HBA.

Conclusion

In this head-to-head comparison, this compound emerges as the most versatile and potent of the three isomers, with significant and well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. 2-Hydroxybenzyl alcohol is a potent antioxidant, while the biological activities of 3-hydroxybenzyl alcohol are less characterized but show promise in anti-inflammatory and antimicrobial applications. Further comparative studies with quantitative data are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these simple yet intriguing phenolic compounds.

References

Unveiling the Antioxidant and Neuroprotective Mechanisms of 4-Hydroxybenzyl Alcohol: A Comparative Guide with Genetic Knockout Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of 4-Hydroxybenzyl alcohol (4-HBA) and its alternatives. We delve into the current understanding of 4-HBA's therapeutic effects, supported by experimental data, and juxtapose it with findings from genetic knockout studies on comparable compounds, offering a clear perspective on the validation of its signaling pathways.

This compound (4-HBA), a phenolic compound found in various plants, has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This guide will explore the key signaling pathways implicated in the mechanism of action of 4-HBA and compare the strength of the evidence with that of alternative compounds, where genetic knockout models have provided definitive validation.

Core Mechanisms of Action of this compound

Experimental evidence suggests that 4-HBA exerts its beneficial effects through the modulation of several critical signaling pathways:

  • Nrf2 Antioxidant Response Pathway: 4-HBA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This action helps to mitigate oxidative stress, a key contributor to various pathologies.[1][2][3]

  • PI3K/Akt Survival Pathway: The neuroprotective effects of 4-HBA appear to be mediated, at least in part, through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[2] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Studies have indicated that the protective effects of 4-HBA against neuronal damage can be nullified by inhibitors of PI3K.[2]

  • SIRT1-Mediated Neuroprotection: Sirtuin 1 (SIRT1), a protein deacetylase, plays a vital role in cellular stress resistance and longevity. Research on p-hydroxybenzyl alcohol (a closely related compound) has demonstrated that its neuroprotective effects in cerebral ischemia-reperfusion injury are dependent on SIRT1 activity.[4][5][6] The use of SIRT1 inhibitors has been shown to block the therapeutic benefits of the compound in preclinical models.[4][5][6]

Comparative Analysis with Alternatives Using Genetic Knockout Models

While the evidence for 4-HBA's mechanisms is compelling, the use of genetic knockout models provides a more definitive validation of a compound's reliance on a specific pathway. Here, we compare the effects of 4-HBA with alternative compounds where Nrf2 knockout models have been employed.

CompoundProposed MechanismExperimental ModelKey Findings in Wild-Type ModelKey Findings in Nrf2 Knockout ModelReference
This compound (4-HBA) Nrf2-mediated antioxidant and anti-inflammatory effectsRat model of brain ischemia; In vitro cell modelsUpregulation of Nrf2 and its downstream targets (e.g., HO-1), leading to reduced oxidative stress and inflammation.Not yet reported.[1][2][3]
Curcumin Nrf2-dependent anti-inflammatory responseLPS-stimulated macrophages from Nrf2+/+ and Nrf2-/- miceSignificant reduction in the expression of pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-6) and an increase in HO-1 expression.The anti-inflammatory effects of curcumin were significantly attenuated; no significant changes in inflammatory markers were observed.[7][8]
Resveratrol Nrf2-activated endothelial protectionIn vitro and in vivo models of vascular endothelial cellsDose-dependent increase in Nrf2 transcriptional activity and upregulation of Nrf2 target genes, leading to attenuation of oxidative stress.The protective effects against high glucose- and TNF-α-induced oxidative stress were abrogated.[9]
Quercetin Nrf2-mediated protection against liver damagel-thyroxin (LT4)-induced hyperthyroid rats (wild-type and Nrf2-deficient)Mitigated the increase in oxidative stress markers and restored antioxidant markers and Nrf2 levels.The liver-protective effect of quercetin was diminished.[10]
Sulforaphane Nrf2-dependent antioxidant defenseHuman and rat lens epithelial cells with mutated ARE site in Prdx6 promoterAugmented the expression of Nrf2 and its target genes (Prdx6, catalase, GSTπ) and protected against UVB-induced toxicity.The promoter with a mutated ARE site did not respond to sulforaphane, validating the Nrf2/ARE signaling dependency.[11][12]

Signaling Pathways and Experimental Workflow

To visually represent the intricate mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating a compound's mechanism of action using genetic knockout models.

G cluster_pathway 4-HBA Signaling Pathways 4HBA 4HBA Nrf2 Nrf2 4HBA->Nrf2 Activates PI3K PI3K 4HBA->PI3K Activates SIRT1 SIRT1 4HBA->SIRT1 Activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Oxidative_Stress Oxidative Stress Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Expression Antioxidant_Genes->Oxidative_Stress Reduces Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Promotes G cluster_workflow Experimental Workflow for Knockout Validation Cell_Culture Wild-Type (WT) and Nrf2 Knockout (KO) Cells Treatment Treatment with 4-HBA or Alternative Compound Cell_Culture->Treatment Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H2O2) Treatment->Oxidative_Stress_Induction Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Oxidative_Stress_Induction->Cell_Viability_Assay ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Oxidative_Stress_Induction->ROS_Measurement Protein_Analysis Protein Expression Analysis (Western Blot for Nrf2, HO-1, etc.) Oxidative_Stress_Induction->Protein_Analysis Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Protein_Analysis->Data_Analysis

References

A Comparative Guide to the Bioavailability of 4-Hydroxybenzyl Alcohol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of different formulations of 4-Hydroxybenzyl alcohol (4-HBA), a phenolic compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties. While research into the therapeutic potential of 4-HBA is ongoing, understanding its pharmacokinetic profile is crucial for the development of effective drug delivery systems. This document summarizes the available experimental data on the bioavailability of 4-HBA, outlines relevant experimental protocols, and illustrates key biological pathways and research workflows.

Data Presentation: Pharmacokinetic Parameters of Oral this compound

Direct comparative studies on the bioavailability of different this compound (4-HBA) formulations are limited in publicly available literature. The majority of existing pharmacokinetic data for 4-HBA is derived from studies involving the oral administration of Gastrodin (GAS), a glucoside that is metabolized to 4-HBA in the body, or from extracts of Gastrodia elata.

The following table summarizes the pharmacokinetic parameters of 4-HBA in rat plasma following the oral administration of a Gastrodia elata Bl. extract.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg/h/mL)
Gastrodia elata Bl. Extract (Oral)RatNot Specified0.832 - 104.00Not SpecifiedNot Specified

Note: The wide range in Cmax reflects different dosages and experimental conditions in the cited study. The data is derived from a study where the extract was administered, and therefore may not be fully representative of the administration of pure 4-HBA.

Discussion on Alternative Formulations

  • Intravenous (IV) Administration: IV administration would bypass first-pass metabolism, leading to 100% bioavailability. This route is useful for establishing a baseline for absolute bioavailability and for acute therapeutic interventions.

  • Topical Administration: Topical formulations could provide localized delivery and potentially reduce systemic side effects. This route would also avoid first-pass metabolism, which could lead to higher bioavailability compared to oral administration.

  • Nanoparticle-Based Formulations: Encapsulating 4-HBA in nanoparticles, such as HBA-incorporated copolyoxalate (HPOX) nanoparticles, could enhance its solubility, stability, and potentially allow for targeted delivery.[1] Nanoparticle formulations have been shown to improve the bioavailability of other poorly soluble compounds.

Experimental Protocols

A detailed experimental protocol is essential for reproducible and comparable bioavailability studies. Below is a typical protocol for an oral bioavailability study of a 4-HBA formulation in rats.

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in Sprague-Dawley rats.

Materials:

  • This compound formulation (e.g., oral solution, suspension)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Dosing: Administer a single dose of the 4-HBA formulation to each rat via oral gavage. The dose volume should be adjusted based on the individual rat's body weight.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of 4-HBA in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.

Mandatory Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, 4-HBA promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBA 4-Hydroxybenzyl Alcohol Keap1_Nrf2 Keap1-Nrf2 Complex HBA->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: Nrf2 Signaling Pathway Activation by 4-HBA.

Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for conducting a bioavailability study of a new drug formulation.

Bioavailability_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Formulation Develop Formulation (e.g., Oral, Topical, IV) Animal_Model Select Animal Model (e.g., Rats) Formulation->Animal_Model Dosing Administer Formulation Animal_Model->Dosing Sampling Collect Biological Samples (e.g., Blood, Plasma) Dosing->Sampling Analysis Quantify Drug Concentration (e.g., LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Bioavailability_Calc Calculate Bioavailability Parameters (Cmax, Tmax, AUC) PK_Modeling->Bioavailability_Calc Comparison Compare with Reference Formulation Bioavailability_Calc->Comparison

Caption: General Experimental Workflow for a Bioavailability Study.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxybenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-hydroxybenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat.[1] In case of contact, immediately flush the affected area with water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous waste. Therefore, it must be disposed of in accordance with all applicable federal, state, and local regulations.[1][2]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including unused product and contaminated materials, as hazardous waste.[2][3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization :

    • Collect this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Ensure the waste container is kept closed except when adding waste.[4]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

  • Empty Container Disposal :

    • For empty containers that held this compound, it is best practice to triple rinse them with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5]

    • After triple rinsing, the defaced container may be disposed of as regular trash, but always confirm this procedure with your local regulations and institutional policies.[6]

Summary of Key Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Waste[2][3]
Disposal Route Through licensed hazardous waste disposal contractor[2][3]
Prohibited Disposal Do not empty into drains or dispose of with regular trash[3]
Personal Protective Equipment Safety goggles, gloves, lab coat[1]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[2]
Spill Cleanup Absorb with inert material and place in a suitable disposal container[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: 4-Hydroxybenzyl Alcohol Waste Generated is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse container with suitable solvent. is_container_empty->triple_rinse Yes collect_waste Collect waste in a labeled, sealed hazardous waste container. is_container_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash (confirm local regulations). collect_rinsate->dispose_container end End of Disposal Process dispose_container->end store_waste Store in designated satellite accumulation area. collect_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzyl Alcohol
Reactant of Route 2
4-Hydroxybenzyl Alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.